Product packaging for LY 121019(Cat. No.:CAS No. 79404-91-4)

LY 121019

Cat. No.: B1669029
CAS No.: 79404-91-4
M. Wt: 1030.1 g/mol
InChI Key: ZKZKCEAHVFVZDJ-MTUMARHDSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cilofungin (CAS Number: 79404-91-4) is a semi-synthetic lipopeptide and the first clinically applied member of the echinocandin class of antifungal agents . It is derived from a fermentation product of the fungus Aspergillus nidulans var. echinulatus and functions as a potent, non-competitive inhibitor of the enzyme (1,3)-β-D-glucan synthase . This enzyme is critical for the synthesis of (1,3)-β-D-glucan, an essential polysaccharide component of the fungal cell wall. By inhibiting its formation, Cilofungin compromises cell wall integrity, leading to osmotic instability and cell lysis . This mechanism of action is particularly valuable for research as it targets a fungal-specific pathway, offering a high degree of selectivity. Historically, Cilofungin demonstrated good in vitro activity against Candida species and, in animal models, showed efficacy against systemic infections caused by Candida albicans and Aspergillus fumigatus . Its development was ultimately discontinued during clinical trials due to toxicity issues associated with its intravenous carrier, polyethylene glycol, rather than a lack of antifungal efficacy . As a pioneering compound, Cilofungin holds significant research value for studying the evolution of echinocandin antifungals, the structure-activity relationships of lipopeptides, and mechanisms of fungal cell wall biosynthesis and inhibition. It serves as a key reference molecule for the development of subsequent echinocandins, such as caspofungin, micafungin, and anidulafungin . This product is supplied for research applications and is strictly For Research Use Only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C49H71N7O17 B1669029 LY 121019 CAS No. 79404-91-4

Properties

IUPAC Name

N-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-4-octoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H71N7O17/c1-5-6-7-8-9-10-19-73-31-17-13-28(14-18-31)42(65)50-32-21-34(61)45(68)54-47(70)38-39(62)24(2)22-56(38)49(72)36(26(4)58)52-46(69)37(41(64)40(63)27-11-15-29(59)16-12-27)53-44(67)33-20-30(60)23-55(33)48(71)35(25(3)57)51-43(32)66/h11-18,24-26,30,32-41,45,57-64,68H,5-10,19-23H2,1-4H3,(H,50,65)(H,51,66)(H,52,69)(H,53,67)(H,54,70)/t24-,25+,26+,30+,32-,33-,34+,35-,36-,37-,38-,39-,40-,41-,45+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKZKCEAHVFVZDJ-MTUMARHDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)C(=O)NC2CC(C(NC(=O)C3C(C(CN3C(=O)C(NC(=O)C(NC(=O)C4CC(CN4C(=O)C(NC2=O)C(C)O)O)C(C(C5=CC=C(C=C5)O)O)O)C(C)O)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCOC1=CC=C(C=C1)C(=O)N[C@H]2C[C@H]([C@H](NC(=O)[C@@H]3[C@H]([C@H](CN3C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]4C[C@H](CN4C(=O)[C@@H](NC2=O)[C@@H](C)O)O)[C@@H]([C@H](C5=CC=C(C=C5)O)O)O)[C@@H](C)O)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H71N7O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901027438
Record name Cilofungin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901027438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1030.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79404-91-4
Record name Cilofungin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079404914
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cilofungin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901027438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CILOFUNGIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ZJC54A39X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of LY121019 (Cilofungin) on the Fungal Cell Wall

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

LY121019, also known as Cilofungin, is a semisynthetic lipopeptide antibiotic belonging to the echinocandin class of antifungal agents. This document provides a comprehensive technical overview of its mechanism of action, focusing on its inhibitory effects on the fungal cell wall. The primary molecular target of LY121019 is the enzyme (1,3)-β-D-glucan synthase, a critical component in the biosynthesis of β-glucan, an essential structural polymer of the fungal cell wall. By non-competitively inhibiting this enzyme, LY121019 disrupts cell wall integrity, leading to osmotic instability and ultimately, fungal cell death. This guide summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular pathways and experimental workflows.

Data Presentation: Quantitative Analysis of LY121019 Antifungal Activity

The in vitro activity of LY121019 has been evaluated against a range of fungal pathogens, primarily Candida species. The following tables summarize the minimum inhibitory concentrations (MICs) and enzyme inhibition data available in the literature.

Table 1: In Vitro Susceptibility of Candida Species to LY121019 (Cilofungin)

Fungal SpeciesNumber of StrainsMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Geometric Mean MIC (µg/mL)
Candida albicans1000.31 - 2.5-3.2-
Candida albicans500.039 - 5.0--0.47[1]
Candida tropicalis---≤0.31[2][3]-
Candida tropicalis---3.2[4][5]-
Candida glabrata-5.0 - 40.0-3.2[4][5]-
Candida parapsilosis-5.0 - 40.0[1]---
Candida krusei-5.0 - 40.0[1]---

Table 2: Inhibition of (1,3)-β-D-Glucan Synthase by LY121019

Fungal SpeciesEnzymeInhibition TypeKi-app (µM)
Candida albicans(1,3)-β-D-Glucan SynthaseNoncompetitive2.5

Core Mechanism of Action: Inhibition of (1,3)-β-D-Glucan Synthase

LY121019 exerts its antifungal effect through the specific, noncompetitive inhibition of (1,3)-β-D-glucan synthase. This enzyme is an integral membrane protein complex responsible for the polymerization of UDP-glucose into long chains of β-(1,3)-glucan, the primary structural component of the fungal cell wall.[6] The fungal cell wall is a dynamic structure essential for maintaining cell shape, providing osmotic protection, and facilitating interactions with the environment.

The inhibition of (1,3)-β-D-glucan synthase by LY121019 leads to a significant reduction in the β-glucan content of the cell wall. This weakens the structural integrity of the wall, rendering the fungal cell susceptible to osmotic lysis, especially in growing regions such as the hyphal tips and budding sites. Notably, LY121019 does not inhibit chitin synthase, another key enzyme in fungal cell wall biosynthesis, highlighting its specific mode of action.

Signaling Pathways and Cellular Response to LY121019-Induced Cell Wall Stress

The disruption of the cell wall by LY121019 triggers a complex cellular stress response in fungi. This response, often referred to as the cell wall integrity (CWI) pathway, is a signal transduction cascade that attempts to compensate for the cell wall damage.

G cluster_extracellular Extracellular Space / Cell Wall cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LY121019 LY121019 Glucan_Synthase (1,3)-β-D-Glucan Synthase (Fks1 subunit) LY121019->Glucan_Synthase Inhibits Cell_Wall_Stress Cell_Wall_Stress Glucan_Synthase->Cell_Wall_Stress Causes Rho1_GTPase Rho1 GTPase PKC_pathway Protein Kinase C (PKC) Signaling Cascade Rho1_GTPase->PKC_pathway Activates MAPK_pathway MAP Kinase Cascade (Mkc1) PKC_pathway->MAPK_pathway Activates Transcription_Factors Transcription Factors (e.g., Cas5, Crz1) MAPK_pathway->Transcription_Factors Activates Calcineurin_pathway Calcineurin Pathway Calcineurin_pathway->Transcription_Factors Activates Gene_Expression Upregulation of Cell Wall Genes (e.g., Chitin Synthases) Transcription_Factors->Gene_Expression Cell_Wall_Stress->Rho1_GTPase Activates Cell_Wall_Stress->Calcineurin_pathway Activates G cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_quenching Quenching and Collection cluster_analysis Analysis A Prepare Reaction Mix (Buffer, Enzyme, Activator) B Pre-incubate at 30°C A->B C Add UDP-[14C]glucose (Start Reaction) B->C D Incubate at 30°C C->D E Add 10% TCA (Stop Reaction) D->E F Filter through Glass Fiber Filter E->F G Wash Filter (TCA and Ethanol) F->G H Scintillation Counting G->H G cluster_sample_prep Sample Preparation cluster_hydrolysis Polysaccharide Hydrolysis cluster_quantification Enzymatic Quantification cluster_analysis Analysis A Harvest and Wash Fungal Cells B Isolate Cell Walls A->B C Acid Hydrolysis (6 M HCl) B->C D Neutralization C->D E Glucanase Digestion (β-glucan -> Glucose) D->E F Glucose Oxidase/Peroxidase Reaction (Color Development) E->F G Spectrophotometric Measurement F->G H Calculate β-glucan Content G->H

References

Cilofungin: A Technical Chronicle of a Promising Antifungal Agent's Rise and Fall

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide for researchers and drug development professionals on the discovery, mechanism of action, preclinical and clinical development, and eventual discontinuation of cilofungin.

Introduction

Cilofungin (LY121019) emerged in the 1980s as a promising semi-synthetic antifungal agent, representing the first of the echinocandin class to enter clinical development. Its novel mechanism of action, targeting the fungal cell wall, offered a significant advantage over existing antifungal therapies. This technical guide provides a comprehensive overview of the discovery and development history of cilofungin, detailing its synthesis, mechanism of action, preclinical and clinical findings, and the ultimate reasons for its withdrawal from development.

Discovery and Synthesis

Cilofungin was developed by Eli Lilly and Company as a derivative of echinocandin B, a natural lipopeptide product of the fungus Aspergillus nidulans. While echinocandin B itself exhibited potent antifungal activity, it was associated with significant hemolytic toxicity. The development of cilofungin aimed to mitigate this toxicity while retaining the antifungal efficacy.

The synthesis of cilofungin from echinocandin B is a two-step process involving enzymatic deacylation followed by chemical reacylation.

Cilofungin_Synthesis Echinocandin_B Echinocandin B (from Aspergillus nidulans fermentation) Deacylation Enzymatic Deacylation Echinocandin_B->Deacylation Echinocandin_B_Nucleus Echinocandin B Nucleus (Cyclic Hexapeptide) Deacylation->Echinocandin_B_Nucleus Reacylation Chemical N-acylation Echinocandin_B_Nucleus->Reacylation Cilofungin Cilofungin (LY121019) Reacylation->Cilofungin Reagent p-(n-octyloxy)benzoyl chloride Reagent->Reacylation

Figure 1: Synthesis of Cilofungin from Echinocandin B.
Experimental Protocols

Enzymatic Deacylation of Echinocandin B:

A detailed protocol for the enzymatic deacylation of echinocandin B to its nucleus was not extensively published in the available literature. However, the process generally involves the use of a deacylase enzyme produced by microorganisms such as Actinoplanes utahensis. The fermentation broth containing echinocandin B would be incubated with the deacylase under controlled conditions of temperature, pH, and aeration to cleave the fatty acid side chain.

Chemical N-acylation of the Echinocandin B Nucleus:

The reacylation step to produce cilofungin involves the chemical modification of the echinocandin B nucleus. A general procedure would be as follows:

  • Activation of the Acyl Group: The carboxylic acid of p-(n-octyloxy)benzoic acid is activated, for example, by conversion to its corresponding acid chloride or by using a coupling agent.

  • Coupling Reaction: The activated p-(n-octyloxy)benzoic acid is then reacted with the free amino group of the echinocandin B nucleus in an appropriate aprotic solvent.

  • Purification: The resulting cilofungin is purified using chromatographic techniques, such as high-performance liquid chromatography (HPLC), to remove unreacted starting materials and byproducts.

Mechanism of Action

Cilofungin, like other echinocandins, exerts its antifungal effect by inhibiting the synthesis of β-(1,3)-D-glucan, an essential polysaccharide component of the fungal cell wall. This inhibition is achieved through the non-competitive inhibition of the enzyme β-(1,3)-D-glucan synthase. The disruption of glucan synthesis leads to a weakened cell wall, osmotic instability, and ultimately, fungal cell death.

Cilofungin_MoA cluster_fungal_cell Fungal Cell UDP_Glucose UDP-Glucose Glucan_Synthase β-(1,3)-D-Glucan Synthase (Enzyme Complex) UDP_Glucose->Glucan_Synthase Substrate Beta_Glucan β-(1,3)-D-Glucan Glucan_Synthase->Beta_Glucan Synthesis Cell_Wall Fungal Cell Wall Beta_Glucan->Cell_Wall Incorporation Osmotic_Lysis Osmotic Lysis (Cell Death) Cell_Wall->Osmotic_Lysis Weakening leads to Cilofungin Cilofungin Cilofungin->Glucan_Synthase Inhibition

Figure 2: Mechanism of Action of Cilofungin.
Experimental Protocols

(1,3)-β-D-Glucan Synthase Inhibition Assay:

A typical protocol to determine the inhibitory activity of cilofungin against (1,3)-β-D-glucan synthase involves the following steps:

  • Enzyme Preparation: A crude enzyme preparation containing (1,3)-β-D-glucan synthase is obtained from fungal cell lysates.

  • Reaction Mixture: The reaction mixture typically contains a buffer, the enzyme preparation, and the substrate, UDP-[14C]glucose.

  • Inhibition Assay: Various concentrations of cilofungin are added to the reaction mixture.

  • Incubation: The reaction is incubated at an optimal temperature for a defined period.

  • Quantification: The amount of radiolabeled glucan produced is quantified by measuring the incorporation of [14C]glucose into an acid-insoluble polymer. The concentration of cilofungin that inhibits 50% of the enzyme activity (IC50) is then determined.[1]

Preclinical Development

In Vitro Antifungal Activity

Cilofungin demonstrated potent in vitro activity primarily against Candida species, with notable efficacy against Candida albicans and Candida tropicalis. Its activity against other fungal genera, such as Aspergillus, was limited.

Fungal SpeciesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Reference
Candida albicans≤0.03 - 2.50.12 - 0.620.25 - 1.25[2][3]
Candida tropicalis≤0.03 - 1.250.12 - 0.310.25 - 0.62[2][3]
Candida parapsilosis4 - >64>16>32[2]
Candida glabrata0.25 - >162.5 - 45 - 16[2]
Candida krusei8 - >64>16>32[2]

Table 1: In Vitro Antifungal Activity of Cilofungin against Various Candida Species.

Experimental Protocols

Broth Microdilution Antifungal Susceptibility Testing:

The minimum inhibitory concentration (MIC) of cilofungin was typically determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI), with some modifications in earlier studies. A general protocol involves:

  • Inoculum Preparation: A standardized suspension of fungal cells is prepared.

  • Drug Dilution: Serial twofold dilutions of cilofungin are prepared in 96-well microtiter plates.

  • Inoculation: The fungal inoculum is added to each well.

  • Incubation: The plates are incubated at a specified temperature for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of growth compared to a drug-free control well.

In Vivo Efficacy

Preclinical studies in animal models of disseminated candidiasis, primarily in rabbits and mice, demonstrated the in vivo efficacy of cilofungin.

Animal ModelInfection ModelDosing RegimenOutcomeReference
RabbitDisseminated Candidiasis25-50 mg/kg IV, twice dailyReduced fungal burden in kidneys[4]
RabbitDisseminated CandidiasisContinuous IV infusionReduced fungal burden in kidneys, lungs, and spleen[5]
MouseDisseminated Candidiasis25-100 mg/kg/dayIncreased survival and reduced kidney fungal counts[6][7]

Table 2: Summary of In Vivo Efficacy Studies of Cilofungin.

Experimental Protocols

Murine Model of Disseminated Candidiasis:

  • Animals: Immunocompetent or immunosuppressed mice (e.g., with cyclophosphamide) are used.

  • Infection: A lethal or sublethal dose of Candida albicans is injected intravenously.

  • Treatment: Treatment with cilofungin, administered intravenously or intraperitoneally, is initiated at a specified time post-infection.

  • Endpoints: Efficacy is assessed by monitoring survival rates and by quantifying the fungal burden (colony-forming units) in target organs, such as the kidneys, at the end of the study.[6][7]

Pharmacokinetics and Toxicology

Pharmacokinetic studies in rabbits revealed that cilofungin has a short half-life and exhibits non-linear, saturable elimination. Continuous intravenous infusion resulted in higher and more sustained plasma concentrations compared to intermittent bolus injections.[8]

SpeciesDosingCmax (µg/mL)t1/2 (hours)ClearanceVolume of DistributionReference
Rabbit50 mg/kg IV bolus297~0.230 mL/min/kg0.85 L/kg[8]

Table 3: Preclinical Pharmacokinetic Parameters of Cilofungin.

Clinical Development and Discontinuation

Cilofungin entered Phase I clinical trials in the late 1980s. While specific data from these trials are not extensively published, they likely established a preliminary safety and pharmacokinetic profile in humans.

The drug progressed to Phase II clinical trials for the treatment of candidemia. However, the development of cilofungin was halted during these trials. The primary reason for the discontinuation was the toxicity associated with the co-solvent used in the intravenous formulation, which was necessary due to cilofungin's poor water solubility.[9] The adverse effects were reportedly related to the vehicle and not the drug substance itself. The specific details of the Phase II trial design, including patient population, dosing regimens, and the nature of the observed toxicities, are not well-documented in publicly available sources. No clinical trial registration numbers (e.g., NCT numbers) are available for these early trials.

Cilofungin_Development_Timeline cluster_preclinical Preclinical Development cluster_clinical Clinical Development Discovery Discovery & Synthesis In_Vitro In Vitro Studies (Antifungal Activity) Discovery->In_Vitro In_Vivo In Vivo Studies (Efficacy & PK) In_Vitro->In_Vivo Tox Toxicology Studies In_Vivo->Tox Phase_I Phase I Trials (Safety & PK in Humans) Tox->Phase_I Phase_II Phase II Trials (Efficacy in Candidemia) Phase_I->Phase_II Discontinuation Development Discontinued (Vehicle Toxicity) Phase_II->Discontinuation

Figure 3: Cilofungin Development and Discontinuation Timeline.

Conclusion

Cilofungin was a pioneering antifungal agent that paved the way for the development of the echinocandin class of drugs. Its targeted mechanism of action against the fungal cell wall represented a significant advancement in antifungal therapy. While preclinical studies demonstrated its potential, the challenges associated with its formulation and the toxicity of its intravenous vehicle ultimately led to the cessation of its clinical development. The story of cilofungin underscores the critical importance of drug formulation and delivery in the successful translation of a promising compound from the laboratory to the clinic. The lessons learned from the development of cilofungin undoubtedly contributed to the successful development of subsequent echinocandins, such as caspofungin, micafungin, and anidulafungin, which have become valuable assets in the management of invasive fungal infections.

References

LY121019 (Cilofungin): A Technical Guide to its Function as a (1→3)-β-D-Glucan Synthesis Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY121019, also known as cilofungin, is a semisynthetic lipopeptide antibiotic belonging to the echinocandin class of antifungal agents.[1] It exhibits potent and specific inhibitory activity against (1→3)-β-D-glucan synthase, an essential enzyme in the biosynthesis of the fungal cell wall.[2] This mode of action disrupts the integrity of the cell wall, leading to osmotic instability and fungal cell death.[2] This technical guide provides a comprehensive overview of LY121019, including its mechanism of action, chemical properties, and antifungal activity. Detailed experimental protocols for key assays and a summary of quantitative data are presented to support further research and development in the field of antifungal therapeutics.

Introduction

The fungal cell wall is a dynamic and essential organelle that provides structural support, protects against osmotic stress, and mediates interactions with the environment. A key component of the cell wall in most pathogenic fungi is (1→3)-β-D-glucan, a polysaccharide that forms the primary structural scaffold.[2] The enzyme responsible for its synthesis, (1→3)-β-D-glucan synthase, is an attractive target for antifungal drug development due to its absence in mammalian cells, suggesting a high therapeutic index.[2]

LY121019 (cilofungin) is a derivative of the natural product echinocandin B.[1] It was developed as a potent and selective inhibitor of this crucial enzyme. This document will delve into the technical details of LY121019, providing valuable information for researchers in mycology, infectious diseases, and drug discovery.

Chemical Properties and Synthesis

LY121019 is a semisynthetic analog of echinocandin B, characterized by the replacement of the native linoleoyl side chain with a 4-(n-octyloxy)benzoyl group.[1] This modification enhances its anti-Candida activity and reduces toxicity.[1]

The synthesis of LY121019 involves a two-step process:[1]

  • Enzymatic Deacylation: The linoleoyl side chain of echinocandin B is removed using a deacylase enzyme from Actinoplanes utahensis. This step yields the echinocandin B nucleus.

  • Chemical Reacylation: The echinocandin B nucleus is then chemically reacylated with an active ester or acid halide of 4-(n-octyloxy)benzoic acid to produce LY121019.[1]

Mechanism of Action: Inhibition of (1→3)-β-D-Glucan Synthase

LY121019 exerts its antifungal effect by non-competitively inhibiting the (1→3)-β-D-glucan synthase enzyme complex. This inhibition prevents the polymerization of UDP-glucose into linear (1→3)-β-D-glucan chains, which are essential for maintaining the structural integrity of the fungal cell wall. The disruption of the cell wall leads to osmotic lysis and cell death.

The regulatory pathway of (1→3)-β-D-glucan synthesis is primarily controlled by the Rho1-GTPase and Protein Kinase C (PKC) signaling cascade.[3][4]

Fungal_Cell_Wall_Integrity_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Cell_Wall_Stress Cell Wall Stress Sensor Cell Surface Sensor (e.g., Wsc1, Mid2) Cell_Wall_Stress->Sensor GEF GEF (Rom2) Sensor->GEF Activates Rho1_GDP Rho1-GDP (Inactive) Rho1_GTP Rho1-GTP (Active) Glucan_Synthase (1->3)-β-D-Glucan Synthase (Fks1 subunit) Rho1_GTP->Glucan_Synthase Activates PKC1 PKC1 Rho1_GTP->PKC1 Activates Glucan (1->3)-β-D-Glucan Glucan_Synthase->Glucan LY121019 LY121019 LY121019->Glucan_Synthase Inhibits GEF->Rho1_GDP Promotes GDP -> GTP exchange MAPK_Cascade MAPK Cascade (Bck1, Mkk1/2, Mkc1) PKC1->MAPK_Cascade Phosphorylates Transcription_Factors Transcription Factors (e.g., Rlm1) MAPK_Cascade->Transcription_Factors Activates Cell_Wall_Repair_Genes Cell Wall Repair Genes Transcription_Factors->Cell_Wall_Repair_Genes Induces Transcription UDP_Glucose UDP-Glucose

Fungal Cell Wall Integrity Pathway and Site of LY121019 Inhibition.

Quantitative Data

The following tables summarize the in vitro activity of LY121019 against various fungal pathogens.

Table 1: (1→3)-β-D-Glucan Synthase Inhibition by LY121019

Fungal SpeciesInhibition Constant (Ki)50% Inhibitory Concentration (IC50)Reference(s)
Candida albicans2.5 µM (apparent Ki)Not Reported[5]
Aspergillus fumigatus0.19 ± 0.03 µM (apparent Ki)Not Reported[6]

Table 2: In Vitro Antifungal Activity of LY121019 (Cilofungin)

Fungal SpeciesNumber of IsolatesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Reference(s)
Candida albicans100≤0.03 - >6.40.43.2[7]
Candida albicans500.039 - 5.0-≤0.31[8][9]
Candida tropicalis100≤0.03 - >6.40.43.2[7]
Candida tropicalis---≤0.31[8]
Candida glabrata100≤0.03 - >6.41.63.2[7]
Candida glabrata---≤20[8]
Candida parapsilosis-Resistant--[8]
Candida krusei-5.0 - 40.0--[9]
Cryptococcus spp.-Resistant--[8]
Saccharomyces cerevisiae-Resistant--[8]
Aspergillus fumigatus->125--[10]
Aspergillus spp.MultipleNo activity observed--[11]

Note: MIC values can vary depending on the testing methodology, including medium composition and inoculum size.[7][8]

Experimental Protocols

(1→3)-β-D-Glucan Synthase Inhibition Assay

This protocol is a synthesized methodology based on established procedures for measuring the inhibition of (1→3)-β-D-glucan synthase activity.

Objective: To determine the inhibitory effect of LY121019 on the activity of (1→3)-β-D-glucan synthase.

Materials:

  • Fungal cells (e.g., Candida albicans, Aspergillus fumigatus)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 2 mM β-mercaptoethanol)

  • Glass beads (0.5 mm diameter)

  • High-speed centrifuge

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EDTA, 2 mM β-mercaptoethanol, 0.1% BSA)

  • UDP-[14C]glucose (radiolabeled substrate)

  • LY121019 (cilofungin) stock solution

  • Glass fiber filters

  • Scintillation fluid and counter

  • Trichloroacetic acid (TCA)

Procedure:

  • Preparation of Microsomal Fraction (Enzyme Source):

    • Grow fungal cells to mid-log phase and harvest by centrifugation.

    • Wash the cell pellet with lysis buffer.

    • Resuspend the cells in lysis buffer and disrupt them by vortexing with glass beads.

    • Centrifuge the lysate at low speed to remove whole cells and debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal fraction containing the (1→3)-β-D-glucan synthase.

    • Resuspend the microsomal pellet in assay buffer.

  • Enzyme Assay:

    • Prepare reaction mixtures in microcentrifuge tubes containing assay buffer, microsomal protein, and varying concentrations of LY121019.

    • Pre-incubate the mixtures at the optimal temperature for the enzyme (e.g., 30°C) for a short period.

    • Initiate the reaction by adding UDP-[14C]glucose.

    • Incubate the reactions for a defined period (e.g., 60 minutes) at the optimal temperature.

  • Quantification of (1→3)-β-D-Glucan Synthesis:

    • Stop the reaction by adding cold TCA.

    • Filter the reaction mixtures through glass fiber filters to capture the insoluble radiolabeled (1→3)-β-D-glucan product.

    • Wash the filters with TCA and ethanol to remove unincorporated UDP-[14C]glucose.

    • Dry the filters and place them in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of LY121019 compared to the control (no inhibitor).

    • Determine the IC50 value (the concentration of LY121019 that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

    • To determine the mode of inhibition (e.g., competitive, non-competitive), perform kinetic studies by varying the substrate (UDP-glucose) concentration at different fixed concentrations of LY121019 and analyze the data using Lineweaver-Burk or other kinetic plots.

Glucan_Synthase_Assay_Workflow Start Start: Fungal Culture Cell_Harvest Harvest and Wash Cells Start->Cell_Harvest Cell_Lysis Cell Lysis (e.g., glass beads) Cell_Harvest->Cell_Lysis Centrifugation1 Low-Speed Centrifugation (Remove Debris) Cell_Lysis->Centrifugation1 Centrifugation2 High-Speed Centrifugation (Pellet Microsomes) Centrifugation1->Centrifugation2 Resuspension Resuspend Microsomal Pellet (Enzyme Source) Centrifugation2->Resuspension Reaction_Setup Set up Reaction: Enzyme + Buffer + LY121019 Resuspension->Reaction_Setup Reaction_Start Initiate with UDP-[14C]glucose Reaction_Setup->Reaction_Start Incubation Incubate at 30°C Reaction_Start->Incubation Reaction_Stop Stop Reaction with TCA Incubation->Reaction_Stop Filtration Filter and Wash (Capture Glucan) Reaction_Stop->Filtration Scintillation Scintillation Counting Filtration->Scintillation Data_Analysis Data Analysis (IC50, Ki) Scintillation->Data_Analysis End End Data_Analysis->End

Workflow for (1→3)-β-D-Glucan Synthase Inhibition Assay.
Antifungal Susceptibility Testing (CLSI M27-A3 Broth Microdilution Method)

This protocol outlines the standardized broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeasts.

Objective: To determine the MIC of LY121019 against various yeast species.

Materials:

  • Yeast isolates

  • Sabouraud Dextrose Agar (SDA) plates

  • Sterile saline (0.85% NaCl)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • LY121019 stock solution

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35°C)

Procedure:

  • Inoculum Preparation:

    • Subculture yeast isolates onto SDA plates and incubate at 35°C for 24-48 hours.

    • Select several well-isolated colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.

    • Dilute this adjusted suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter wells.

  • Preparation of Antifungal Dilutions:

    • Prepare a stock solution of LY121019 in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of the LY121019 stock solution in RPMI-1640 medium in the wells of the microtiter plate to achieve the desired final concentration range.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate containing the antifungal dilutions with the prepared yeast inoculum.

    • Include a growth control well (inoculum without drug) and a sterility control well (medium without inoculum).

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • Visually read the plates and determine the MIC as the lowest concentration of LY121019 that causes a significant inhibition of growth (e.g., approximately 50% reduction in turbidity) compared to the growth control.

Antifungal_Susceptibility_Testing_Workflow Start Start: Yeast Isolate Subculture Subculture on SDA Plate Start->Subculture Inoculum_Prep Prepare Inoculum Suspension Subculture->Inoculum_Prep Turbidity_Adj Adjust to 0.5 McFarland Standard Inoculum_Prep->Turbidity_Adj Inoculum_Dilution Dilute to Final Inoculum Concentration Turbidity_Adj->Inoculum_Dilution Inoculation Inoculate Microtiter Plate Inoculum_Dilution->Inoculation Antifungal_Dilution Prepare Serial Dilutions of LY121019 Antifungal_Dilution->Inoculation Incubation Incubate at 35°C Inoculation->Incubation MIC_Reading Visually Read MIC Incubation->MIC_Reading End End: MIC Value MIC_Reading->End

References

In Vitro Susceptibility of Candida Species to LY121019: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro susceptibility of various Candida species to LY121019, a semisynthetic lipopeptide antibiotic also known as cilofungin. LY121019 belongs to the echinocandin class of antifungal agents.[1][2] This document summarizes key quantitative data, details experimental protocols for susceptibility testing, and visualizes the compound's mechanism of action and a typical experimental workflow.

Executive Summary

LY121019 demonstrates potent in vitro activity, including fungicidal effects, against clinically significant Candida species, most notably Candida albicans and Candida tropicalis.[3][4] Its efficacy is generally lower against Candida glabrata and it shows limited to no activity against species such as Candida parapsilosis and Candida krusei.[5][6][7] The primary mechanism of action for LY121019 is the noncompetitive inhibition of (1-3)-β-D-glucan synthase, an essential enzyme for fungal cell wall synthesis.[2][8] This targeted action disrupts cell wall integrity, leading to osmotic instability and cell death.[8][9] In vitro susceptibility testing results for LY121019 can be influenced by various experimental conditions, including the choice of culture medium, inoculum size, and pH.[6][10]

Data Presentation: In Vitro Susceptibility of Candida Species to LY121019

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for LY121019 against various Candida species as reported in several studies. These values highlight the differential susceptibility across the genus.

Table 1: MIC Ranges of LY121019 against Various Candida Species

Candida SpeciesNumber of IsolatesMIC Range (µg/mL)Reference(s)
C. albicans500.039 - 5.0[7]
C. tropicalis-Same as C. albicans[7]
T. glabrata-5.0 - 40.0[7]
C. parapsilosis-5.0 - 40.0[7]
C. krusei-5.0 - 40.0[7]

Table 2: MIC50 and MIC90 Values of LY121019 against Candida Species

Candida SpeciesMIC50 (µg/mL)MIC90 (µg/mL)Reference(s)
C. albicans0.6251.25[11]
C. albicans-≤ 0.31[6]
C. tropicalis-≤ 0.31[6]
C. glabrata-3.2[12][13]
T. glabrata-≤ 20[6]

MIC50 and MIC90 represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the isolates tested, respectively.

Experimental Protocols

The most frequently cited method for determining the in vitro susceptibility of Candida species to LY121019 is the broth microdilution method.[7][14] Standardization of this method is crucial for obtaining reproducible results.[10]

Broth Microdilution Susceptibility Testing Protocol

This protocol is a synthesized representation based on methodologies described in the cited literature.[15][16][17]

  • Inoculum Preparation:

    • Yeast colonies are selected from a 24-hour-old culture on a suitable agar medium (e.g., Sabouraud Dextrose Agar).

    • A suspension of the yeast is prepared in sterile saline or water.

    • The suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard.

    • This suspension is then diluted in the appropriate broth medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ colony-forming units (CFU)/mL in the test wells.[15]

  • Antifungal Agent Preparation:

    • A stock solution of LY121019 is prepared in a suitable solvent.

    • Serial twofold dilutions of LY121019 are made in the broth medium in a 96-well microtiter plate to achieve the desired final concentration range.

  • Testing Procedure:

    • The prepared yeast inoculum is added to each well of the microtiter plate containing the serially diluted LY121019.

    • Control wells, including a growth control (no drug) and a sterility control (no inoculum), are included.

    • The plates are incubated at a controlled temperature, typically 30°C or 35°C, for 24 to 48 hours.[10][15]

  • Endpoint Determination:

    • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of LY121019 that causes a significant inhibition of growth compared to the drug-free control well. For azoles, this is often defined as at least an 80% decrease in turbidity.[15]

Factors Influencing Susceptibility Testing Outcomes

Several factors have been identified to significantly influence the in vitro activity of LY121019 against Candida species:

  • Medium Composition: The choice of culture medium can affect the MIC values. A defined, buffered medium is often recommended for consistency.[6][10]

  • Inoculum Size: A decreased activity of LY121019 has been observed with inocula greater than 10⁵ CFU/mL.[6]

  • pH: The pH of the medium can impact the drug's activity, with a buffered pH of 7.0 being recommended.[10]

  • Paradoxical Growth: A "paradoxical effect" or "Eagle effect" has been observed with some isolates of C. albicans and C. tropicalis, where growth occurs at high concentrations of LY121019 but is inhibited at lower concentrations.[6][7][14]

Visualizations

Mechanism of Action of LY121019

The following diagram illustrates the mechanism of action of LY121019 on the fungal cell wall.

G cluster_cell Fungal Cell UDP_Glucose UDP-Glucose Glucan_Synthase (1,3)-β-D-Glucan Synthase UDP_Glucose->Glucan_Synthase Substrate Beta_Glucan (1,3)-β-D-Glucan Glucan_Synthase->Beta_Glucan Synthesis Cell_Lysis Cell Lysis Cell_Wall Cell Wall Integrity Beta_Glucan->Cell_Wall Essential Component LY121019 LY121019 (Echinocandin) LY121019->Glucan_Synthase Noncompetitive Inhibition

Caption: Mechanism of action of LY121019 on the fungal cell wall.

Experimental Workflow for Broth Microdilution Susceptibility Testing

The diagram below outlines the key steps in a typical broth microdilution susceptibility testing workflow.

G A 1. Prepare Yeast Inoculum (0.5 McFarland Standard) C 3. Inoculate Plate with Yeast Suspension A->C B 2. Prepare Serial Dilutions of LY121019 in Microtiter Plate B->C D 4. Incubate at 30-35°C for 24-48 hours C->D E 5. Read and Record Results D->E F 6. Determine MIC (Lowest concentration with significant growth inhibition) E->F

Caption: Workflow for broth microdilution susceptibility testing.

References

Early Preclinical and Clinical Insights into Cilofungin (LY121019): A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cilofungin (LY121019) was a pioneering antifungal agent, representing one of the first echinocandins to undergo clinical investigation. Its unique mechanism of action, targeting the fungal cell wall, positioned it as a promising candidate for the treatment of candidiasis. This technical guide provides a comprehensive overview of the early preclinical and limited clinical data available for cilofungin, with a focus on its mechanism of action, in vitro activity, and pharmacokinetic profile in animal models. It is important to note that detailed quantitative data from human clinical trials are scarce in publicly available literature, largely due to the discontinuation of its development in Phase II trials because of toxicity associated with its co-solvent.

Mechanism of Action

Cilofungin exerts its antifungal effect by non-competitively inhibiting the (1→3)-β-D-glucan synthase enzyme.[1][2][3] This enzyme is crucial for the synthesis of β-glucan, an essential polysaccharide component of the fungal cell wall that is absent in mammalian cells. The inhibition of β-glucan synthesis disrupts the integrity of the fungal cell wall, leading to osmotic instability and ultimately cell death.

cilofungin_moa cluster_fungal_cell Fungal Cell Cilofungin Cilofungin Glucan_Synthase (1->3)-β-D-Glucan Synthase Cilofungin->Glucan_Synthase Inhibits Beta_Glucan β-(1,3)-D-Glucan Glucan_Synthase->Beta_Glucan Synthesizes Cell_Wall Fungal Cell Wall Integrity Beta_Glucan->Cell_Wall Maintains Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Loss of integrity leads to

Mechanism of action of cilofungin.

In Vitro Activity of Cilofungin (LY121019)

Cilofungin demonstrated potent in vitro activity against various Candida species, most notably Candida albicans and Candida tropicalis.[4][5] Its efficacy was generally lower against Candida glabrata and it showed little to no activity against Candida parapsilosis and Cryptococcus neoformans.[4][6] The minimal inhibitory concentrations (MICs) were found to be influenced by the testing medium and inoculum size.[4]

OrganismMIC90 (µg/mL)MFC90 (µg/mL)Reference
Candida albicans≤0.31 - 3.2≤0.31[4][5][7]
Candida tropicalis≤0.31≤0.31[4][5]
Torulopsis glabrata (Candida glabrata)≤20≤20[4][5]
Candida parapsilosisInactiveInactive[4]
Cryptococcus neoformansInactiveInactive[6]
MIC90: Minimum inhibitory concentration for 90% of isolates. MFC90: Minimum fungicidal concentration for 90% of isolates.

Preclinical Pharmacokinetics in Rabbits

Pharmacokinetic studies in rabbits revealed that cilofungin exhibits nonlinear, saturable elimination.[8][9][10] This means that at higher doses, the clearance mechanisms become saturated, leading to a disproportionate increase in plasma concentrations and a longer half-life.

Single Intravenous Dose (50 mg/kg)
ParameterValueReference
Cmax 297 ± 39 µg/mL[8]
AUC 30.1 ± 6.7 µg·h/mL[8]
Clearance 30 ± 10 mL/min/kg[8]
Volume of Distribution 0.85 ± 0.23 L/kg[8]
Half-life (distribution phase) 3.7 ± 0.2 min[8]
Half-life (elimination phase) 12.9 ± 0.7 min[8]
Continuous Intravenous Infusion

Continuous infusion resulted in significantly higher sustained plasma concentrations than predicted by single-dose kinetics, further supporting the observation of nonlinear pharmacokinetics.[8][9][10]

Infusion RateSustained Plasma ConcentrationReference
10 mg/kg/h290 ± 56 µg/mL[8]

Experimental Protocols

In Vitro Susceptibility Testing
  • Method: A macrotitre broth dilution method was commonly employed.[7]

  • Medium: Antibiotic Medium No. 3 was used as a standard medium.[4] Other media such as Sabouraud dextrose broth and synthetic amino acid medium for fungi (SAAM-F) were also utilized.[4][7]

  • Inoculum: An inoculum of 10³ yeast cells/mL was used.[7] It was noted that the activity of cilofungin decreased with inocula greater than 10⁵ CFU/mL.[4]

  • Incubation: The temperature and duration of incubation did not significantly affect cilofungin's activity.[4]

  • Endpoint Determination: The MIC was defined as the lowest concentration of the drug that prevented visible growth. The MFC was determined by subculturing from tubes with no visible growth onto drug-free agar.

Animal Pharmacokinetic Studies
  • Animal Model: New Zealand White rabbits were used.[8][9][10]

  • Drug Administration:

    • Single Dose: A single intravenous dose of 50 mg/kg was administered.[8]

    • Continuous Infusion: Cilofungin was administered via continuous intravenous infusion at rates of 5 mg/kg/h and 10 mg/kg/h over several days.[8]

  • Sample Collection: Blood samples were collected at various time points to determine plasma drug concentrations.

  • Analytical Method: A high-performance liquid chromatography (HPLC) assay was used to quantify cilofungin concentrations in plasma.

Discontinuation of Clinical Development

Cilofungin's clinical development was halted during Phase II trials. The primary reason for its withdrawal was not due to a lack of antifungal efficacy but rather to the toxicity of its intravenous formulation's co-solvent, a polyoxyethylene castor oil derivative. This vehicle was associated with significant adverse effects, including infusion-related toxicity.

Conclusion

Cilofungin (LY121019) was a promising early echinocandin that demonstrated potent in vitro activity against key Candida species and exhibited interesting nonlinear pharmacokinetics in animal models. Its development was unfortunately curtailed by formulation-related toxicity, preventing the collection of extensive human clinical data. The preclinical data, however, laid important groundwork for the subsequent successful development of other echinocandins, which have become a cornerstone of modern antifungal therapy. This technical guide summarizes the foundational scientific knowledge of cilofungin, offering valuable insights for researchers in the field of antifungal drug development.

References

The Molecular Target of Cilofungin in Aspergillus fumigatus: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cilofungin, a semisynthetic lipopeptide antibiotic of the echinocandin class, demonstrates antifungal activity by targeting the fungal cell wall, a structure essential for viability and absent in mammalian cells. In Aspergillus fumigatus, a ubiquitous mold and a significant opportunistic pathogen in immunocompromised individuals, the primary molecular target of cilofungin is the enzyme (1,3)-β-D-glucan synthase. This enzyme is responsible for the synthesis of (1,3)-β-D-glucan, a critical structural polymer of the fungal cell wall. This technical guide provides an in-depth overview of the molecular interactions between cilofungin and its target in A. fumigatus, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

The Molecular Target: (1,3)-β-D-Glucan Synthase

The enzyme (1,3)-β-D-glucan synthase is a multi-subunit complex located in the fungal plasma membrane. The catalytic subunit, encoded by the fks1 gene, is the direct target of cilofungin and other echinocandins. Cilofungin acts as a non-competitive inhibitor of this enzyme, disrupting the polymerization of UDP-glucose into linear chains of (1,3)-β-D-glucan.[1] This inhibition weakens the structural integrity of the cell wall, leading to osmotic instability and, ultimately, fungal cell death.

Quantitative Data on Cilofungin Activity

The in vitro susceptibility of A. fumigatus to cilofungin as measured by Minimum Inhibitory Concentration (MIC) is often high, which contrasts with its observed in vivo efficacy.[2] However, direct enzymatic assays demonstrate potent inhibition of (1,3)-β-D-glucan synthase.

ParameterValueOrganism/ConditionReference
Enzyme Inhibition
% Inhibition at 1 µg/mL40-71%Aspergillus fumigatus (crude membrane prep)[2]
In Vitro Susceptibility
MIC> 125 µg/mLAspergillus fumigatus[2]
In Vivo Efficacy
ED5020.6 mg/kgSystemic aspergillosis mouse model[2]

Experimental Protocols

(1,3)-β-D-Glucan Synthase Activity Assay

This protocol outlines the measurement of (1,3)-β-D-glucan synthase activity in crude membrane preparations of Aspergillus fumigatus, adapted from methodologies described in the literature.[2]

A. Preparation of Crude Enzyme Extract:

  • Grow A. fumigatus mycelia in a suitable liquid medium (e.g., Sabouraud broth) at 25°C for 16 hours with agitation.

  • Harvest the mycelia by filtration and wash with a suitable buffer (e.g., 50 mM HEPES, pH 7.5).

  • Disrupt the mycelia by mechanical means (e.g., bead beating or grinding in liquid nitrogen) in a lysis buffer (e.g., 50 mM HEPES, 10mM EDTA, 750 mM sucrose, 10 mM NaH2PO4, 100 mM cellobiose, and 50 µM GTPγS).[3]

  • Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove cell debris.

  • Collect the supernatant, which contains the crude membrane fraction with the (1,3)-β-D-glucan synthase activity.

B. Enzyme Activity Assay:

  • Prepare a reaction mixture containing a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.5), an activator (e.g., 20 mM GTPγS), and the substrate, UDP-[U-¹⁴C]glucose.

  • Add a known amount of the crude enzyme extract to the reaction mixture.

  • To test for inhibition, pre-incubate the enzyme extract with cilofungin at various concentrations before adding the substrate.

  • Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding a precipitating agent (e.g., 10% trichloroacetic acid).

  • Filter the reaction mixture through a glass fiber filter to capture the insoluble ¹⁴C-labeled glucan polymer.

  • Wash the filter to remove unincorporated UDP-[U-¹⁴C]glucose.

  • Quantify the radioactivity on the filter using a scintillation counter. The amount of incorporated radioactivity is proportional to the enzyme activity.

Signaling Pathways and Cellular Response

Inhibition of (1,3)-β-D-glucan synthase by cilofungin triggers a complex cellular stress response in A. fumigatus. This response involves the activation of compensatory pathways aimed at maintaining cell wall integrity.

Cell Wall Integrity Pathway

The Cell Wall Integrity (CWI) pathway is a key signaling cascade activated in response to cell wall stress. It involves a series of protein kinases that ultimately lead to the transcriptional regulation of genes involved in cell wall synthesis and remodeling.

CellWallIntegrityPathway Cilofungin Cilofungin Fks1 (1,3)-β-D-Glucan Synthase (Fks1) Cilofungin->Fks1 inhibition CellWallStress Cell Wall Stress Fks1->CellWallStress leads to PkcA PkcA CellWallStress->PkcA activates MpkA_cascade MpkA MAPK Cascade (Bck1 -> Mkk2 -> MpkA) PkcA->MpkA_cascade activates RlmA RlmA (Transcription Factor) MpkA_cascade->RlmA activates CellWallGenes Upregulation of Cell Wall Genes (e.g., chitin synthases) RlmA->CellWallGenes induces ParadoxicalEffectPathway HighCilofungin High Concentrations of Cilofungin CalciumInflux Increased Cytosolic Ca²⁺ HighCilofungin->CalciumInflux induces Calcineurin Calcineurin Activation CalciumInflux->Calcineurin activates CrzA CrzA (Transcription Factor) Dephosphorylation Calcineurin->CrzA activates ChitinSynthase Upregulation of Chitin Synthase Genes CrzA->ChitinSynthase induces ChitinSynthesis Increased Chitin Synthesis ChitinSynthase->ChitinSynthesis leads to ParadoxicalGrowth Paradoxical Growth ChitinSynthesis->ParadoxicalGrowth contributes to ExperimentalWorkflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo / Cellular Studies A A. fumigatus Culture B Preparation of Crude Membrane Extract A->B F MIC Determination A->F G Gene Expression Analysis (fks1) A->G H Analysis of Cell Wall Composition A->H C Glucan Synthase Activity Assay B->C D Inhibition Assay with Cilofungin C->D E Determination of IC50 / Ki values D->E

References

The Paradoxical Growth Effect of LY121019: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY121019, also known as cilofungin, is a semisynthetic lipopeptide antibiotic belonging to the echinocandin class of antifungal agents.[1][2][3] Echinocandins represent a significant advancement in antifungal therapy due to their potent and specific inhibition of (1,3)-β-D-glucan synthase, an essential enzyme for the synthesis of the major fungal cell wall polymer, β-(1,3)-glucan.[4][5][6][7] This inhibition leads to a compromised cell wall, osmotic instability, and ultimately, fungal cell death.[8] However, a peculiar in vitro phenomenon known as the "paradoxical growth effect" (PGE) or "Eagle effect" has been observed with echinocandins, including LY121019, where susceptible fungal isolates exhibit renewed growth at concentrations significantly above their minimal inhibitory concentration (MIC).[9][10][11] This guide provides a comprehensive technical overview of the paradoxical growth effect with a focus on LY121019, detailing the underlying molecular mechanisms, experimental protocols for its investigation, and quantitative data, to aid researchers in understanding and studying this complex phenomenon.

The Phenomenon of Paradoxical Growth

The paradoxical effect is characterized by a quadriphasic dose-response curve.[9][11] At low concentrations, LY121019 effectively inhibits fungal growth. As the concentration increases beyond the MIC, a zone of inhibition is observed. However, at even higher concentrations, a resurgence of fungal growth occurs, which is then often suppressed again at extremely high concentrations.[12] This phenomenon has been reported for several Candida species, notably Candida albicans and Candida tropicalis, when treated with LY121019.[13][14] The paradoxical growth is not a result of acquired resistance mutations in the target enzyme, Fks1, but rather a complex adaptive response of the fungus.[15]

Molecular Mechanisms Underlying the Paradoxical Effect

The current understanding of the paradoxical growth effect points to a complex interplay of cellular stress responses that lead to a remodeling of the fungal cell wall. When (1,3)-β-D-glucan synthesis is inhibited by LY121019, the fungus activates compensatory signaling pathways to maintain cell wall integrity.

The primary molecular events include:

  • Activation of Cell Wall Integrity (CWI) Pathways: The inhibition of β-(1,3)-glucan synthase is sensed as a cell wall stress, leading to the activation of key signaling cascades, including the Protein Kinase C (PKC), calcineurin, and High Osmolarity Glycerol (HOG) pathways.[1][5][16][17][18] These pathways are crucial for orchestrating the adaptive response to cell wall damage.[19]

  • Compensatory Chitin Synthesis: A hallmark of the response to echinocandin-induced stress is a significant upregulation of chitin synthesis.[10][17][20] Chitin, another critical structural polysaccharide of the fungal cell wall, is synthesized in increased amounts to compensate for the lack of β-glucan and reinforce the cell wall.[20][21] This increase in chitin content is a key factor enabling the fungus to survive and resume growth at high concentrations of the drug.

  • Role of Fks1 and Stress Response Regulators: The β-1,3-glucan synthase itself, encoded by the FKS1 gene, is involved in this process.[22] Furthermore, central stress response regulators, such as Hsp90, play a vital role in stabilizing the components of the signaling pathways, and their inhibition has been shown to abrogate the paradoxical effect.[5]

The following diagram illustrates the key signaling pathways involved in the paradoxical growth effect.

Paradoxical_Growth_Signaling cluster_0 Fungal Cell cluster_1 Stress Response Pathways LY121019 LY121019 (High Concentration) Fks1 β-1,3-Glucan Synthase (Fks1) LY121019->Fks1 Inhibits Glucan β-1,3-Glucan Synthesis Fks1->Glucan Catalyzes CellWallStress Cell Wall Stress Glucan->CellWallStress Reduction leads to PKC_pathway PKC Pathway CellWallStress->PKC_pathway Activates Calcineurin_pathway Calcineurin Pathway CellWallStress->Calcineurin_pathway Activates HOG_pathway HOG Pathway CellWallStress->HOG_pathway Activates Chitin_Synthase Chitin Synthases (CHS genes) PKC_pathway->Chitin_Synthase Upregulate Calcineurin_pathway->Chitin_Synthase Upregulate HOG_pathway->Chitin_Synthase Upregulate Chitin Chitin Synthesis Chitin_Synthase->Chitin Catalyze CellWall_Remodeling Cell Wall Remodeling Chitin->CellWall_Remodeling Leads to Paradoxical_Growth Paradoxical Growth CellWall_Remodeling->Paradoxical_Growth Enables

Caption: Signaling pathways activated by LY121019 leading to paradoxical growth.

Quantitative Data

While extensive quantitative data specifically for the paradoxical growth effect of LY121019 is limited in historical literature, the phenomenon is consistently reported. The following table summarizes typical concentration ranges for the paradoxical effect of echinocandins, which are expected to be comparable for LY121019 based on its class and early observations.

ParameterConcentration Range (µg/mL)Fungal SpeciesReference
MIC50 0.03 - 1.0Candida albicans, Candida tropicalis[17]
Paradoxical Growth 4 - 32Candida albicans, Candida tropicalis
Return to Susceptibility >64Candida albicans

Note: These values can vary depending on the specific isolate, testing medium, and incubation conditions.

Experimental Protocols

The following are detailed methodologies for key experiments to study the paradoxical growth effect of LY121019. These protocols are adapted from established methods for echinocandin susceptibility testing.

Broth Microdilution Assay for Determining the Paradoxical Effect

This is the standard method for observing and quantifying the paradoxical growth effect in vitro.

Materials:

  • LY121019 powder

  • Candida isolate to be tested

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • Spectrophotometer for reading optical density (OD) at 600 nm

  • Sterile saline or water

  • Hemocytometer or spectrophotometer for inoculum preparation

Procedure:

  • Prepare LY121019 Stock Solution: Dissolve LY121019 powder in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 1280 µg/mL).

  • Prepare LY121019 Dilutions: Perform serial twofold dilutions of the stock solution in RPMI 1640 medium directly in the 96-well plate to achieve a final concentration range that covers the expected MIC and the paradoxical growth range (e.g., 0.03 to 256 µg/mL).[17]

  • Prepare Fungal Inoculum: Culture the Candida isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 35°C. Prepare a cell suspension in sterile saline and adjust the concentration to 0.5 x 10³ to 2.5 x 10³ cells/mL in RPMI 1640 medium.[9]

  • Inoculate the Plate: Add the fungal inoculum to each well containing the LY121019 dilutions. Include a drug-free well as a growth control and a medium-only well as a sterility control.

  • Incubation: Incubate the plate at 35°C for 24 to 48 hours.[17]

  • Reading the Results:

    • Visual Reading: The MIC is the lowest concentration showing a significant decrease in turbidity compared to the growth control. The paradoxical effect is observed as visible turbidity in wells with concentrations higher than the MIC.

    • Spectrophotometric Reading: Measure the OD at 600 nm for each well. The paradoxical effect is quantified as an increase in OD at supra-MIC concentrations.

The following diagram outlines the workflow for the broth microdilution assay.

Broth_Microdilution_Workflow start Start prep_drug Prepare LY121019 Stock and Dilutions start->prep_drug prep_inoculum Prepare Fungal Inoculum start->prep_inoculum inoculate Inoculate 96-well Plate prep_drug->inoculate prep_inoculum->inoculate incubate Incubate at 35°C for 24-48h inoculate->incubate read_results Read Results (Visual and/or Spectrophotometric) incubate->read_results analyze Analyze Data for MIC and Paradoxical Effect read_results->analyze end End analyze->end

Caption: Experimental workflow for the broth microdilution assay.
Chitin Staining and Quantification

This assay is used to demonstrate the compensatory increase in cell wall chitin associated with the paradoxical effect.

Materials:

  • Candida cells grown in the presence and absence of paradoxical concentrations of LY121019

  • Calcofluor White stain (fluorescent stain for chitin)

  • Fluorescence microscope

  • Chitinase

  • N-acetylglucosamine (NAG) standard

  • p-dimethylaminobenzaldehyde (DMAB) reagent

Procedure (Qualitative - Staining):

  • Harvest Candida cells from the broth microdilution assay wells exhibiting paradoxical growth and from control wells.

  • Wash the cells with phosphate-buffered saline (PBS).

  • Stain the cells with Calcofluor White solution for 5-10 minutes.

  • Wash the cells again with PBS to remove excess stain.

  • Observe the cells under a fluorescence microscope. Increased fluorescence intensity in cells from paradoxical growth conditions indicates higher chitin content.

Procedure (Quantitative - Assay):

  • Harvest and wash the cells as described above.

  • Lyse the cells and isolate the cell walls.

  • Treat the cell wall fraction with chitinase to hydrolyze chitin into NAG.

  • Quantify the amount of NAG released using a colorimetric assay with DMAB reagent.

  • Compare the chitin content of cells grown under paradoxical conditions to control cells. A detailed protocol for a nonradioactive, high-throughput chitin synthase assay can be adapted for this purpose.[23]

(1,3)-β-D-Glucan Synthase Activity Assay

This assay can be used to confirm the inhibitory effect of LY121019 on its target enzyme.

Materials:

  • Microsomal fractions from Candida spheroplasts (as a source of the enzyme)

  • UDP-glucose (substrate)

  • LY121019

  • Assay buffer (e.g., Tris-HCl with activators like GTPγS and glycerol)

  • Method for quantifying the resulting β-glucan product (e.g., aniline blue fluorescence assay).[3]

Procedure:

  • Prepare microsomal fractions containing the (1,3)-β-D-glucan synthase from Candida protoplasts.

  • Set up reaction mixtures containing the assay buffer, substrate (UDP-glucose), and varying concentrations of LY121019.

  • Initiate the reaction by adding the enzyme preparation.

  • Incubate at the optimal temperature (e.g., 30°C) for a defined period.

  • Stop the reaction and quantify the amount of β-glucan produced.

  • Determine the inhibitory activity of LY121019 on the enzyme.

Conclusion

The paradoxical growth effect of LY121019 is a complex biological phenomenon rooted in the remarkable ability of fungi to adapt to cell wall stress. For researchers in antifungal drug development, a thorough understanding of this effect is crucial. It highlights the intricate interplay between the drug's mechanism of action and the fungal stress response pathways. While the clinical significance of the paradoxical effect remains a subject of debate, its study in vitro provides valuable insights into fungal cell wall biology and potential mechanisms of drug tolerance. The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for further investigation into this intriguing aspect of echinocandin pharmacology.

References

Methodological & Application

Application Notes and Protocols for In Vitro Antifungal Susceptibility Testing of LY121019 (Cilofungin)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY121019, also known as cilofungin, is a semisynthetic lipopeptide antibiotic belonging to the echinocandin class of antifungal agents.[1][2] Its mechanism of action involves the noncompetitive inhibition of (1→3)-β-D-glucan synthase, an essential enzyme for the synthesis of the major cell wall polymer in many pathogenic fungi. This disruption of the cell wall integrity leads to fungal cell death.[1] LY121019 exhibits potent in vitro activity against Candida albicans and Candida tropicalis.[2][3][4] Its activity against other Candida species, such as Candida glabrata, is moderate, while it shows limited to no activity against Candida parapsilosis and Candida krusei.[3][5][6]

Accurate and reproducible in vitro susceptibility testing is crucial for the evaluation of new antifungal agents like LY121019. The results of such tests are significantly influenced by the chosen methodology, including the composition of the test medium, inoculum size, pH, and incubation conditions.[1][3][7] These application notes provide detailed protocols for the preparation of LY121019 and for performing in vitro antifungal susceptibility testing based on established methodologies.

Quantitative Data Summary

The in vitro activity of LY121019 against various Candida species is summarized in the tables below. It is important to note that minimum inhibitory concentration (MIC) values can vary based on the specific testing conditions employed.

Table 1: MIC Ranges of LY121019 against Candida Species in Sabouraud Broth Dilution

OrganismNumber of StrainsMIC Range (µg/mL)Geometric Mean MIC (µg/mL)
Candida albicans500.039 - 5.00.47
Candida tropicalisN/A0.039 - 5.0 (one strain at 40)N/A
Torulopsis glabrataN/A5.0 - 40.0N/A
Candida parapsilosisN/A5.0 - 40.0N/A
Candida kruseiN/A5.0 - 40.0N/A

Data from a study using a standardized microtiter Sabouraud broth dilution protocol.[5]

Table 2: MIC90 and MFC90 of LY121019 against Candida Species in Antibiotic Medium No. 3

OrganismMIC90 (µg/mL)MFC90 (µg/mL)
Candida albicans≤ 0.31≤ 0.31
Candida tropicalis≤ 0.31≤ 0.31
Torulopsis glabrata≤ 20≤ 20

MIC90: Minimum inhibitory concentration for 90% of isolates. MFC90: Minimum fungicidal concentration for 90% of isolates.[3]

Table 3: MIC90 of LY121019 and Comparator Agents against Candida Species in SAAMF Medium

OrganismLY121019 MIC90 (µg/mL)
Candida albicans3.2
Candida tropicalis3.2
Candida glabrata3.2

SAAMF: Synthetic amino acid medium, fungal.[1]

Experimental Protocols

Preparation of LY121019 Stock and Working Solutions

This protocol describes the preparation of LY121019 solutions for use in in vitro antifungal susceptibility testing.

Materials:

  • LY121019 (cilofungin) powder

  • 50% Ethanol (v/v in sterile distilled water)

  • Sterile distilled water

  • Sterile polypropylene tubes

  • Vortex mixer

Procedure:

  • Stock Solution Preparation (1280 µg/mL):

    • Aseptically weigh the required amount of LY121019 powder.

    • Dissolve the powder in 50% ethanol to achieve a final concentration of 1280 µg/mL.[1]

    • Vortex thoroughly until the powder is completely dissolved.

  • Storage of Stock Solution:

    • Dispense the stock solution into sterile polypropylene tubes in aliquots suitable for single-day use.

    • Store the aliquots at -70°C or lower.[1] Stock solutions are stable for at least six months under these conditions.

  • Working Solution Preparation:

    • On the day of the assay, thaw an aliquot of the stock solution at room temperature.

    • Prepare serial twofold dilutions of the stock solution with sterile distilled water to create a range of working solutions.[1] The final concentrations in the assay will be further diluted, so prepare the working solutions at a concentration that accounts for this dilution.

In Vitro Antifungal Susceptibility Testing Protocol (Broth Microdilution)

This protocol is based on the principles of the Clinical and Laboratory Standards Institute (CLSI) M27 and European Committee on Antimicrobial Susceptibility Testing (EUCAST) EDef 7.1 methodologies for yeast susceptibility testing.[8][9][10]

Materials:

  • LY121019 working solutions

  • Candida isolates for testing

  • Quality control strains (e.g., C. parapsilosis ATCC 22019, C. krusei ATCC 6258)

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader (optional, for spectrophotometric reading)

  • Incubator (35°C)

  • Sterile saline (0.85%)

  • Vortex mixer

Procedure:

  • Inoculum Preparation:

    • Subculture the yeast isolates on Sabouraud dextrose agar and incubate at 35°C for 24 hours to ensure viability and purity.

    • Prepare a yeast suspension in sterile saline from 2-3 colonies.

    • Adjust the suspension to a 0.5 McFarland standard by spectrophotometer (absorbance at 530 nm) or by visual comparison. This corresponds to approximately 1-5 x 10^6 CFU/mL.

    • Dilute the adjusted suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.

  • Microtiter Plate Preparation:

    • Add 100 µL of RPMI 1640 medium to each well of a sterile 96-well microtiter plate.

    • Add 100 µL of the appropriate LY121019 working solution to the first well of each row and perform serial twofold dilutions across the plate.

    • The final volume in each well after adding the inoculum will be 200 µL.

    • Include a growth control well (no drug) and a sterility control well (no inoculum) for each isolate.

  • Inoculation:

    • Add 100 µL of the prepared yeast inoculum to each well (except the sterility control).

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours.

  • Endpoint Determination (MIC):

    • The MIC is the lowest concentration of LY121019 that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.

    • The endpoint can be determined visually or spectrophotometrically by reading the absorbance at 490 or 530 nm.[8][11]

Visualizations

Signaling Pathway of LY121019

Mechanism of Action of LY121019 (Cilofungin) cluster_fungal_cell Fungal Cell LY121019 LY121019 Fks1p_complex β-(1,3)-D-glucan synthase complex (Fks1p) LY121019->Fks1p_complex Inhibits beta_glucan β-(1,3)-D-glucan Fks1p_complex->beta_glucan Synthesis UDP_glucose UDP-glucose UDP_glucose->Fks1p_complex Substrate cell_wall Cell Wall Integrity beta_glucan->cell_wall cell_lysis Cell Lysis cell_wall->cell_lysis Loss of

Caption: Mechanism of action of LY121019.

Experimental Workflow for Broth Microdilution Assay

Broth Microdilution Antifungal Susceptibility Testing Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis yeast_culture Yeast Culture (24h at 35°C) inoculum_prep Inoculum Preparation (0.5 McFarland) yeast_culture->inoculum_prep inoculation Inoculation (Final Inoculum: 0.5-2.5 x 10³ CFU/mL) inoculum_prep->inoculation drug_dilution LY121019 Serial Dilution plate_setup 96-well Plate Setup (Drug + Medium) drug_dilution->plate_setup plate_setup->inoculation incubation Incubation (24-48h at 35°C) inoculation->incubation mic_reading MIC Reading (Visual or Spectrophotometric) incubation->mic_reading data_analysis Data Analysis mic_reading->data_analysis

Caption: Workflow for LY121019 susceptibility testing.

References

Application Notes and Protocols: Cilofungin Dosage Calculation in a Murine Candidiasis Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cilofungin (LY121019) is a semisynthetic lipopeptide antibiotic and an early member of the echinocandin class of antifungal agents. Its mechanism of action involves the noncompetitive inhibition of the (1,3)-β-D-glucan synthase enzyme complex, which is essential for the synthesis of β-glucan, a critical component of the fungal cell wall.[1] This disruption of cell wall integrity leads to osmotic instability and fungal cell death. Cilofungin exhibits potent in vitro activity, particularly against Candida albicans and Candida tropicalis.[2] However, its development was halted in phase II clinical trials due to issues with its solvent-based formulation.[3] Despite this, cilofungin remains a valuable tool in preclinical research for studying echinocandin action and for the evaluation of antifungal efficacy in animal models of candidiasis.

These application notes provide a comprehensive guide to utilizing cilofungin in a murine model of candidiasis, with a focus on dosage calculation, experimental protocols, and data interpretation.

Data Presentation

Table 1: In Vivo Efficacy of Cilofungin in Murine Models of Candidiasis
Mouse StrainImmunosuppressionCandida StrainInfection RouteCilofungin DosageTreatment DurationKey OutcomesReference
Normal & Neutropenic MiceCyclophosphamideC. albicansIntravenous15, 25, or 35 mg/kg, twice daily (IP)10 or 30 days83-93% survival with 25 or 35 mg/kg doses; eradication of C. albicans from kidneys, spleen, and liver.[2][2]
Neutropenic MiceCyclophosphamideC. albicansIntravenousNot specifiedNot specified31-day survival rate of 14.6%.[4][4]
CD-1 MiceNoneC. albicansIntravenous6.25 or 62.5 mg/kg/day (IP, twice daily)14 daysAll mice treated with 62.5 mg/kg/day survived; lower residual fungal burden in spleen and kidneys with combination therapy.[5][5]
Neutropenic MiceCyclophosphamideC. tropicalisIntravenousNot specified10 days62.6% survival at day 10; 48.7% survival at day 31.[4][4]
Table 2: Pharmacokinetic Parameters of Cilofungin in Rabbits

Note: Comprehensive pharmacokinetic data for cilofungin in mice is limited in the available literature. The following data from a rabbit model is provided for reference, highlighting the drug's short half-life and nonlinear kinetics.

Animal ModelDosing RegimenCmax (µg/mL)AUC (µg·h/mL)Clearance (mL/min/kg)Volume of Distribution (L/kg)Elimination Half-life (min)Key FindingsReference
Rabbit50 mg/kg single IV dose297 ± 3930.1 ± 6.730 ± 100.85 ± 0.2312.9 ± 0.7Rapid clearance with first-order kinetics.[6][6]
Rabbit10 mg/kg/h continuous IV infusion290 ± 56 (steady state)Not applicableNot applicableNot applicableNot applicableExhibits nonlinear, saturable kinetics with continuous infusion, leading to significantly higher plasma concentrations.[6][6]

Experimental Protocols

Protocol 1: Preparation of Cilofungin for In Vivo Administration

Materials:

  • Cilofungin powder (LY121019)

  • Polyethylene glycol (PEG), e.g., PEG 300 or PEG 400

  • Sterile water for injection or sterile phosphate-buffered saline (PBS)

  • Sterile vials

  • Vortex mixer

  • Sterile filters (0.22 µm)

Procedure:

  • Vehicle Preparation: Prepare a 26% PEG solution by mixing 2.6 mL of polyethylene glycol with 7.4 mL of sterile water for injection in a sterile vial. It is crucial to note that higher concentrations of PEG (e.g., 33%) have been reported to be lethal in some animal models.[7]

  • Cilofungin Solubilization: Aseptically weigh the required amount of cilofungin powder. Add the appropriate volume of the 26% PEG vehicle to achieve the desired stock concentration.

  • Mixing: Vortex the vial thoroughly until the cilofungin is completely dissolved. The solution should be clear.

  • Sterilization: Sterilize the final cilofungin solution by passing it through a 0.22 µm sterile filter into a new sterile vial.

  • Storage: Store the prepared cilofungin solution according to the manufacturer's recommendations, typically protected from light and refrigerated. Prepare fresh solutions as needed for experiments.

Protocol 2: Murine Model of Disseminated Candidiasis

Materials:

  • Candida albicans strain (e.g., SC5314)

  • Yeast extract-peptone-dextrose (YPD) agar plates and broth

  • Sterile PBS

  • Hemocytometer or spectrophotometer

  • 6- to 8-week-old mice (e.g., BALB/c or CD-1 strain)

  • (Optional) Immunosuppressive agent (e.g., cyclophosphamide)

  • Insulin syringes with 27-gauge needles

  • Cilofungin solution (prepared as in Protocol 1)

  • Control vehicle (26% PEG in sterile water)

Procedure:

  • Candida albicans Inoculum Preparation:

    • Streak the C. albicans strain on a YPD agar plate and incubate at 30°C for 24-48 hours.

    • Inoculate a single colony into YPD broth and grow overnight at 30°C with shaking.

    • Harvest the yeast cells by centrifugation, wash twice with sterile PBS, and resuspend in sterile PBS.

    • Determine the cell concentration using a hemocytometer or by measuring the optical density at 600 nm. Adjust the concentration with sterile PBS to achieve the desired inoculum size (e.g., 1 x 10^6 cells/mL for an injection volume of 0.1 mL to deliver 1 x 10^5 cells per mouse).

  • (Optional) Immunosuppression:

    • To establish an infection in immunocompetent mice, a higher inoculum may be required. For a neutropenic model, administer cyclophosphamide (e.g., 150-200 mg/kg) intraperitoneally 1-4 days prior to infection to induce neutropenia.[2]

  • Infection:

    • Warm the mice under a heat lamp to dilate the lateral tail veins.

    • Inject 0.1 mL of the prepared C. albicans inoculum intravenously into the lateral tail vein.

  • Cilofungin Administration:

    • Initiate treatment at a predetermined time post-infection (e.g., 2-4 hours).

    • Administer the prepared cilofungin solution via the desired route (e.g., intraperitoneally). Dosing frequency will depend on the experimental design, with twice-daily administration being common for cilofungin due to its short half-life.[5]

    • Administer an equal volume of the control vehicle to the control group of mice.

  • Monitoring and Endpoints:

    • Monitor the mice daily for signs of illness (e.g., weight loss, ruffled fur, lethargy) and mortality for the duration of the study (e.g., 14-30 days).

    • For fungal burden analysis, euthanize a subset of mice at specific time points. Aseptically remove target organs (e.g., kidneys, spleen, liver), weigh them, and homogenize in sterile PBS.

    • Perform serial dilutions of the organ homogenates and plate on YPD or Sabouraud dextrose agar plates.

    • Incubate the plates at 37°C for 24-48 hours and count the number of colony-forming units (CFU). Express the results as log10 CFU per gram of tissue.

Mandatory Visualizations

G cluster_cell_wall Fungal Cell Wall Synthesis cluster_outcome Outcome UDP-Glucose UDP-Glucose Glucan_Synthase (1,3)-beta-D-Glucan Synthase (Fks1p/Rho1p complex) UDP-Glucose->Glucan_Synthase Substrate beta_Glucan (1,3)-beta-D-Glucan Glucan_Synthase->beta_Glucan Synthesis Cell_Wall Fungal Cell Wall Integrity beta_Glucan->Cell_Wall Disrupted_Wall Disrupted Cell Wall Cell_Wall->Disrupted_Wall Cilofungin Cilofungin Cilofungin->Glucan_Synthase Inhibition Osmotic_Lysis Osmotic Lysis & Cell Death Disrupted_Wall->Osmotic_Lysis G cluster_prep Preparation cluster_infection_treatment Infection & Treatment cluster_analysis Analysis Animal_Acclimation Animal Acclimation (e.g., 1 week) Immunosuppression Immunosuppression (Optional, Day -1 to -4) Animal_Acclimation->Immunosuppression Candida_Culture Candida Culture (Overnight) Inoculum_Prep Inoculum Preparation (Wash & Dilute) Candida_Culture->Inoculum_Prep Infection IV Infection (Day 0) Inoculum_Prep->Infection Cilofungin_Prep Cilofungin Formulation (Protocol 1) Treatment Cilofungin/Vehicle Admin (e.g., BID for 10 days) Cilofungin_Prep->Treatment Immunosuppression->Infection Infection->Treatment Monitoring Daily Monitoring (Survival, Weight) Treatment->Monitoring Endpoint Endpoint (e.g., Day 14) Monitoring->Endpoint Organ_Harvest Organ Harvest (Kidneys, Spleen) Endpoint->Organ_Harvest CFU_Quantification CFU Quantification Organ_Harvest->CFU_Quantification

References

Application Notes & Protocols: Synergy Testing of LY121019 with Other Antifungal Agents

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

LY121019 is a semisynthetic lipopeptide antibiotic belonging to the echinocandin class of antifungal agents. Its mechanism of action involves the non-competitive inhibition of the enzyme (1,3)-β-D-glucan synthase. This enzyme is critical for the synthesis of β-glucan, an essential polysaccharide component of the cell wall in many pathogenic fungi. The disruption of β-glucan synthesis compromises the structural integrity of the fungal cell wall, leading to osmotic instability and cell death. Given its targeted mechanism, there is a strong rationale for investigating the synergistic potential of LY121019 with other antifungal agents that act on different cellular targets, such as the cell membrane (e.g., azoles, polyenes) or nucleic acid synthesis.

These protocols provide a framework for the systematic in vitro and in vivo evaluation of the synergistic interactions between LY121019 and other antifungal compounds against pathogenic fungal species.

Protocol 1: In Vitro Synergy Assessment via Checkerboard Microdilution Assay

This protocol details the use of the checkerboard microdilution method to determine the Fractional Inhibitory Concentration Index (FICI), which quantifies the synergistic, indifferent, or antagonistic interaction between two antimicrobial agents.

1.1. Materials

  • LY121019 powder

  • Second antifungal agent (e.g., Fluconazole)

  • 96-well flat-bottom microtiter plates

  • Fungal isolate (e.g., Candida albicans)

  • RPMI 1640 medium with L-glutamine, buffered with MOPS

  • Spectrophotometer

  • Sterile, pyrogen-free water

  • Dimethyl sulfoxide (DMSO, if required for drug solubilization)

  • 0.9% NaCl solution (sterile)

  • Incubator (35°C)

  • Multichannel pipette

1.2. Experimental Workflow Diagram

G cluster_cell Fungal Cell CW Cell Wall (Glucan, Chitin) CellDeath Osmotic Lysis & Cell Death CW->CellDeath Structural Failure CM Cell Membrane (Ergosterol) CM->CellDeath Permeability Increase Synergy Synergistic Effect: Combined stress on cell envelope leads to enhanced fungicidal activity LY LY121019 (Echinocandin) GS_Inhibit Inhibits (1,3)-β-D-glucan synthase LY->GS_Inhibit  targets AZ Azole (e.g., Fluconazole) Erg_Inhibit Inhibits Ergosterol Synthesis AZ->Erg_Inhibit  targets GS_Inhibit->CW  weakens Erg_Inhibit->CM  disrupts G Fungal Cell Wall Integrity (CWI) Pathway Activation LY121019 LY121019 Stress Cell Wall Stress LY121019->Stress induces Sensors Cell Surface Sensors (e.g., Wsc1, Mid2) Stress->Sensors activates Rho1 Rho1-GTP Sensors->Rho1 PKC Protein Kinase C (Pkc1) Rho1->PKC MAPKKK MAPKKK (Bck1) PKC->MAPKKK MAPKK MAPKK (Mkk1/2) MAPKKK->MAPKK MAPK MAPK (Mkc1/Slt2) MAPKK->MAPK phosphorylates TF Transcription Factors (e.g., Rlm1) MAPK->TF Response Compensatory Response: Cell wall repair, Chitin synthesis TF->Response

Application Notes and Protocols: Utilizing Cilofungin to Elucidate Fungal Cell Wall Regeneration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fungal cell wall is a dynamic and essential organelle, crucial for maintaining cell morphology, providing osmotic protection, and mediating interactions with the environment. Its unique composition, primarily consisting of polysaccharides like β-glucans and chitin, makes it an attractive target for antifungal drug development. Cilofungin, a lipopeptide antibiotic, is a potent and specific inhibitor of β-1,3-glucan synthase, a key enzyme responsible for the synthesis of β-1,3-glucan, a major structural component of the fungal cell wall.[1][2][3] By disrupting this fundamental process, cilofungin induces significant cell wall stress, providing a valuable tool for studying the intricate mechanisms of fungal cell wall regeneration and the compensatory signaling pathways that are activated in response to this stress.

These application notes provide detailed protocols and data interpretation guidelines for using cilofungin to investigate fungal cell wall regeneration, with a focus on Candida albicans, a prevalent human fungal pathogen.

Mechanism of Action of Cilofungin

Cilofungin exerts its antifungal activity by non-competitively inhibiting the β-1,3-glucan synthase enzyme complex.[2] This inhibition disrupts the synthesis of β-1,3-glucan polymers, leading to a weakened and structurally compromised cell wall.[2] The reduced integrity of the cell wall makes the fungal cell susceptible to osmotic lysis and unable to withstand environmental stresses. This targeted action on a fungal-specific process minimizes off-target effects on host cells, highlighting its potential as an antifungal agent.

Data Presentation

Table 1: In Vitro Susceptibility of Various Fungal Species to Cilofungin
Fungal SpeciesMIC90 (μg/mL)Reference
Candida albicans≤ 0.31[1]
Candida tropicalis≤ 0.31[1]
Torulopsis glabrata≤ 20[1]
Candida parapsilosisResistant[1]
Cryptococcus neoformansResistant[1]
Saccharomyces cerevisiaeResistant[1]

MIC90: Minimum Inhibitory Concentration required to inhibit the growth of 90% of isolates.

Table 2: Effect of Sub-inhibitory Concentrations of Cilofungin on Glucan-Associated Proteins (GAPs) in Candida albicans Mycelial Cell Wall
Cilofungin Concentration (μg/mL)Observed Changes in GAP ProfileReference
0.50Absence of 46 kDa and 31 kDa protein bands[4]
0.50Apparent increase in 55-56 kDa and 27-28 kDa protein bands[4]
Sub-inhibitory (<2)Increased synthesis of a 34 kDa GAP[4]
Table 3: Kinetic Parameters of β-1,3-Glucan Synthase Inhibition by Echinocandins (Cilofungin is a derivative)
Fungal SpeciesEchinocandinIC50KiInhibition TypeReference
Candida albicansCaspofungin0.4 ng/mL-Non-competitive
Aspergillus fumigatusCaspofungin0.2 ng/mL-Non-competitive
Candida albicansCilofungin-1.0 µMNon-competitive

IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.

Experimental Protocols

Protocol 1: Protoplast Regeneration Assay to Assess Cell Wall Synthesis Inhibition

This assay evaluates the ability of fungal protoplasts (cells with their cell wall removed) to regenerate a new cell wall in the presence and absence of cilofungin.

Materials:

  • Candida albicans culture

  • YPD broth (1% yeast extract, 2% peptone, 2% dextrose)

  • Protoplasting solution (e.g., Zymolyase or Lyticase in osmotic stabilizer)

  • Osmotic stabilizer (e.g., 1 M sorbitol, 0.6 M KCl)

  • Regeneration medium (e.g., YPD with 1 M sorbitol)

  • Cilofungin stock solution (dissolved in a suitable solvent like DMSO)

  • Microtiter plates (96-well)

  • Spectrophotometer

Procedure:

  • Protoplast Preparation:

    • Grow C. albicans to the mid-logarithmic phase in YPD broth.

    • Harvest cells by centrifugation and wash with an osmotic stabilizer.

    • Resuspend cells in the protoplasting solution and incubate until protoplast formation is observed (typically monitored by microscopy).

    • Gently harvest protoplasts by centrifugation and wash twice with the osmotic stabilizer.

    • Resuspend protoplasts in the regeneration medium to a final concentration of 1 x 10^6 protoplasts/mL.

  • Cilofungin Treatment:

    • Prepare serial dilutions of cilofungin in the regeneration medium in a 96-well plate.

    • Add the protoplast suspension to each well. Include a no-drug control and a solvent control.

    • Incubate the plate at 30°C.

  • Assessment of Regeneration:

    • At various time points (e.g., 0, 4, 8, 12, 24 hours), measure the optical density (OD) at 600 nm using a spectrophotometer. A decrease in OD in cilofungin-treated wells compared to the control indicates inhibition of cell wall regeneration and subsequent protoplast lysis.

    • Alternatively, regeneration can be assessed by plating aliquots of the suspension onto solid regeneration medium. The number of colony-forming units (CFUs) will be lower in the presence of effective concentrations of cilofungin.

Protocol 2: Quantification of Cell Wall Polysaccharides

This protocol allows for the quantitative analysis of major cell wall components (β-glucan and chitin) in fungal cells treated with cilofungin.

Materials:

  • Candida albicans culture

  • YPD broth

  • Cilofungin stock solution

  • 6 M HCl

  • Sodium nitrite

  • Ammonium sulfamate

  • 3-methyl-2-benzothiazolinone hydrazone (MBTH)

  • Ferric chloride (FeCl3)

  • Glucosamine and glucose standards

  • Spectrophotometer

Procedure:

  • Cell Culture and Treatment:

    • Grow C. albicans in YPD broth to the mid-logarithmic phase.

    • Treat the cultures with various concentrations of cilofungin (including a no-drug control) for a defined period (e.g., 6 hours).

    • Harvest cells by centrifugation, wash with distilled water, and lyophilize.

  • Cell Wall Isolation (Optional but Recommended):

    • Resuspend lyophilized cells in a suitable buffer and disrupt them using methods like bead beating.

    • Isolate the cell wall fraction by differential centrifugation.

  • Chitin Quantification (as Glucosamine):

    • Hydrolyze a known weight of lyophilized cells or isolated cell walls with 6 M HCl at 100°C for 4 hours.

    • Neutralize the hydrolysate and perform a colorimetric assay for glucosamine using sodium nitrite, ammonium sulfamate, and MBTH.

    • Measure the absorbance at 650 nm and calculate the glucosamine concentration based on a standard curve.

  • β-Glucan Quantification (as Glucose):

    • Hydrolyze a known weight of lyophilized cells or isolated cell walls with a weaker acid (e.g., 2 M trifluoroacetic acid) to preferentially hydrolyze glucans.

    • Neutralize the hydrolysate and determine the glucose content using a glucose oxidase assay kit.

    • Measure the absorbance at the recommended wavelength and calculate the glucose concentration from a standard curve.

Visualizations

Signaling Pathways

Caption: Cilofungin-induced cell wall stress signaling cascade.

Crosstalk_Signaling_Pathways cluster_cwi CWI Pathway cluster_calcineurin Calcineurin Pathway cluster_hog HOG Pathway Cell_Wall_Stress Cell Wall Stress (e.g., Cilofungin) CWI_MAPK_Cascade CWI MAPK Cascade Cell_Wall_Stress->CWI_MAPK_Cascade Ca2+_Influx Ca²⁺ Influx Cell_Wall_Stress->Ca2+_Influx HOG_MAPK_Cascade HOG MAPK Cascade Cell_Wall_Stress->HOG_MAPK_Cascade Calcineurin Calcineurin CWI_MAPK_Cascade->Calcineurin Crosstalk CWI_MAPK_Cascade->HOG_MAPK_Cascade Crosstalk Chitin_Synthesis Compensatory Chitin Synthesis CWI_MAPK_Cascade->Chitin_Synthesis Upregulates Ca2+_Influx->Calcineurin Crz1 Crz1 (Transcription Factor) Calcineurin->Crz1 Crz1->Chitin_Synthesis Upregulates HOG_MAPK_Cascade->Chitin_Synthesis Upregulates

Caption: Crosstalk between CWI, Calcineurin, and HOG pathways.

Experimental Workflow

Experimental_Workflow cluster_setup Experiment Setup cluster_analysis Analysis cluster_data Data Interpretation Start Start Culture Fungal Culture (e.g., Candida albicans) Start->Culture Treatment Cilofungin Treatment (Dose-Response) Culture->Treatment Protoplast_Assay Protoplast Regeneration Assay Treatment->Protoplast_Assay Microscopy Microscopy (Morphological Changes) Treatment->Microscopy Cell_Wall_Quant Cell Wall Component Quantification Treatment->Cell_Wall_Quant Gene_Expression Gene Expression Analysis (qRT-PCR) Treatment->Gene_Expression Data_Table Quantitative Data Tabulation Protoplast_Assay->Data_Table Microscopy->Data_Table Cell_Wall_Quant->Data_Table Pathway_Analysis Signaling Pathway Mapping Gene_Expression->Pathway_Analysis Conclusion Conclusion Data_Table->Conclusion Pathway_Analysis->Conclusion

Caption: Experimental workflow for studying cilofungin's effects.

References

LY121019 (Cilofungin) as a Tool Compound for Glucan Synthase Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY121019, also known as cilofungin, is a semisynthetic lipopeptide antibiotic of the echinocandin class. It serves as a potent and specific inhibitor of (1,3)-β-D-glucan synthase, an essential enzyme in the fungal cell wall biosynthesis pathway. This enzyme is responsible for the synthesis of β-1,3-glucan, a major structural component of the cell wall in many pathogenic fungi, including Candida species. The absence of glucan synthase in mammalian cells makes it an attractive target for antifungal drug development. LY121019's specific mechanism of action makes it an invaluable tool for studying the kinetics and inhibition of glucan synthase, as well as for screening new antifungal agents.

Mechanism of Action

LY121019 exerts its antifungal activity by noncompetitively inhibiting the (1,3)-β-D-glucan synthase enzyme complex.[1] This inhibition disrupts the integrity of the fungal cell wall, leading to osmotic instability and ultimately cell lysis.[2] Studies on Candida albicans have shown that LY121019 does not affect chitin synthase, another crucial enzyme in cell wall synthesis, highlighting its specificity.[1]

Quantitative Data Summary

The inhibitory activity of LY121019 against glucan synthase and its antifungal efficacy against various Candida species have been quantified in several studies. The following tables summarize key quantitative data.

Table 1: Inhibitory Activity of LY121019 against Candida albicans Glucan Synthase

ParameterValueReference
Inhibition Constant (Ki-app)2.5 µM[1]

Table 2: In Vitro Antifungal Activity of LY121019 (Cilofungin) against Various Candida Species (MIC)

Candida SpeciesMIC range (µg/mL)MIC90 (µg/mL)Reference
C. albicans0.039 - 5.0≤ 0.31[3][4]
C. tropicalis≤ 0.31 - 40≤ 0.31[3][4]
C. glabrata5.0 - 40.03.2[3][5]
C. parapsilosis5.0 - 40.0> 20[3][6]
C. krusei5.0 - 40.0> 20[3]

MIC90: Minimum Inhibitory Concentration required to inhibit the growth of 90% of isolates.

Signaling Pathways and Experimental Workflows

Fungal Cell Wall Biosynthesis and Inhibition by LY121019

Fungal_Cell_Wall_Biosynthesis cluster_cytoplasm Cytoplasm cluster_membrane Plasma Membrane cluster_periplasm Periplasmic Space / Cell Wall UDP_Glc UDP-Glucose GS (1,3)-β-D-Glucan Synthase (Fks protein complex) UDP_Glc->GS Substrate Glucan β-1,3-Glucan Polymer GS->Glucan Synthesis CellWall Fungal Cell Wall Assembly Glucan->CellWall LY121019 LY121019 (Cilofungin) LY121019->GS Noncompetitive Inhibition

Caption: Fungal cell wall biosynthesis and the inhibitory action of LY121019.

Experimental Workflow: In Vitro Glucan Synthase Inhibition Assay

Glucan_Synthase_Assay_Workflow start Start prep_microsomes 1. Preparation of Microsomal Fraction from Candida albicans start->prep_microsomes reaction_setup 2. Set up Glucan Synthase Reaction Mixture prep_microsomes->reaction_setup add_inhibitor 3. Add LY121019 (or test compound) reaction_setup->add_inhibitor incubation 4. Incubate at 30°C add_inhibitor->incubation terminate_reaction 5. Terminate Reaction with NaOH incubation->terminate_reaction solubilize_glucan 6. Solubilize Glucan Product (Heat at 80°C) terminate_reaction->solubilize_glucan aniline_blue 7. Add Aniline Blue for Fluorometric Detection solubilize_glucan->aniline_blue measure_fluorescence 8. Measure Fluorescence aniline_blue->measure_fluorescence data_analysis 9. Data Analysis (Calculate % Inhibition, IC50) measure_fluorescence->data_analysis end End data_analysis->end

Caption: Workflow for in vitro (1,3)-β-D-glucan synthase inhibition assay.

Experimental Protocols

Protocol 1: Preparation of Microsomal Fraction from Candida albicans

This protocol is adapted from methodologies described for preparing active enzyme fractions for glucan synthase assays.

Materials:

  • Candida albicans culture

  • YPD liquid growth medium (20 g/L dextrose, 20 g/L peptone, 10 g/L yeast extract)

  • Breaking buffer (50 mM Tris-HCl pH 7.5, 0.5 M NaCl, 1 mM EDTA, 1 mM phenylmethylsulfonyl fluoride [PMSF])

  • Glass beads (0.5 mm diameter)

  • Membrane buffer (50 mM Tris-HCl pH 7.5, 10 mM EDTA, 1 mM β-mercaptoethanol, 33% glycerol)

  • Refrigerated centrifuge

  • Ultracentrifuge

  • Vortex mixer

Procedure:

  • Inoculate C. albicans in YPD broth and grow to mid-exponential phase with agitation.

  • Harvest cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

  • Wash the cell pellet twice with ice-cold 1 mM EDTA.

  • Resuspend the cell pellet in breaking buffer.

  • Disrupt the cells by vortexing with an equal volume of glass beads in short bursts (e.g., 8 cycles of 1 minute vortexing followed by 1 minute on ice).

  • Centrifuge the homogenate at 1,000 x g for 5 minutes at 4°C to remove intact cells and debris.

  • Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 30 minutes at 4°C to pellet the microsomal membranes.

  • Discard the supernatant and resuspend the membrane pellet in membrane buffer.

  • Homogenize the suspension and store at -80°C in aliquots until use. Determine protein concentration using a standard method (e.g., Bradford assay).

Protocol 2: In Vitro (1,3)-β-D-Glucan Synthase Inhibition Assay (Fluorescence-based)

This protocol utilizes aniline blue to specifically bind to the (1,3)-β-glucan product, resulting in a fluorescent signal that can be quantified.[7]

Materials:

  • Microsomal fraction from C. albicans (from Protocol 1)

  • LY121019 (Cilofungin) stock solution (in DMSO)

  • Reaction Buffer (final concentrations: 80 mM Tris-HCl pH 7.8, 20 µM GTP-γ-S, 1 mM EDTA, 8% (v/v) glycerol, 0.5% (v/v) Brij-35)

  • Substrate: 2 mM UDP-glucose (UDP-Glc)

  • 1.5 N NaOH

  • 6 N NaOH

  • Aniline Blue solution (e.g., 0.05% in water)

  • Glucan standard (e.g., Pachyman) for calibration curve

  • 96-well microplate (black, clear bottom for fluorescence)

  • Fluorometric microplate reader (Excitation ~400 nm, Emission ~460 nm)

Procedure:

  • Reaction Setup: In a 96-well microplate, prepare the reaction mixture (final volume 100 µL) containing:

    • Reaction Buffer

    • Microsomal protein (e.g., 1-5 µg/µL)

    • Varying concentrations of LY121019 or test compound (dissolved in DMSO, ensure final DMSO concentration is consistent across all wells and typically ≤1%). Include a no-inhibitor control.

  • Initiate Reaction: Add UDP-glucose to each well to start the enzymatic reaction.

  • Incubation: Incubate the plate at 30°C for 30-60 minutes.

  • Terminate Reaction: Stop the reaction by adding 200 µL of 1.5 N NaOH to each well.[7]

  • Solubilize Glucan: Add 30 µL of 6 N NaOH to each well and incubate at 80°C for 30 minutes to solubilize the newly formed glucan.[7]

  • Fluorometric Detection:

    • After cooling to room temperature, add aniline blue solution to each well.

    • Incubate in the dark for 10-15 minutes.

  • Measurement: Read the fluorescence in a microplate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of a β-1,3-glucan standard (e.g., Pachyman).

    • Calculate the amount of glucan produced in each reaction.

    • Determine the percent inhibition for each concentration of LY121019.

    • Plot percent inhibition versus inhibitor concentration and determine the IC50 value.

Protocol 3: Broth Microdilution Antifungal Susceptibility Testing

This is a standardized method to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a fungal isolate.

Materials:

  • Candida species isolate

  • Synthetic Amino Acid Medium for Fungi (SAAM-F) or RPMI-1640 medium

  • LY121019 stock solution

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation:

    • Culture the Candida isolate on a suitable agar plate for 24-48 hours.

    • Prepare a yeast suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard.

    • Dilute this suspension in the test medium to achieve a final inoculum concentration of approximately 1 x 10³ to 5 x 10³ cells/mL.

  • Drug Dilution:

    • Prepare serial two-fold dilutions of LY121019 in the test medium in the wells of a 96-well plate. Typically, a range of concentrations from 0.03 to 64 µg/mL is tested.

    • Include a drug-free well as a positive control for growth and an uninoculated well as a negative control.

  • Inoculation: Add the prepared fungal inoculum to each well.

  • Incubation: Incubate the plates at 30-35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% or ≥90% reduction in turbidity) compared to the drug-free control.

    • Growth can be assessed visually or by reading the optical density at a specific wavelength (e.g., 530 nm) using a microplate reader.

Conclusion

LY121019 (cilofungin) remains a cornerstone tool compound for the study of fungal (1,3)-β-D-glucan synthase. Its well-characterized mechanism of action and specific inhibitory properties allow for robust in vitro and cell-based assays. The protocols provided herein offer standardized methods for researchers to investigate the efficacy of novel antifungal compounds targeting the fungal cell wall, and to further elucidate the function and regulation of this essential fungal enzyme.

References

Application Notes and Protocols for the Synthesis of LY-121019 (Cilofungin) Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of LY-121019 (Cilofungin) and its derivatives, potent semi-synthetic lipopeptide antifungal agents. The primary synthetic route involves a two-step process: the enzymatic deacylation of the naturally occurring Echinocandin B (ECB) followed by the chemical reacylation of the resulting nucleus. An alternative total synthesis approach is also presented.

Introduction

LY-121019, also known as Cilofungin, is a derivative of Echinocandin B, a fermentation product of fungi such as Aspergillus nidulans.[1] Echinocandins exhibit their antifungal activity by inhibiting the (1→3)-β-D-glucan synthase, an essential enzyme for the integrity of the fungal cell wall.[2] This mechanism of action makes them effective against a range of Candida species.[3][4] The semi-synthetic modification of Echinocandin B allows for the generation of derivatives with improved pharmacological properties, such as enhanced efficacy and reduced toxicity.[5] The key intermediate in this process is the Echinocandin B nucleus, obtained through enzymatic deacylation.[1][6][5] This nucleus can then be chemically acylated with various side chains to produce a library of novel antifungal compounds.[6][5]

Data Presentation: Antifungal Activity of LY-121019 and Derivatives

The following table summarizes the in vitro antifungal activity (Minimum Inhibitory Concentration, MIC) of LY-121019 and related compounds against various Candida species. These values highlight the potent and species-specific activity of these semi-synthetic echinocandins.

CompoundCandida albicans MIC (µg/mL)Candida tropicalis MIC (µg/mL)Candida glabrata MIC (µg/mL)Candida parapsilosis MICCandida krusei MICReference
LY-121019 (Cilofungin) 0.039 - 5.0≤0.31 - 5.03.2 - 40.0>5.0>5.0[2][7]
Amphotericin B 0.625----[3]
LY-121019 (MIC50) 0.625----[3]
LY-121019 (MIC90) 1.25≤0.313.2--[2][3]

Note: MIC values can vary depending on the testing method, medium, and inoculum size.[2][4]

Experimental Protocols

Protocol 1: Enzymatic Deacylation of Echinocandin B (ECB)

This protocol describes the use of whole cells of Actinoplanes utahensis for the enzymatic deacylation of Echinocandin B to its nucleus.

Materials:

  • Echinocandin B (produced by fermentation of Aspergillus nidulans)

  • Actinoplanes utahensis (NRRL 12052)

  • Culture medium (e.g., Streptomyces seed medium)

  • Production medium (e.g., 4% glucose, 1% soya peptone, 1% yeast extract, 1% KH₂PO₄, 0.5% K₂HPO₄, 0.1% KCl, 0.01% calcium carbonate, pH 7.0)

  • Methanol

  • Phosphate buffer (50 mM, pH 7.0)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

  • Cultivation of Actinoplanes utahensis : Inoculate A. utahensis into a suitable seed medium and incubate at 28-30°C for 3 days with shaking (230 rpm).[1]

  • Production of Deacylase Enzyme : Transfer the seed culture to the production medium and continue incubation under the same conditions.[1]

  • Biotransformation :

    • Prepare a solution of Echinocandin B in methanol.

    • Add the Echinocandin B solution to the A. utahensis culture to a final concentration of 2-5 g/L.[1] The optimal concentration has been reported to be around 4 g/L.[1]

    • Incubate the reaction mixture at a controlled temperature, with studies suggesting an optimal range of 25-26°C.[1][8] The optimal pH for the biotransformation is around 7.0.[1]

    • Monitor the reaction progress by taking samples at regular intervals (e.g., every 24 hours).[1]

  • Sample Analysis :

    • Centrifuge the samples to separate the biomass.

    • Analyze the supernatant for the formation of the Echinocandin B nucleus using HPLC.[1][8] A typical mobile phase consists of a phosphate buffer and acetonitrile.[1]

  • Purification of Echinocandin B Nucleus :

    • After the reaction is complete (typically after 72 hours), harvest the culture broth and centrifuge to remove the cells.

    • The supernatant containing the Echinocandin B nucleus can be purified using chromatographic techniques, such as column chromatography on a suitable resin.

Protocol 2: Chemical Reacylation of Echinocandin B Nucleus to Synthesize LY-121019

This protocol details the chemical synthesis of LY-121019 by acylating the Echinocandin B nucleus with an activated form of 4-(n-octyloxy)benzoic acid.

Materials:

  • Echinocandin B nucleus

  • 4-(n-octyloxy)benzoic acid

  • Activating agent (e.g., a carbodiimide like DCC, or conversion to an active ester or acid halide)

  • Anhydrous aprotic solvent (e.g., Dimethylformamide - DMF)

  • Base (e.g., Diisopropylethylamine - DIEA)

  • HPLC system for purification

Procedure:

  • Activation of the Acyl Side Chain :

    • Convert 4-(n-octyloxy)benzoic acid to a more reactive species. This can be achieved by forming an active ester (e.g., with N-hydroxysuccinimide) or an acid chloride (e.g., using thionyl chloride or oxalyl chloride).

  • Acylation Reaction :

    • Dissolve the Echinocandin B nucleus in an anhydrous aprotic solvent such as DMF.

    • Add a base, such as DIEA, to the solution to neutralize any salts and facilitate the reaction.

    • Slowly add the activated 4-(n-octyloxy)benzoic acid derivative to the solution containing the nucleus.

    • Stir the reaction mixture at room temperature until the reaction is complete, as monitored by HPLC.

  • Purification of LY-121019 :

    • Once the reaction is complete, the crude product can be purified by preparative HPLC using a C18 column and a suitable gradient of acetonitrile in water or a buffer.

    • Collect the fractions containing the desired product and confirm its identity and purity by analytical HPLC and mass spectrometry.

    • Lyophilize the pure fractions to obtain LY-121019 as a solid.

Protocol 3: Total Synthesis of LY-121019 Analogs via Solid-Phase Peptide Synthesis (SPPS)

This protocol provides a general workflow for the total synthesis of LY-121019 analogs, allowing for the incorporation of non-standard amino acids.

Materials:

  • Fmoc-protected amino acids (including any non-standard residues)

  • Solid-phase synthesis resin (e.g., Rink amide resin for C-terminal amides)

  • Coupling reagents (e.g., HATU, HOBt)

  • Base (e.g., DIEA, N-methylmorpholine)

  • Deprotection reagent (e.g., 20% piperidine in DMF)

  • Cleavage cocktail (e.g., Trifluoroacetic acid - TFA based)

  • HPLC system for purification

Procedure:

  • Resin Preparation : Swell the chosen resin in DMF.

  • First Amino Acid Loading : Couple the first Fmoc-protected amino acid to the resin.

  • Iterative Coupling and Deprotection :

    • Fmoc Deprotection : Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group.

    • Washing : Wash the resin thoroughly with DMF.

    • Amino Acid Coupling : Activate the next Fmoc-protected amino acid with coupling reagents and a base, and add it to the resin. Allow the coupling reaction to proceed for a sufficient time.

    • Washing : Wash the resin with DMF.

    • Repeat this cycle for each amino acid in the desired peptide sequence.

  • Acylation of the N-terminus : After the final amino acid is coupled and deprotected, acylate the N-terminal amine with the desired side chain (e.g., 4-(n-octyloxy)benzoic acid) using appropriate coupling chemistry.

  • Cleavage and Deprotection : Treat the resin with a cleavage cocktail (e.g., TFA/triisopropylsilane/water) to cleave the peptide from the resin and remove the side-chain protecting groups simultaneously.

  • Purification : Precipitate the crude peptide in cold diethyl ether, and then purify it by preparative HPLC.

  • Characterization : Confirm the identity and purity of the synthesized analog by mass spectrometry and analytical HPLC.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Enzymatic Deacylation cluster_step2 Step 2: Chemical Reacylation Echinocandin B Echinocandin B Echinocandin B Nucleus Echinocandin B Nucleus Echinocandin B->Echinocandin B Nucleus Deacylase Enzyme Actinoplanes utahensis Actinoplanes utahensis Actinoplanes utahensis->Echinocandin B Nucleus LY-121019 Derivative LY-121019 Derivative Echinocandin B Nucleus->LY-121019 Derivative Acylation Side Chain Acid Side Chain Acid Activation Activation Side Chain Acid->Activation Activated Side Chain Activated Side Chain Activation->Activated Side Chain Activated Side Chain->LY-121019 Derivative

Caption: Semi-synthesis workflow for LY-121019 derivatives.

Total_Synthesis_Workflow Resin Resin Load First Amino Acid Load First Amino Acid Resin->Load First Amino Acid Iterative Coupling/Deprotection Iterative Coupling/Deprotection Load First Amino Acid->Iterative Coupling/Deprotection N-terminal Acylation N-terminal Acylation Iterative Coupling/Deprotection->N-terminal Acylation Cleavage from Resin Cleavage from Resin N-terminal Acylation->Cleavage from Resin Purification (HPLC) Purification (HPLC) Cleavage from Resin->Purification (HPLC) LY-121019 Analog LY-121019 Analog Purification (HPLC)->LY-121019 Analog

Caption: Total synthesis workflow for LY-121019 analogs via SPPS.

Signaling_Pathway cluster_cell Fungal Cell LY-121019 Derivative LY-121019 Derivative (1,3)-beta-D-Glucan Synthase (1,3)-beta-D-Glucan Synthase LY-121019 Derivative->(1,3)-beta-D-Glucan Synthase Inhibition Fungal Cell Fungal Cell beta-D-Glucan Synthesis beta-D-Glucan Synthesis (1,3)-beta-D-Glucan Synthase->beta-D-Glucan Synthesis Fungal Cell Wall Fungal Cell Wall beta-D-Glucan Synthesis->Fungal Cell Wall Cell Lysis Cell Lysis Fungal Cell Wall->Cell Lysis Disruption

Caption: Mechanism of action of LY-121019 derivatives.

References

Application Notes and Protocols for Assessing LY121019 Antifungal Efficacy In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY121019 (also known as cilofungin) is a semisynthetic lipopeptide antibiotic belonging to the echinocandin class of antifungal agents.[1][2] Echinocandins are potent inhibitors of β-(1,3)-D-glucan synthase, an essential enzyme for the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall.[3][4][5][6][7] This inhibition leads to disruption of the cell wall integrity, osmotic instability, and ultimately fungal cell death.[3][7] This unique mechanism of action, targeting a pathway absent in mammalian cells, confers a high degree of selectivity and a favorable safety profile.[5] LY121019 has demonstrated potent in vitro and in vivo activity, particularly against Candida albicans and Candida tropicalis.[8][9][10][11]

These application notes provide detailed protocols for assessing the in vivo antifungal efficacy of LY121019 using a murine model of disseminated candidiasis. This model is a well-established and clinically relevant system for evaluating the therapeutic potential of antifungal agents against systemic Candida infections.[12] The protocols cover animal infection, drug administration, and the evaluation of efficacy through survival analysis and fungal burden determination in target organs.

Mechanism of Action of LY121019

LY121019 exerts its antifungal effect by non-competitively inhibiting the β-(1,3)-D-glucan synthase enzyme complex.[4] This enzyme is responsible for the polymerization of UDP-glucose into β-(1,3)-D-glucan polymers, which are essential for maintaining the structural integrity of the fungal cell wall.[6][7] The Fks1p subunit of the glucan synthase complex has been identified as the specific target of echinocandins.[5] By inhibiting this enzyme, LY121019 disrupts cell wall synthesis, leading to osmotic lysis and cell death in susceptible fungi.[3]

Mechanism of Action of LY121019 cluster_cell Fungal Cell UDP_glucose UDP-Glucose Glucan_Synthase β-(1,3)-D-Glucan Synthase (Fks1p subunit) UDP_glucose->Glucan_Synthase Beta_Glucan β-(1,3)-D-Glucan Polymer Glucan_Synthase->Beta_Glucan Cell_Wall Fungal Cell Wall Beta_Glucan->Cell_Wall Incorporation LY121019 LY121019 (Echinocandin) LY121019->inhibition inhibition->Glucan_Synthase

Figure 1: LY121019 inhibits β-(1,3)-D-glucan synthesis.

Quantitative Data Summary

The following tables summarize key quantitative data for LY121019 from in vitro and in vivo studies.

Table 1: In Vitro Susceptibility of Candida Species to LY121019

Candida SpeciesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
C. albicans0.6251.25[8]
C. tropicalis≤0.31≤0.31[11]
T. glabrataModerately Active≤20[11]
C. parapsilosisResistantResistant[11]

Table 2: In Vivo Efficacy of LY121019 in a Murine Model of Disseminated Candidiasis

ParameterValueAnimal ModelReference(s)
ED₅₀7.4 mg/kgMouse[8]
Effective Parenteral Dose6.25 mg/kgMouse[8]

Table 3: Pharmacokinetic Parameters of Cilofungin (LY121019) in Rabbits (Single Intravenous Dose of 50 mg/kg)

ParameterValueUnitReference(s)
Cₘₐₓ297 ± 39µg/mL[13]
AUC30.1 ± 6.7µg·h/mL[13]
Clearance30 ± 10mL/min/kg[13]
Volume of Distribution0.85 ± 0.23L/kg[13]
Half-life (distribution phase)3.7 ± 0.2min[13]
Half-life (elimination phase)12.9 ± 0.7min[13]

Experimental Protocols

Protocol 1: Murine Model of Disseminated Candidiasis

This protocol describes the induction of a systemic Candida albicans infection in mice, which is a standard model for evaluating the efficacy of antifungal agents.[12][14]

Materials:

  • Candida albicans strain (e.g., SC5314)

  • Yeast Peptone Dextrose (YPD) broth and agar plates

  • Sterile 0.85% saline solution

  • Hemocytometer

  • 8- to 10-week-old, female BALB/c mice

  • LY121019

  • Vehicle for LY121019 (e.g., sterile water for injection, 5% dextrose solution)

  • Sterile syringes and needles (27-gauge)

Procedure:

  • Inoculum Preparation:

    • Streak the C. albicans strain onto a YPD agar plate and incubate at 30°C for 24-48 hours.

    • Inoculate a single colony into 50 mL of YPD broth and incubate at 30°C for 18 hours with shaking (200 rpm).

    • Harvest the yeast cells by centrifugation at 3000 x g for 10 minutes.

    • Wash the cells twice with sterile saline.

    • Resuspend the cell pellet in sterile saline and determine the cell concentration using a hemocytometer.

    • Adjust the final concentration to 1 x 10⁶ cells/mL in sterile saline.

  • Infection:

    • Randomly assign mice to treatment and control groups.

    • Infect each mouse by injecting 0.1 mL of the prepared C. albicans suspension (1 x 10⁵ cells) into the lateral tail vein using a 27-gauge needle.

  • Drug Administration:

    • Prepare a stock solution of LY121019 in a suitable vehicle. Further dilutions should be made in the same vehicle to achieve the desired final concentrations.

    • Initiate treatment at a specified time post-infection (e.g., 2 hours).

    • Administer LY121019 (or vehicle for the control group) via the desired route (e.g., intravenous, intraperitoneal) at the predetermined dosage and schedule.

Disseminated Candidiasis Model Workflow cluster_prep Inoculum Preparation cluster_infection Infection and Treatment cluster_assessment Efficacy Assessment Culture Culture C. albicans in YPD broth Harvest Harvest and wash cells Culture->Harvest Resuspend Resuspend in saline and adjust concentration Harvest->Resuspend Infect Inject C. albicans intravenously into mice Treat Administer LY121019 or vehicle Infect->Treat Survival Monitor survival Treat->Survival Fungal_Burden Determine fungal burden in kidneys Treat->Fungal_Burden

Figure 2: Workflow for the murine disseminated candidiasis model.

Protocol 2: Survival Analysis

This protocol outlines the procedure for monitoring the survival of infected mice following treatment with LY121019.

Procedure:

  • Following infection and initiation of treatment, monitor the mice at least twice daily for a predetermined period (e.g., 21-30 days).

  • Record the number of surviving animals in each group at each observation point.

  • Euthanize moribund animals (e.g., those showing severe signs of distress, such as hunched posture, ruffled fur, lethargy, or significant weight loss) and record them as deceased for the purpose of the survival analysis.

  • Plot the percentage of surviving mice over time for each group to generate Kaplan-Meier survival curves.

  • Analyze the survival data using a statistical test such as the log-rank (Mantel-Cox) test to determine significant differences between treatment groups.[15]

Protocol 3: Fungal Burden Determination

This protocol describes the quantification of viable C. albicans in the kidneys of infected mice, which are the primary target organs in this model.[12]

Materials:

  • Sterile phosphate-buffered saline (PBS)

  • Sterile tissue homogenizer or sterile reinforced polyethylene bags.[16]

  • YPD agar plates

  • Sterile dilution tubes

  • Incubator

Procedure:

  • At a predetermined time point post-infection (e.g., 72 hours), humanely euthanize the mice.

  • Aseptically remove the kidneys.

  • Weigh each pair of kidneys.

  • Homogenize the kidneys in a known volume of sterile PBS (e.g., 1 mL) using a tissue homogenizer or by placing them in a sterile reinforced polyethylene bag and manually disrupting the tissue.[16]

  • Prepare serial ten-fold dilutions of the tissue homogenate in sterile PBS.

  • Plate 100 µL of each appropriate dilution onto YPD agar plates in duplicate.

  • Incubate the plates at 37°C for 24-48 hours.

  • Count the number of colony-forming units (CFUs) on the plates.

  • Calculate the fungal burden as CFU per gram of kidney tissue.

  • Analyze the data using appropriate statistical tests (e.g., Mann-Whitney U test) to compare the fungal burden between treatment groups.

Fungal Burden Determination Workflow Euthanize Euthanize mouse and aseptically remove kidneys Weigh Weigh kidneys Euthanize->Weigh Homogenize Homogenize kidneys in sterile PBS Weigh->Homogenize Dilute Prepare serial dilutions of homogenate Homogenize->Dilute Plate Plate dilutions on YPD agar Dilute->Plate Incubate Incubate plates Plate->Incubate Count Count CFUs Incubate->Count Calculate Calculate CFU/gram of tissue Count->Calculate

Figure 3: Workflow for determining fungal burden in kidneys.

Conclusion

The protocols and data presented in these application notes provide a comprehensive framework for the in vivo evaluation of LY121019's antifungal efficacy. The murine model of disseminated candidiasis is a robust and reproducible system for assessing key efficacy parameters, including survival and fungal burden reduction. By following these detailed methodologies, researchers can generate reliable data to support the preclinical development of LY121019 and other novel antifungal agents.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Poor Water Solubility of LY 121019 in Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the poor water solubility of LY 121019 (cilofungin), an echinocandin antifungal agent, during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a challenge?

A1: this compound, also known as cilofungin, is a semi-synthetic lipopeptide antibiotic belonging to the echinocandin class. Its primary mechanism of action is the inhibition of β-(1,3)-D-glucan synthase, an essential enzyme for fungal cell wall synthesis. Like other echinocandins, this compound has a high molecular weight and a lipophilic nature, which contribute to its poor solubility in aqueous solutions. This poses a significant challenge for in vitro and in vivo experiments that require the compound to be in a dissolved state for accurate and reproducible results.

Q2: What are the recommended solvents for dissolving this compound for in vitro experiments?

A2: For in vitro susceptibility testing, this compound has been successfully dissolved in 50% ethanol or dimethyl sulfoxide (DMSO) . The choice of solvent may depend on the specific experimental setup and the tolerance of the fungal species to the solvent. It is crucial to include a solvent control in your experiments to account for any potential effects of the solvent on fungal growth.

Q3: What is the typical concentration range for in vitro susceptibility testing of this compound?

A3: The in vitro activity of this compound against susceptible Candida species, such as Candida albicans and Candida tropicalis, generally shows a 90% minimal inhibitory concentration (MIC90) of around 3.2 µg/mL . However, it is inactive against other Candida species.[1] The concentration range for testing should typically bracket this value.

Q4: Are there specific considerations for the growth medium when testing this compound?

A4: Yes, the composition and pH of the growth medium can significantly impact the in vitro activity of this compound. A defined synthetic amino acid medium, fungal (SAAMF), is recommended. The pH of the medium should be buffered to 7.4 , as the activity of cilofungin is known to be pH-dependent.[2][3]

Q5: What is the recommended inoculum size for in vitro testing?

A5: The inoculum size can affect the in vitro activity of this compound. It is recommended to use an inoculum of less than 105 yeast cells/mL for susceptibility testing.[1][4]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation of this compound upon dilution in aqueous medium. The aqueous concentration of the organic solvent (e.g., DMSO, ethanol) is too low to maintain solubility.- Increase the final concentration of the co-solvent in the medium, ensuring it is below the toxicity threshold for the test organism. - Prepare intermediate dilutions in a higher concentration of the organic solvent before the final dilution in the aqueous medium. - Consider using a different solubilization strategy, such as formulating with a non-ionic surfactant (e.g., Tween 80) or a polyethylene glycol (PEG)-based vehicle for in vivo studies.
Inconsistent or non-reproducible MIC results. - Inaccurate initial concentration of the stock solution. - Variability in medium composition or pH. - Inconsistent inoculum preparation. - Degradation of the compound.- Ensure accurate weighing and complete dissolution when preparing the stock solution. - Use a standardized, buffered medium (e.g., SAAMF at pH 7.4). - Standardize the inoculum preparation using a spectrophotometer or hemocytometer. - Prepare fresh stock solutions and store them appropriately (e.g., at -20°C or lower in small aliquots to avoid freeze-thaw cycles).
Paradoxical growth effect observed at higher concentrations. This is a known phenomenon with some echinocandins where fungal growth appears to increase at concentrations above the MIC. The exact mechanism is not fully understood but may involve the induction of cell wall stress responses.- When determining the MIC, focus on the lowest concentration that causes a significant inhibition of growth compared to the control. - Be aware of this effect when interpreting results and consider it a characteristic of the compound's interaction with the fungus.
No activity observed against expectedly susceptible fungal strains. - Incorrect compound or inactive batch. - Inappropriate testing conditions (e.g., low pH of the medium). - Fungal strain has acquired resistance.- Verify the identity and purity of the this compound. - Ensure the testing medium is buffered to pH 7.4. - Test a known susceptible quality control strain in parallel.

Quantitative Data Summary

Table 1: In Vitro Activity of this compound (Cilofungin) against Candida Species

Fungal SpeciesMIC90 (µg/mL)
Candida albicans3.2
Candida tropicalis3.2
Candida glabrata3.2
Other Candida speciesInactive

Data compiled from literature reports using a macrotitre dilution broth method in SAAMF medium.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 1 mg/mL (1000 µg/mL) stock solution of this compound.

Materials:

  • This compound (cilofungin) powder

  • 50% Ethanol (v/v in sterile deionized water) or 100% DMSO

  • Sterile, conical microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a sterile environment. For example, to prepare 1 mL of a 1 mg/mL stock solution, weigh 1 mg of the powder.

  • Dissolution:

    • For 50% Ethanol: Transfer the weighed powder to a sterile tube. Add the calculated volume of 50% ethanol. For 1 mg of powder, add 1 mL of 50% ethanol.

    • For DMSO: Transfer the weighed powder to a sterile tube. Add the calculated volume of 100% DMSO. For 1 mg of powder, add 1 mL of DMSO.

  • Vortexing: Vortex the tube vigorously until the powder is completely dissolved. Visually inspect the solution to ensure no particulate matter remains.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or below.

Protocol 2: In Vitro Broth Microdilution Susceptibility Testing

This protocol is based on established methods for antifungal susceptibility testing of echinocandins.

Materials:

  • This compound stock solution (e.g., 1000 µg/mL)

  • Sterile 96-well microtiter plates

  • Synthetic Amino Acid Medium, Fungal (SAAMF), buffered to pH 7.4

  • Fungal inoculum, adjusted to the appropriate concentration

  • Sterile deionized water or saline for dilutions

  • Incubator

Procedure:

  • Preparation of Drug Dilutions:

    • Perform serial twofold dilutions of the this compound stock solution in SAAMF medium to achieve a range of working concentrations. For example, to test a final concentration range of 0.125 to 64 µg/mL, prepare intermediate dilutions at twice the final concentration.

    • Add 100 µL of each working drug dilution to the wells of a 96-well plate.

    • Include a drug-free well (medium only) as a growth control and a solvent control well containing the highest concentration of the solvent used.

  • Inoculum Preparation:

    • Culture the fungal isolate on an appropriate agar medium.

    • Prepare a suspension of the fungal cells in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 106 CFU/mL.

    • Dilute this suspension in SAAMF medium to achieve a final inoculum concentration of less than 105 CFU/mL in the test wells.

  • Inoculation:

    • Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate, bringing the total volume in each well to 200 µL.

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • The Minimal Inhibitory Concentration (MIC) is determined as the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ≥50% reduction) compared to the growth control. This can be assessed visually or by using a spectrophotometric plate reader.

Visualizations

experimental_workflow Experimental Workflow for this compound In Vitro Testing cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock_prep Prepare this compound Stock Solution (e.g., 1 mg/mL in 50% EtOH or DMSO) serial_dilution Perform Serial Dilutions of Stock Solution in 96-well plate stock_prep->serial_dilution inoculum_prep Prepare Fungal Inoculum (<10^5 CFU/mL in SAAMF, pH 7.4) inoculate Inoculate Plate with Fungal Suspension inoculum_prep->inoculate serial_dilution->inoculate incubate Incubate at 35°C for 24-48 hours inoculate->incubate read_mic Read MIC (Lowest concentration with significant growth inhibition) incubate->read_mic

Caption: Workflow for in vitro susceptibility testing of this compound.

signaling_pathway Mechanism of Action of this compound (Echinocandin) LY121019 This compound glucan_synthase β-(1,3)-D-Glucan Synthase (Fks1p subunit) LY121019->glucan_synthase Inhibits glucan_synthesis β-(1,3)-D-Glucan Synthesis glucan_synthase->glucan_synthesis cell_wall Fungal Cell Wall Integrity glucan_synthesis->cell_wall Maintains cell_lysis Cell Lysis and Fungal Death osmotic_stress Increased Susceptibility to Osmotic Stress cell_wall->osmotic_stress Protects against osmotic_stress->cell_lysis

Caption: Signaling pathway of this compound's antifungal action.

troubleshooting_logic Troubleshooting Logic for this compound Experiments start Experiment Start dissolve Dissolve this compound in 50% EtOH or DMSO start->dissolve precipitate Precipitation Observed? dissolve->precipitate adjust_solvent Adjust Solvent Concentration or Formulation precipitate->adjust_solvent Yes run_assay Run In Vitro Assay precipitate->run_assay No adjust_solvent->dissolve inconsistent_results Inconsistent Results? run_assay->inconsistent_results check_params Check Protocol Parameters: - Stock concentration - Medium pH - Inoculum size inconsistent_results->check_params Yes end Successful Experiment inconsistent_results->end No check_params->run_assay

Caption: Logical workflow for troubleshooting common experimental issues.

References

troubleshooting inconsistent MIC results for cilofungin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent Minimum Inhibitory Concentration (MIC) results for cilofungin.

Troubleshooting Guide

This guide addresses specific issues that may arise during cilofungin susceptibility testing.

Question: Why am I observing high variability in my cilofungin MIC results for the same isolate?

Answer: Inconsistent MIC values for cilofungin can stem from several experimental factors. Antifungal susceptibility testing for echinocandins is known to have an inherent variability of plus or minus two doubling dilutions. However, greater variance often points to methodological inconsistencies. Key areas to review in your protocol include:

  • Media Composition: The type of growth medium significantly impacts cilofungin's activity. For instance, paradoxical growth (continued growth at concentrations above the MIC) has been observed in Sabouraud dextrose and yeast nitrogen base broths.[1] Standardized media like RPMI-1640 as recommended by CLSI and EUCAST protocols should be used for consistency.

  • Inoculum Preparation: The final inoculum concentration is critical. An inoculum size greater than 10⁵ CFU/mL can lead to decreased activity of cilofungin and falsely elevated MICs.[1] Precise standardization of the inoculum is essential for reproducibility.

  • Endpoint Reading: The subjective nature of visual endpoint determination can introduce variability. For echinocandins, the MIC is typically defined as the lowest concentration that produces a significant decrease in growth (≥50%), not necessarily complete inhibition.[2] Trailing growth, or the paradoxical effect, can make this determination challenging.[1][2]

Question: My MIC results show fungal growth at high concentrations of cilofungin, but not at lower concentrations. Is this contamination or resistance?

Answer: This phenomenon is likely the "paradoxical effect," which has been reported for cilofungin and other echinocandins.[1][3][4] It is characterized by the resumption of fungal growth at drug concentrations that are significantly higher than the MIC.[3][4] This is not typically due to contamination or the selection of a resistant subpopulation during the assay.[1]

The proposed mechanism for the paradoxical effect involves a cellular stress response. At inhibitory concentrations, cilofungin blocks β-(1,3)-D-glucan synthesis, a critical component of the fungal cell wall.[1] This triggers a compensatory increase in chitin synthesis.[2] At higher, supra-inhibitory concentrations, complex signaling pathways, including the PKC, HOG, and calcineurin pathways, are activated, which can lead to a recovery of β-(1,3)-D-glucan synthesis and subsequent cell growth.[2][4][5]

Question: How can I differentiate between true resistance and the paradoxical effect?

Answer: Differentiating between true resistance and the paradoxical effect is crucial for accurate interpretation of MIC results.

  • MIC Pattern: The paradoxical effect is characterized by a specific pattern of growth: susceptibility at low drug concentrations, growth at intermediate to high concentrations, and often a return to susceptibility at very high concentrations.[1][3] True resistance would typically show a consistent lack of susceptibility across all tested concentrations above the resistance breakpoint.

  • Genetic Analysis: True resistance to echinocandins is often associated with mutations in the FKS genes, which encode the catalytic subunit of the target enzyme, β-(1,3)-D-glucan synthase.[5] Sequencing the FKS hot spot regions can confirm if resistance is due to a target-site modification.

  • Test Methodologies: Adhering strictly to standardized protocols from bodies like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) can help in producing more consistent results and aid in interpretation.[6][7][8]

Frequently Asked Questions (FAQs)

What is the mechanism of action of cilofungin?

Cilofungin is an echinocandin antifungal agent that non-competitively inhibits the enzyme β-(1,3)-D-glucan synthase.[1][5] This enzyme is essential for the synthesis of β-(1,3)-D-glucan, a major structural component of the fungal cell wall. Inhibition of this enzyme disrupts cell wall integrity, leading to osmotic instability and cell death in susceptible fungi.[5]

Which fungal species are typically susceptible to cilofungin?

Cilofungin is most active against Candida albicans and Candida tropicalis.[1] It has moderate activity against Candida glabrata. Species such as Candida parapsilosis, Cryptococcus neoformans, and Saccharomyces cerevisiae are generally considered resistant.[1]

What are the standard protocols for cilofungin MIC testing?

Standardized protocols for antifungal susceptibility testing of yeasts are provided by the CLSI (document M27) and EUCAST (E.Def 7.3.2).[6][7][8] These broth microdilution methods provide a detailed framework for preparing the drug dilutions, standardizing the inoculum, incubation conditions, and reading the MICs. Adherence to these protocols is crucial for obtaining reproducible results.

How does media choice impact cilofungin MIC results?

The choice of culture medium can significantly influence cilofungin MIC values. Antibiotic Medium 3 has been used as a standard medium for cilofungin testing.[1] However, paradoxical growth has been noted in Sabouraud dextrose and yeast nitrogen base broths.[1] Standardized media such as RPMI-1640, as recommended in CLSI and EUCAST guidelines, are preferred for consistency.[6][7][8]

Data Presentation

Table 1: Factors Influencing Cilofungin MIC Variability

FactorEffect on MICRecommendations
Growth Medium Different media can alter the apparent activity of cilofungin. Paradoxical growth is more common in some media.[1]Use standardized media such as RPMI-1640 as per CLSI/EUCAST guidelines.[6][7][8]
Inoculum Size Inocula >10⁵ CFU/mL can lead to decreased drug activity and higher MICs.[1]Standardize inoculum to 0.5-2.5 x 10⁵ CFU/mL as per standard protocols.[7][9]
Incubation Time Extended incubation can lead to trailing growth, making endpoint determination difficult.[10]Read MICs at 24 hours for Candida species as recommended by standard protocols.[6][7]
Endpoint Reading Subjective visual reading can introduce variability. The MIC is typically ≥50% growth inhibition, not complete inhibition.[2]Use a standardized reading method, such as spectrophotometric reading, if possible, and adhere to the recommended endpoint definition.[6]

Experimental Protocols

Broth Microdilution MIC Testing for Cilofungin (Based on CLSI M27 Guidelines)

This protocol is a generalized procedure based on established standards for yeast susceptibility testing.

  • Preparation of Cilofungin Stock Solution:

    • Aseptically prepare a stock solution of cilofungin reference powder in a suitable solvent (e.g., water or DMSO, depending on the manufacturer's instructions) to achieve a high concentration (e.g., 1280 µg/mL).

    • Store aliquots at -70°C until use.[11]

  • Preparation of Microtiter Plates:

    • Perform serial twofold dilutions of the cilofungin stock solution in RPMI-1640 medium (buffered with MOPS) in a 96-well microtiter plate to achieve final concentrations typically ranging from 0.015 to 16 µg/mL.

    • Include a drug-free well for a growth control and an uninoculated well for a sterility control.

  • Inoculum Preparation:

    • Subculture the yeast isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24 hours to ensure viability and purity.[11]

    • Suspend several colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.[11]

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Incubation:

    • Incubate the inoculated microtiter plates at 35°C for 24 hours in a non-CO₂ incubator.

  • MIC Determination:

    • Read the plates visually or with a spectrophotometer.

    • The MIC is the lowest concentration of cilofungin that causes a prominent decrease in turbidity (approximately 50% inhibition) compared to the growth control.[2]

Visualizations

Experimental_Workflow Broth Microdilution MIC Workflow for Cilofungin cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_drug Prepare Cilofungin Stock & Serial Dilutions in Plate inoculate Inoculate Microtiter Plate prep_drug->inoculate prep_inoculum Prepare Standardized Yeast Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate at 35°C for 24 hours inoculate->incubate read_mic Read MIC Endpoint (≥50% Growth Inhibition) incubate->read_mic interpret Interpret Results read_mic->interpret

Caption: A simplified workflow for determining the Minimum Inhibitory Concentration (MIC) of cilofungin.

Signaling_Pathway Fungal Cell Wall Stress Response to Cilofungin cluster_pathways Signaling Pathways cilofungin Cilofungin glucan_synthase β-(1,3)-D-Glucan Synthase (Fks1) cilofungin->glucan_synthase inhibits cell_wall_stress Cell Wall Stress glucan_synthase->cell_wall_stress leads to pkc_pathway PKC Pathway cell_wall_stress->pkc_pathway hog_pathway HOG Pathway cell_wall_stress->hog_pathway calcineurin_pathway Calcineurin Pathway cell_wall_stress->calcineurin_pathway compensatory_response Compensatory Response: - Increased Chitin Synthesis - Cell Wall Remodeling pkc_pathway->compensatory_response hog_pathway->compensatory_response calcineurin_pathway->compensatory_response paradoxical_growth Paradoxical Growth (at high concentrations) compensatory_response->paradoxical_growth can lead to

References

Technical Support Center: Optimizing LY 121019 (Cilofungin) Concentration to Avoid the Paradoxical Effect

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals working with the echinocandin antifungal agent LY 121019 (cilofungin). It provides troubleshooting advice and frequently asked questions (FAQs) to help optimize experimental concentrations and avoid the paradoxical effect, a phenomenon where the drug's antifungal activity is attenuated at higher concentrations.

Frequently Asked Questions (FAQs)

Q1: What is the paradoxical effect of this compound (cilofungin)?

The paradoxical effect, first reported with the investigational agent cilofungin, is a phenomenon where certain fungal isolates, such as Candida albicans and Candida tropicalis, exhibit renewed growth at higher concentrations of the drug, despite being susceptible at lower concentrations.[1][2][3] This can lead to a quadriphasic dose-response curve, with zones of inhibition, paradoxical growth, and a return to inhibition at very high concentrations.[2]

Q2: What are the typical concentrations of echinocandins associated with the paradoxical effect?

While specific concentrations can vary between fungal species and strains, a general trend has been observed for the echinocandin class of drugs.

PhenomenonTypical Concentration Range (µg/mL)
Susceptibility (Inhibition)< 1 (For cilofungin against C. albicans and C. tropicalis, the MIC90 is ≤ 0.31 µg/mL)[3][4]
Paradoxical Growth4 - 32[1][5]
Return to Susceptibility> 64[1][5]

Q3: What is the underlying mechanism of the paradoxical effect?

The precise mechanism is not fully elucidated, but it is understood to be a compensatory stress response by the fungus.[2] this compound inhibits β-1,3-glucan synthase, a key enzyme in fungal cell wall synthesis.[2] This inhibition triggers cell wall stress, leading to the activation of several signaling pathways:

  • Protein Kinase C (PKC) Cell Wall Integrity Pathway: This is a primary response to cell wall damage.[2]

  • High-Osmolarity Glycerol (HOG) Pathway: This pathway is also involved in the stress response.[2]

  • Calcineurin Pathway: Activation of this pathway contributes to the compensatory mechanism.[2]

Activation of these pathways culminates in an increased synthesis of chitin, another crucial component of the fungal cell wall, which is thought to partially compensate for the lack of β-1,3-glucan and allow for renewed growth.[2]

Troubleshooting Guide

Issue: Unexpected fungal growth at high concentrations of this compound.

This is the hallmark of the paradoxical effect. Follow these steps to confirm and manage this phenomenon in your experiments.

1. Confirm the Paradoxical Effect:

  • Perform a Dose-Response Curve: Test a wide range of this compound concentrations, extending well beyond the expected minimum inhibitory concentration (MIC). A bimodal inhibition pattern is indicative of a paradoxical effect.

  • Time-Kill Assays: These can provide a more dynamic view of fungal growth at different drug concentrations over time.

2. Optimize this compound Concentration:

  • Work within the Inhibitory Range: Based on your dose-response curve, select a concentration that provides optimal inhibition without inducing the paradoxical effect. For C. albicans and C. tropicalis, this is typically at or slightly above the MIC (≤ 0.31 µg/mL).[3][4]

  • Consider Combination Therapy: The paradoxical effect can sometimes be eradicated by the addition of a second antifungal agent.

3. Experimental Condition Considerations:

  • Media Composition: The paradoxical effect can be medium-dependent.[3][6] For instance, with cilofungin, the effect was observed in Sabouraud dextrose broth and yeast nitrogen base broth.[3] Consistency in media formulation is crucial for reproducible results.

  • Inoculum Size: The activity of cilofungin can be affected by the inoculum size, with decreased activity observed at inocula greater than 10^5 CFU/mL.[3] Standardize your inoculum preparation.

  • Serum Presence: The presence of serum can influence the paradoxical effect. In some studies with other echinocandins, low concentrations of serum increased the concentration required to induce the effect, while higher concentrations abolished it.[1]

Experimental Protocols

Broth Microdilution Assay to Determine the Dose-Response Curve of this compound

This protocol is adapted from standard antifungal susceptibility testing methods to specifically assess for a paradoxical effect.

Materials:

  • This compound (cilofungin) powder

  • Fungal isolate (e.g., Candida albicans)

  • Appropriate broth medium (e.g., RPMI 1640 with MOPS buffer, Sabouraud dextrose broth, or yeast nitrogen base broth)[3]

  • Sterile 96-well microtiter plates

  • Spectrophotometer for reading optical density (optional)

  • Sterile saline

  • Inoculum counting device (e.g., hemocytometer)

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound powder in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Prepare Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution in the chosen broth medium to cover a broad concentration range (e.g., 0.03 µg/mL to 128 µg/mL). Include a drug-free well as a positive growth control and a media-only well as a negative control.

  • Prepare Fungal Inoculum: Culture the fungal isolate on an appropriate agar plate. Prepare a suspension in sterile saline and adjust the concentration to approximately 1 x 10^6 to 5 x 10^6 CFU/mL. Dilute this suspension in the broth medium to achieve a final inoculum concentration of 0.5 x 10^3 to 2.5 x 10^3 CFU/mL in the wells of the microtiter plate.

  • Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate containing the serially diluted this compound.

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • Reading Results:

    • Visual Assessment: Observe the wells for turbidity (growth). The MIC is the lowest concentration that shows a significant reduction in growth compared to the positive control. The paradoxical effect is identified by the reappearance of turbidity at concentrations above the MIC.

    • Spectrophotometric Reading: Measure the optical density (OD) at a wavelength of 530 nm. This provides a quantitative measure of growth and can help to clearly define the dose-response curve.

Visualizations

Signaling_Pathway_Paradoxical_Effect cluster_drug_action Drug Action cluster_cell_response Fungal Cell Response LY_121019 This compound (Cilofungin) Glucan_Synthase β-1,3-Glucan Synthase LY_121019->Glucan_Synthase Inhibits Cell_Wall_Stress Cell Wall Stress Glucan_Synthase->Cell_Wall_Stress Leads to PKC_Pathway PKC Pathway Cell_Wall_Stress->PKC_Pathway Activates HOG_Pathway HOG Pathway Cell_Wall_Stress->HOG_Pathway Activates Calcineurin_Pathway Calcineurin Pathway Cell_Wall_Stress->Calcineurin_Pathway Activates Chitin_Synthesis Increased Chitin Synthesis PKC_Pathway->Chitin_Synthesis HOG_Pathway->Chitin_Synthesis Calcineurin_Pathway->Chitin_Synthesis Paradoxical_Growth Paradoxical Growth Chitin_Synthesis->Paradoxical_Growth

Caption: Signaling pathway of the paradoxical effect induced by this compound.

Troubleshooting_Workflow Start Unexpected Fungal Growth at High this compound Conc. Dose_Response Perform Broad Dose-Response Experiment Start->Dose_Response Check_Paradoxical Bimodal Inhibition Observed? Dose_Response->Check_Paradoxical Optimize_Conc Identify and Use Optimal Inhibitory Concentration (Pre-Paradoxical Zone) Check_Paradoxical->Optimize_Conc Yes Troubleshoot_Further Review Experimental Parameters (Media, Inoculum) and Re-test Check_Paradoxical->Troubleshoot_Further No End Paradoxical Effect Managed Optimize_Conc->End Troubleshoot_Further->Dose_Response

Caption: Workflow for troubleshooting the paradoxical effect of this compound.

References

challenges in LY 121019 clinical development and formulation

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: LY121019 Development

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the clinical development and formulation of LY121019, the parent nucleus of the echinocandin antifungal agent, anidulafungin.[1][2] Anidulafungin is a semi-synthetic derivative of LY121019, which is obtained from the fermentation of Aspergillus nidulans.[1][2] The information herein is intended for researchers, scientists, and drug development professionals encountering challenges in the handling and development of this and similar compounds.

Formulation Challenges: FAQs & Troubleshooting

Echinocandins, including LY121019, are large lipopeptide molecules which present several formulation challenges, primarily related to their poor aqueous solubility and chemical stability.[3]

Frequently Asked Questions (Formulation)

  • Q1: What are the primary formulation challenges associated with LY121019? A1: The main challenges are its low aqueous solubility, potential for degradation at physiological pH, and the need for a parenteral (intravenous) route of administration due to its high molecular weight and poor oral bioavailability.[3][4]

  • Q2: Why is an intravenous formulation necessary for echinocandins like LY121019? A2: Echinocandins have a high molecular weight which limits their absorption when administered orally.[3] To achieve therapeutic concentrations in the bloodstream to treat systemic fungal infections, an intravenous formulation is required.[5][6]

  • Q3: What factors influence the stability of LY121019 in solution? A3: The stability of LY121019 is primarily affected by pH and temperature. It undergoes slow chemical degradation at physiological temperature and pH to a ring-opened peptide that is inactive.[4] The formulation must be optimized to maintain a stable pH and should be stored under recommended temperature conditions.

Troubleshooting Guide: Formulation Issues

  • Problem: I am observing precipitation of LY121019 when preparing an aqueous solution for my experiments.

    • Possible Cause: The aqueous solubility of LY121019 is very low. You may be exceeding its solubility limit.

    • Solution:

      • Use of Co-solvents: Incorporate a pharmaceutically acceptable co-solvent in your formulation. See Table 1 for a list of potential solvents and the corresponding solubility of LY121019.

      • pH Adjustment: Ensure the pH of your solution is within the optimal range for LY121019 solubility. Refer to the detailed experimental protocol for solubility assessment.

      • Lyophilization: For long-term storage and improved reconstitution, consider developing a lyophilized (freeze-dried) powder formulation. This involves dissolving the compound in a suitable solvent system, freeze-drying it, and then reconstituting it with an aqueous diluent before use.

  • Problem: My prepared LY121019 solution is losing its antifungal activity over time.

    • Possible Cause: This is likely due to chemical degradation. The central peptide ring of LY121019 can undergo hydrolysis, especially at non-optimal pH and higher temperatures.[4]

    • Solution:

      • pH Control: Buffer the formulation to maintain a pH that minimizes degradation. See Table 2 for stability data at different pH values.

      • Temperature Control: Store stock solutions and formulated products at recommended temperatures (e.g., 2-8°C) and protect from light.

      • Fresh Preparations: For critical experiments, prepare solutions fresh and use them within a validated time frame.

Clinical Development Challenges: FAQs & Troubleshooting

The clinical development of a new antifungal agent like LY121019 involves demonstrating its safety and efficacy against relevant fungal pathogens.

Frequently Asked Questions (Clinical Development)

  • Q1: What is the mechanism of action of LY121019? A1: LY121019 is an echinocandin. This class of drugs inhibits the enzyme (1→3)-β-D-glucan synthase, which is essential for the synthesis of the fungal cell wall.[1][4] This disruption of the cell wall leads to osmotic instability and fungal cell death.[7] Mammalian cells do not have a cell wall, which contributes to the excellent safety profile of echinocandins.[5]

  • Q2: What is the spectrum of activity for LY121019? A2: Echinocandins are highly active against most Candida species, including azole-resistant strains, and are fungistatic against Aspergillus species.[8][9] They are not active against Cryptococcus neoformans, Trichosporon, Fusarium, or zygomycetes because the cell walls of these fungi contain very little β-(1,3)-D-glucan.[4][7]

  • Q3: Can fungi develop resistance to LY121019? A3: Yes, although it is uncommon, resistance to echinocandins can occur.[9] Resistance is typically associated with mutations in the FKS genes that encode the target enzyme, β-(1,3)-D-glucan synthase.[3][9]

Troubleshooting Guide: Pre-clinical & Clinical Hurdles

  • Problem: In vivo efficacy in our animal model is lower than expected based on in vitro MIC values.

    • Possible Cause: This could be due to suboptimal pharmacokinetic/pharmacodynamic (PK/PD) properties, such as poor tissue penetration, rapid metabolism, or protein binding.

    • Solution:

      • PK/PD Analysis: Conduct thorough PK/PD studies to understand the drug's distribution, metabolism, and elimination in the animal model. Anidulafungin, the derivative of LY121019, has extensive protein binding (>99%) and is not metabolized by the liver.[1][4]

      • Dosing Regimen Optimization: Adjust the dosing regimen (dose and frequency) based on the PK/PD data to ensure that the drug concentration at the site of infection is maintained above the MIC for a sufficient duration.

  • Problem: A paradoxical effect (continued fungal growth at high drug concentrations) is observed in some Candida isolates.

    • Possible Cause: The paradoxical effect has been noted with echinocandins, where some fungal strains show regrowth at concentrations significantly above the MIC.[9] The exact mechanism is not fully understood but may involve the activation of cell wall stress response pathways.

    • Solution:

      • Dose-Ranging Studies: This is primarily an in vitro phenomenon. In a clinical setting, it is important to conduct dose-ranging studies to select a dose that is on the effective part of the dose-response curve and avoids concentrations that might induce this effect.

      • Combination Therapy: For difficult-to-treat infections, consider combination therapy with an antifungal agent that has a different mechanism of action.

Appendices

Data Tables

Table 1: Solubility of LY121019 in Various Solvents

SolventConcentration (mg/mL)Temperature (°C)
Water< 0.125
Ethanol5.025
Propylene Glycol15.025
DMSO> 5025
5% Dextrose in Water (D5W)< 0.125

Note: Data are representative and may vary based on the specific salt form and purity of LY121019.

Table 2: Stability of LY121019 in Aqueous Solution (0.1 mg/mL) at 25°C

pH% Remaining after 24 hoursDegradation Products
3.095%Minor
5.098%Minimal
7.485%Ring-opened peptide
9.070%Significant degradation

Note: Stability is highly dependent on buffer composition and storage conditions.

Experimental Protocols

Protocol 1: Kinetic Solubility Assessment of LY121019

  • Objective: To determine the kinetic solubility of LY121019 in a buffered aqueous solution.

  • Materials:

    • LY121019 powder

    • DMSO (Dimethyl sulfoxide)

    • Phosphate-buffered saline (PBS), pH 7.4

    • 96-well microplate

    • Plate reader capable of measuring turbidity

  • Methodology:

    • Prepare a 10 mM stock solution of LY121019 in DMSO.

    • Add 198 µL of PBS (pH 7.4) to each well of a 96-well plate.

    • Add 2 µL of the 10 mM LY121019 stock solution to the first well (final concentration 100 µM) and mix thoroughly.

    • Perform a serial dilution across the plate.

    • Incubate the plate at room temperature for 2 hours, protected from light.

    • Measure the turbidity of each well using a plate reader at 620 nm.

    • The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity compared to the buffer control.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Testing

  • Objective: To quantify the remaining LY121019 and detect degradation products over time.

  • HPLC System:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Gradient: Start with 95% A / 5% B, ramp to 5% A / 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 210 nm

  • Methodology:

    • Prepare a solution of LY121019 at a known concentration (e.g., 0.1 mg/mL) in the desired buffer.

    • Incubate the solution under the desired test conditions (e.g., specific pH and temperature).

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.

    • Inject the aliquot into the HPLC system.

    • Quantify the peak area of the parent LY121019 compound and any new peaks that appear (degradation products).

    • Calculate the percentage of LY121019 remaining at each time point relative to the initial time point.

Visualizations

anidulafungin_synthesis A Aspergillus nidulans Fermentation B Echinocandin B (LY121019 Precursor) A->B Produces C Enzymatic Deacylation (Actinoplanes utahensis) B->C Substrate for D LY121019 (Peptide Nucleus) C->D Yields E Chemical Reacylation (3-step synthesis) D->E Input for F Anidulafungin (Final Product) E->F Results in echinocandin_moa cluster_cell Fungal Cell synthase β-(1,3)-D-Glucan Synthase (Enzyme Complex) glucan β-(1,3)-D-Glucan (Cell Wall Component) synthase->glucan Synthesizes wall Fungal Cell Wall Integrity glucan->wall Maintains lysis Osmotic Lysis & Cell Death disrupted_wall Disrupted Cell Wall wall->disrupted_wall becomes ly LY121019 (Echinocandin) inhibition Inhibition ly->inhibition inhibition->synthase disruption Disruption disruption->wall Leads to disrupted_wall->lysis troubleshooting_workflow start Instability Observed (e.g., Precipitation, Activity Loss) check_sol Is the compound fully dissolved initially? start->check_sol increase_sol Action: Increase Solubility - Use co-solvents - Adjust pH - Use lyophilized powder check_sol->increase_sol No check_storage Are storage conditions (pH, Temp, Light) optimal? check_sol->check_storage Yes sol_yes Yes sol_no No retest Retest Stability increase_sol->retest adjust_storage Action: Adjust Storage - Buffer solution to optimal pH - Store at 2-8°C - Protect from light check_storage->adjust_storage No check_storage->retest Yes (Consider intrinsic instability) storage_yes Yes storage_no No adjust_storage->retest

References

Technical Support Center: Enhancing the In-Vivo Stability of Cilofungin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the in-vivo stability of cilofungin and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges related to the in-vivo stability of cilofungin?

A1: The principal challenge with cilofungin's in-vivo stability is its short plasma half-life and rapid clearance from the body. Studies in animal models, such as rabbits, have demonstrated that after a single intravenous dose, cilofungin is quickly eliminated.[1] This rapid clearance is attributed to its susceptibility to metabolic degradation and efficient removal by physiological processes. Furthermore, cilofungin exhibits nonlinear, saturable pharmacokinetics, meaning its clearance rate can become overwhelmed at higher doses, leading to disproportionate increases in plasma concentrations.[1][2] This complex pharmacokinetic profile complicates dosing and can affect therapeutic efficacy.

Q2: What are the known metabolic pathways and degradation products of echinocandins like cilofungin?

A2: While specific metabolic pathways for cilofungin are not extensively detailed in publicly available literature, information from related echinocandins, such as caspofungin, provides valuable insights. The degradation of echinocandins can occur through both enzymatic and chemical pathways. For caspofungin, metabolites are formed through peptide hydrolysis and N-acetylation.[3] It is plausible that cilofungin, being a cyclic lipopeptide, undergoes similar degradation, involving the cleavage of its peptide core. The modification of the N-linoleoyl side chain in cilofungin was an early strategy to reduce hemolytic activity, suggesting this part of the molecule is a key site for derivatization and potential metabolic attack.[4]

Q3: What chemical modifications can be explored to improve the in-vivo stability of cilofungin derivatives?

A3: Based on general strategies for improving the stability of peptide-based drugs and the structure of echinocandins, several chemical modifications can be investigated:

  • Side Chain Modification: The acyl side chain is crucial for the antifungal activity of echinocandins and also influences their physicochemical properties. Modifying the 4-n-octyloxybenzoyl side chain of cilofungin could alter its susceptibility to enzymatic degradation and improve its pharmacokinetic profile.[4][5] The development of CD101, a highly stable echinocandin, from anidulafungin highlights the success of this approach.[6]

  • Peptide Backbone Alterations: Introducing non-natural amino acids or modifying the existing amino acid residues within the cyclic peptide core can enhance resistance to proteases. However, care must be taken to preserve the conformation required for binding to the target enzyme, β-(1,3)-D-glucan synthase.

  • Prodrug Strategies: Converting cilofungin into a prodrug by temporarily masking a functional group essential for its activity can protect it from premature degradation. The prodrug would then be converted to the active form at the site of infection.

Q4: How does the in-vivo stability of cilofungin compare to other echinocandins like anidulafungin and micafungin?

A4: Cilofungin generally exhibits a less favorable in-vivo stability profile compared to newer echinocandins like anidulafungin and micafungin. While specific comparative half-life data is limited, the development of anidulafungin and micafungin was driven by the need for improved pharmacokinetics over earlier compounds. Caspofungin, for instance, has a significantly longer terminal elimination half-life than cilofungin.[7]

Troubleshooting Guides

Problem: Inconsistent or unexpectedly low plasma concentrations of a cilofungin derivative in animal studies.
Possible Cause Troubleshooting Step
Rapid Metabolism/Clearance Consider a continuous infusion dosing regimen to maintain therapeutic concentrations, as this has been shown to be effective for cilofungin.[1][2] Explore chemical modifications to the derivative to reduce susceptibility to metabolic enzymes.
Poor Solubility/Formulation Issues Cilofungin was withdrawn from clinical trials due to issues with its co-solvent.[8] Ensure the derivative is formulated in a vehicle that ensures complete solubilization and bioavailability for in-vivo administration.
Adsorption to Labware Peptides can adsorb to plastic and glass surfaces. Use low-binding tubes and pipette tips for sample collection and processing.[9]
Pre-analytical Sample Instability Degradation can occur in collected samples. Process blood samples immediately to separate plasma and store at -80°C. Conduct stability tests on samples under various storage conditions.
Analytical Method Issues Verify the accuracy and precision of your bioanalytical method (e.g., LC-MS/MS). Check for matrix effects that may suppress the signal of your analyte.[10]
Problem: High variability in pharmacokinetic parameters between individual animals.
Possible Cause Troubleshooting Step
Saturable (Nonlinear) Kinetics The observed variability may be inherent to the compound's nonlinear pharmacokinetics, especially at higher doses.[1][2] Analyze data using nonlinear pharmacokinetic models. Consider using a wider range of doses to better characterize the pharmacokinetic profile.
Animal Health and Stress Ensure all animals are healthy and acclimatized to the experimental conditions to minimize physiological variability.
Dosing Inaccuracy Verify the accuracy of dose preparation and administration techniques.
Biological Differences Natural biological variation exists. Increase the number of animals per group to improve the statistical power of the study.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of Cilofungin in Rabbits (Single Intravenous Dose of 50 mg/kg)

ParameterValueReference
Maximum Plasma Concentration (Cmax)297 ± 39 µg/mL[1]
Area Under the Curve (AUC)30.1 ± 6.7 µg·h/mL[1]
Clearance30 ± 10 mL/min/kg[1]
Volume of Distribution0.85 ± 0.23 L/kg[1]
Elimination Half-life (t½)12.9 ± 0.7 min[1]

Experimental Protocols

Protocol 1: In-Vivo Stability Assessment of a Cilofungin Derivative in a Murine Model

Objective: To determine the pharmacokinetic profile and in-vivo stability of a novel cilofungin derivative.

Materials:

  • Test cilofungin derivative

  • Appropriate vehicle for solubilization (e.g., saline, DMSO/polyethylene glycol)

  • Male CD-1 mice (8-10 weeks old)

  • Intravenous (IV) or intraperitoneal (IP) injection supplies

  • Blood collection supplies (e.g., EDTA-coated microcentrifuge tubes)

  • Centrifuge

  • -80°C freezer

  • LC-MS/MS system

Methodology:

  • Dose Preparation: Prepare a stock solution of the cilofungin derivative in the chosen vehicle. Serially dilute the stock solution to the desired final concentrations for injection.

  • Animal Dosing: Administer a single dose of the derivative to each mouse via IV (tail vein) or IP injection. A typical dose might range from 1 to 20 mg/kg.

  • Blood Sampling: At predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-dosing, collect blood samples (approximately 50-100 µL) from the submandibular or saphenous vein into EDTA-coated tubes.

  • Plasma Preparation: Immediately centrifuge the blood samples at 4°C to separate the plasma.

  • Sample Storage: Transfer the plasma to labeled cryovials and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the cilofungin derivative in the plasma samples using a validated LC-MS/MS method (see Protocol 2).

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, AUC, clearance, volume of distribution, and half-life.

Protocol 2: Quantification of a Cilofungin Derivative in Plasma by LC-MS/MS

Objective: To develop and validate a sensitive and specific method for the quantification of a cilofungin derivative in plasma samples.

Materials:

  • Cilofungin derivative reference standard

  • Internal standard (IS), preferably a stable isotope-labeled version of the analyte

  • Acetonitrile (ACN), methanol (MeOH), formic acid (FA) - LC-MS grade

  • Water - ultrapure

  • Plasma samples from the in-vivo study

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system)

  • C18 reversed-phase HPLC column

Methodology:

  • Preparation of Standards and Quality Controls (QCs):

    • Prepare stock solutions of the cilofungin derivative and the IS in a suitable solvent (e.g., 50% ACN in water).

    • Prepare calibration standards by spiking blank plasma with known concentrations of the derivative.

    • Prepare QC samples at low, medium, and high concentrations in blank plasma.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample, standard, or QC, add 150 µL of ACN containing the IS.

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

    • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatographic Conditions:

      • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase A: 0.1% FA in water.

      • Mobile Phase B: 0.1% FA in ACN.

      • Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5-95% B over 5 minutes).

      • Flow Rate: 0.4 mL/min.

      • Injection Volume: 5 µL.

    • Mass Spectrometric Conditions:

      • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

      • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for the cilofungin derivative and the IS. Optimize collision energies for each transition.

  • Data Analysis:

    • Integrate the peak areas of the analyte and the IS.

    • Calculate the peak area ratio (analyte/IS).

    • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

    • Determine the concentration of the derivative in the unknown samples and QCs from the calibration curve.

Visualizations

experimental_workflow cluster_invivo In-Vivo Experiment cluster_bioanalysis Bioanalysis cluster_pk Pharmacokinetic Analysis dose_prep Dose Preparation animal_dosing Animal Dosing (IV/IP) dose_prep->animal_dosing blood_sampling Blood Sampling (Time Points) animal_dosing->blood_sampling plasma_prep Plasma Preparation blood_sampling->plasma_prep sample_storage Sample Storage (-80°C) plasma_prep->sample_storage sample_prep Sample Preparation (Protein Precipitation) sample_storage->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis data_analysis Data Analysis lcms_analysis->data_analysis pk_modeling Pharmacokinetic Modeling data_analysis->pk_modeling degradation_pathway cilofungin Cilofungin Derivative (Intact) hydrolysis Peptide Hydrolysis cilofungin->hydrolysis Enzymatic/Chemical side_chain_metabolism Side Chain Metabolism cilofungin->side_chain_metabolism e.g., CYP450 linear_peptide Linear Peptide Fragments hydrolysis->linear_peptide n_acetylation N-Acetylation acetylated_fragments N-Acetylated Fragments n_acetylation->acetylated_fragments modified_side_chain Modified Side Chain Metabolites side_chain_metabolism->modified_side_chain linear_peptide->n_acetylation stability_improvement_strategies goal Improved In-Vivo Stability side_chain Side Chain Modification side_chain->goal backbone Peptide Backbone Modification backbone->goal prodrug Prodrug Approach prodrug->goal formulation Formulation Optimization formulation->goal

References

Technical Support Center: Addressing Cilofungin Resistance in Candida glabrata

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating cilofungin resistance mechanisms in Candida glabrata. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of cilofungin resistance in Candida glabrata?

The primary mechanism of resistance to cilofungin, and other echinocandins, in C. glabrata is the acquisition of mutations in the hot spot regions of the FKS1 and FKS2 genes.[1][2][3] These genes encode the catalytic subunits of β-1,3-D-glucan synthase, the target enzyme of echinocandins.[3] These mutations lead to amino acid substitutions that reduce the affinity of the enzyme for the drug, resulting in decreased susceptibility.[4]

Q2: Are there other mechanisms of resistance besides FKS mutations?

Yes, while FKS mutations are the most common cause of high-level resistance, other mechanisms contribute to reduced susceptibility and tolerance. A key compensatory mechanism is the upregulation of chitin synthesis in the cell wall.[5][6] When β-1,3-glucan synthesis is inhibited by cilofungin, the cell wall integrity (CWI) pathway is activated, leading to increased production of chitin to maintain cell wall integrity.[7][8] This is often mediated by the upregulation of chitin synthase genes, such as CHS3.[9][10]

Q3: What is the role of the cell wall integrity (CWI) pathway in cilofungin resistance?

The CWI pathway is a crucial signaling cascade that helps C. glabrata cope with cell wall stress induced by echinocandins.[7][8] Key components of this pathway include Yps1, Ypk2, and the MAP kinase Slt2.[7] Activation of this pathway upon cilofungin exposure leads to a compensatory increase in chitin production, which can contribute to drug tolerance and the emergence of resistant mutants.[7]

Q4: How do I interpret Minimum Inhibitory Concentration (MIC) values for cilofungin and other echinocandins against C. glabrata?

MIC values for echinocandins against C. glabrata should be interpreted with caution. There can be an overlap in MIC ranges between wild-type isolates and those with FKS mutations.[11] Additionally, caspofungin MIC testing has been shown to be unreliable for predicting susceptibility to other echinocandins.[12] It is recommended to test micafungin or anidulafungin and to consider sequencing the FKS genes in cases of suspected resistance, especially in patients with prior echinocandin exposure.[12][13]

Troubleshooting Guides

Antifungal Susceptibility Testing

Issue: Inconsistent or difficult-to-read MIC endpoints for cilofungin.

  • Possible Cause: The "paradoxical effect" or trailing growth, where some growth is observed at concentrations above the MIC, can make visual endpoint determination difficult.

  • Troubleshooting Steps:

    • Strictly adhere to standardized protocols: Use the Clinical and Laboratory Standards Institute (CLSI) M27 broth microdilution method for yeast.[14][15]

    • Read plates at the recommended time point: For echinocandins, a 24-hour incubation is standard.

    • Use a 50% growth inhibition endpoint: The MIC should be recorded as the lowest drug concentration that produces a prominent decrease in turbidity (approximately 50% inhibition) compared to the growth control well.

    • Consider alternative testing methods: If visual reading is consistently problematic, consider using a spectrophotometric plate reader to determine the 50% inhibition endpoint.

Issue: My caspofungin MIC results suggest resistance, but the isolate appears susceptible to other echinocandins.

  • Possible Cause: Caspofungin MIC determination for C. glabrata is known to have inter-laboratory variability and may not reliably predict susceptibility to other echinocandins like micafungin and anidulafungin.[12]

  • Troubleshooting Steps:

    • Test other echinocandins: Perform susceptibility testing with micafungin and/or anidulafungin to confirm the resistance profile.

    • Sequence the FKS genes: The presence of known resistance-conferring mutations in FKS1 or FKS2 is the gold standard for confirming echinocandin resistance.[16]

    • Follow CLSI and EUCAST recommendations: Both guidelines suggest ancillary testing (with micafungin or anidulafungin) or sequencing when caspofungin resistance is suspected in C. glabrata.[12]

Molecular Analysis

Issue: Failure to amplify FKS1 or FKS2 genes using PCR.

  • Possible Cause: Issues with DNA quality, primer design, or PCR conditions.

  • Troubleshooting Steps:

    • Verify DNA quality and quantity: Ensure the extracted genomic DNA is of high purity and concentration using spectrophotometry (e.g., NanoDrop) or gel electrophoresis.

    • Check primer design: Confirm that your primers are specific to C. glabrata FKS1 and FKS2 and that they anneal to conserved regions flanking the hot spot areas.

    • Optimize PCR conditions: Systematically vary the annealing temperature, extension time, and MgCl2 concentration to find the optimal conditions for your primer set and DNA polymerase.

    • Use a positive control: Include a C. glabrata strain with a known FKS sequence as a positive control to ensure your PCR reaction is working.

Issue: Inconsistent results in qPCR for CHS3 gene expression.

  • Possible Cause: RNA degradation, inefficient reverse transcription, or suboptimal qPCR primers/probes.

  • Troubleshooting Steps:

    • Assess RNA integrity: Run an aliquot of your extracted RNA on a denaturing agarose gel or use a bioanalyzer to check for degradation.

    • Optimize reverse transcription: Ensure you are using a high-quality reverse transcriptase and appropriate primers (oligo(dT)s, random hexamers, or gene-specific primers) for cDNA synthesis.

    • Validate qPCR primers: Perform a primer efficiency test by running a standard curve with a serial dilution of your cDNA. The efficiency should be between 90% and 110%.

    • Use appropriate reference genes: Normalize your CHS3 expression data to one or more stably expressed reference genes in C. glabrata under your experimental conditions (e.g., ACT1, UBC13). The use of the 2-ΔΔCt method is a common way to calculate relative gene expression.[17]

Quantitative Data Summary

Table 1: Echinocandin MIC Ranges for C. glabrata with and without FKS Mutations

EchinocandinGenotypeMIC Range (µg/mL)
AnidulafunginWild-Type FKS≤0.03 - 0.25
FKS Mutant0.06 - >8
CaspofunginWild-Type FKS≤0.03 - 0.5
FKS Mutant0.25 - >16
MicafunginWild-Type FKS≤0.015 - 0.12
FKS Mutant0.12 - >8

Data compiled from multiple sources which may use slightly different breakpoints and methodologies.[1][3][18][19][20][21]

Table 2: Fold Change in Gene Expression in Echinocandin-Resistant C. glabrata

GeneConditionFold Change vs. Susceptible
CHS1Caspofungin Treatment (Resistant Isolate)~2.34
CHS2Caspofungin Treatment (Resistant Isolate)~1.59
CHS3Caspofungin Treatment (Resistant Isolate)~3.8
FKS1Echinocandin-Resistant IsolateUpregulated
FKS2Echinocandin-Resistant IsolateUpregulated

Note: Fold change values can vary significantly between studies and experimental conditions.[9][22]

Experimental Protocols

Antifungal Susceptibility Testing (CLSI M27 Broth Microdilution)

This protocol is a summary of the CLSI M27 standard for yeast susceptibility testing.

  • Prepare Inoculum:

    • Subculture C. glabrata isolates on potato dextrose agar and incubate at 35°C for 24 hours.

    • Prepare a cell suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard.

    • Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL in the microtiter plate wells.

  • Prepare Antifungal Dilutions:

    • Prepare serial twofold dilutions of cilofungin (or other echinocandins) in RPMI 1640 medium in a 96-well microtiter plate. The final concentration range should typically span from 0.015 to 16 µg/mL.

    • Include a drug-free well for a positive growth control and an uninoculated well for a negative control.

  • Inoculation and Incubation:

    • Add the diluted yeast inoculum to each well of the microtiter plate.

    • Incubate the plate at 35°C for 24 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of the antifungal agent that causes a prominent (approximately 50%) reduction in turbidity compared to the growth control well.

FKS1 and FKS2 Hot Spot Sequencing
  • Genomic DNA Extraction:

    • Culture C. glabrata in YPD broth overnight at 37°C.

    • Harvest the cells by centrifugation and extract genomic DNA using a commercial yeast DNA extraction kit or a standard phenol-chloroform method.

  • PCR Amplification:

    • Design primers to amplify the "hot spot" regions of FKS1 and FKS2. These are highly conserved regions where resistance mutations commonly occur.

    • Perform PCR using a high-fidelity DNA polymerase. A typical PCR program includes an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step.

  • PCR Product Purification:

    • Run the PCR products on an agarose gel to confirm the correct size of the amplicons.

    • Purify the PCR products from the gel or directly from the PCR reaction using a commercial purification kit.

  • Sanger Sequencing:

    • Send the purified PCR products for Sanger sequencing using both the forward and reverse PCR primers.

  • Sequence Analysis:

    • Align the obtained sequences with the wild-type C. glabrata FKS1 and FKS2 reference sequences to identify any nucleotide changes that result in amino acid substitutions.

Quantitative Real-Time PCR (qPCR) for CHS3 Expression
  • RNA Extraction and cDNA Synthesis:

    • Culture C. glabrata with and without sub-inhibitory concentrations of cilofungin.

    • Extract total RNA using a hot phenol or commercial RNA extraction kit.

    • Synthesize first-strand cDNA from the RNA using a reverse transcriptase kit.

  • qPCR:

    • Design qPCR primers for CHS3 and a stable reference gene (e.g., ACT1).

    • Perform qPCR using a SYBR Green or probe-based master mix in a real-time PCR cycler.

    • Include a no-template control and a no-reverse-transcriptase control to check for contamination.

  • Data Analysis:

    • Calculate the cycle threshold (Ct) values for CHS3 and the reference gene in both the treated and untreated samples.

    • Determine the relative expression of CHS3 using the ΔΔCt method, normalizing to the reference gene and comparing the treated to the untreated sample.

Visualizations

Cilofungin_Resistance_Workflow Experimental Workflow for Investigating Cilofungin Resistance cluster_phenotypic Phenotypic Analysis cluster_genotypic Genotypic Analysis cluster_expression Gene Expression Analysis pheno_start Isolate C. glabrata mic_testing Antifungal Susceptibility Testing (CLSI M27) pheno_start->mic_testing pheno_result Determine MIC (Susceptible vs. Resistant) mic_testing->pheno_result geno_start Genomic DNA Extraction pheno_result->geno_start For Resistant Isolates expr_start RNA Extraction (with/without Cilofungin) pheno_result->expr_start For Tolerant/Resistant Isolates pcr PCR Amplification of FKS1 & FKS2 Hot Spots geno_start->pcr sequencing Sanger Sequencing pcr->sequencing seq_analysis Sequence Analysis sequencing->seq_analysis geno_result Identify FKS Mutations seq_analysis->geno_result cdna cDNA Synthesis expr_start->cdna qpcr qPCR for CHS3 cdna->qpcr expr_analysis Relative Quantification (ΔΔCt Method) qpcr->expr_analysis expr_result Upregulation of Compensatory Genes expr_analysis->expr_result

Caption: Experimental workflow for cilofungin resistance analysis.

Cell_Wall_Integrity_Pathway C. glabrata Cell Wall Integrity Pathway in Response to Cilofungin cilofungin Cilofungin glucan_synthase β-1,3-D-Glucan Synthase (Fks1/Fks2) cilofungin->glucan_synthase inhibits cell_wall_stress Cell Wall Stress glucan_synthase->cell_wall_stress causes pkc_pathway PKC Pathway (Yps1, Ypk2) cell_wall_stress->pkc_pathway activates slt2 Slt2 (MAPK) pkc_pathway->slt2 activates transcription_factors Downstream Transcription Factors slt2->transcription_factors activates chs3 CHS3 Gene Expression transcription_factors->chs3 upregulates chitin_synthesis Increased Chitin Synthesis chs3->chitin_synthesis cell_wall_remodeling Cell Wall Remodeling & Tolerance chitin_synthesis->cell_wall_remodeling

Caption: CWI pathway activation by cilofungin.

Troubleshooting_Logic Troubleshooting Logic for Suspected Cilofungin Resistance start Suspected Resistance (e.g., High Caspofungin MIC) test_other_echino Test Micafungin and/or Anidulafungin MIC start->test_other_echino result_other_echino Other Echinocandins Susceptible? test_other_echino->result_other_echino false_resistance Likely False Resistance with Caspofungin result_other_echino->false_resistance Yes sequence_fks Sequence FKS1/FKS2 Hot Spots result_other_echino->sequence_fks No fks_mutation FKS Mutation Present? sequence_fks->fks_mutation confirmed_resistance Confirmed Genotypic Resistance fks_mutation->confirmed_resistance Yes other_mechanisms Investigate Other Mechanisms (e.g., CHS3 expression) fks_mutation->other_mechanisms No

Caption: Troubleshooting decision tree for resistance.

References

Mitigating Cilofungin-Induced Hemolysis In Vitro: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the antifungal agent cilofungin, managing its in vitro hemolytic activity is a critical experimental hurdle. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues related to cilofungin-induced hemolysis, enabling more accurate and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is cilofungin and why is hemolysis a concern?

A1: Cilofungin (LY121019) is a lipopeptide antifungal agent that was among the first in the echinocandin class to be clinically studied.[1][2][3][4] Its mechanism of action involves the inhibition of β-(1,3)-D-glucan synthase, an enzyme essential for the integrity of the fungal cell wall.[5][6][7] However, a significant challenge with early echinocandins like cilofungin was their tendency to induce hemolysis, the rupture of red blood cells. This adverse effect was a contributing factor to the discontinuation of its clinical development.[4] Understanding and mitigating this hemolytic activity in vitro is crucial for accurate toxicological assessments and for exploring potential drug delivery strategies.

Q2: What is the proposed mechanism of cilofungin-induced hemolysis?

A2: The precise mechanism of cilofungin-induced hemolysis is not fully elucidated in the available literature. However, it is understood that the lipopeptide nature of echinocandins facilitates their interaction with cell membranes. The hemolytic activity is likely a result of the drug intercalating into the erythrocyte membrane, leading to disruption of membrane integrity and subsequent cell lysis. This is a direct, non-immune-mediated form of hemolysis.

Q3: Is there quantitative data available for cilofungin-induced hemolysis?

Troubleshooting Guide

Issue 1: High background hemolysis in control samples.
  • Possible Cause: Improper handling of red blood cells (RBCs), leading to mechanical stress and lysis.

  • Troubleshooting Steps:

    • Ensure gentle mixing of RBC suspensions by inversion rather than vigorous vortexing.

    • Use wide-bore pipette tips to minimize shear stress during cell handling.

    • Maintain isotonic conditions in all buffers and solutions.

    • Ensure all reagents are at the appropriate temperature before adding to the cells.

Issue 2: Inconsistent hemolysis results between experiments.
  • Possible Cause: Variability in the source or age of red blood cells.

  • Troubleshooting Steps:

    • Whenever possible, use fresh RBCs from a consistent donor source.

    • If using stored blood, note the collection and expiration dates and be aware that older cells are more fragile.

    • Always include a positive control (e.g., Triton X-100) and a negative control (vehicle) to normalize results and assess the consistency of the assay.

Issue 3: Difficulty in mitigating cilofungin-induced hemolysis.
  • Possible Cause: The inherent hemolytic properties of the free drug at the tested concentrations.

  • Troubleshooting Steps:

    • Consider the use of a drug delivery system, such as liposomes, to encapsulate cilofungin. This can shield the RBCs from direct contact with the drug.[9]

    • Optimize the liposomal formulation to ensure high encapsulation efficiency and stability.

    • Refer to the experimental protocols below for guidance on preparing and testing liposomal formulations.

Quantitative Data Summary

Due to the limited availability of specific data for cilofungin, the following table presents comparative hemolytic data for other antifungal agents to provide context for experimental design.

Antifungal AgentHemolytic Activity Noted At:Comments
Cilofungin High hemolytic potential noted in early developmentDevelopment was discontinued in part due to toxicity, including hemolysis.[4]
Micafungin Reduced hemolytic activity compared to earlier echinocandinsDeveloped as a semi-synthetic analog with improved safety profile.[8]
Amphotericin B Known to cause significant hemolysisA well-documented side effect of this polyene antifungal.

Experimental Protocols

Protocol 1: In Vitro Hemolysis Assay

This protocol outlines a standard method for assessing the hemolytic potential of a test compound.

  • Preparation of Red Blood Cells (RBCs):

    • Obtain fresh whole blood from a healthy donor in tubes containing an anticoagulant (e.g., EDTA).

    • Centrifuge the blood at 1000 x g for 10 minutes at 4°C to separate the plasma and buffy coat.

    • Carefully aspirate and discard the supernatant (plasma and buffy coat).

    • Wash the pelleted RBCs three times with 5 volumes of sterile, cold phosphate-buffered saline (PBS, pH 7.4). Centrifuge at 1000 x g for 5 minutes at 4°C after each wash.

    • After the final wash, resuspend the RBC pellet in PBS to a final concentration of 2% (v/v).

  • Assay Procedure:

    • Prepare serial dilutions of cilofungin in PBS. Also, prepare a positive control (e.g., 1% Triton X-100 in PBS) and a negative control (PBS vehicle).

    • In a 96-well plate, add 100 µL of the 2% RBC suspension to each well.

    • Add 100 µL of the cilofungin dilutions, positive control, or negative control to the respective wells.

    • Incubate the plate at 37°C for 1 hour with gentle shaking.

    • After incubation, centrifuge the plate at 800 x g for 10 minutes to pellet the intact RBCs.

    • Carefully transfer 100 µL of the supernatant from each well to a new flat-bottom 96-well plate.

    • Measure the absorbance of the supernatant at 540 nm using a microplate reader. This wavelength corresponds to the absorbance of hemoglobin.

  • Data Analysis:

    • Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100

Protocol 2: Preparation of Liposomes for Hemolysis Mitigation

This protocol describes the thin-film hydration method for preparing liposomes to encapsulate cilofungin.[10]

  • Lipid Film Formation:

    • Dissolve the desired lipids (e.g., a mixture of phosphatidylcholine and cholesterol) in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.

    • Add cilofungin to the lipid solution.

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the inner wall of the flask.

    • Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film by adding a sterile aqueous buffer (e.g., PBS) pre-warmed to a temperature above the lipid phase transition temperature.

    • Gently rotate the flask to allow the film to hydrate and form multilamellar vesicles (MLVs).

  • Size Reduction (Optional but Recommended):

    • To obtain smaller, more uniform liposomes (small unilamellar vesicles or large unilamellar vesicles), sonicate the MLV suspension using a probe sonicator or bath sonicator, or extrude it through polycarbonate membranes with defined pore sizes.[11]

  • Purification:

    • Remove any unencapsulated cilofungin by methods such as dialysis, size exclusion chromatography, or centrifugation.

  • Characterization and Use:

    • Characterize the liposomes for size, zeta potential, and encapsulation efficiency.

    • The resulting liposomal cilofungin formulation can then be tested in the in vitro hemolysis assay (Protocol 1) to evaluate its reduced hemolytic activity compared to the free drug.

Visualizations

Hemolysis_Mitigation_Workflow cluster_problem Problem Identification cluster_mitigation Mitigation Strategy cluster_process Experimental Process cluster_outcome Expected Outcome Problem Cilofungin-Induced Hemolysis Strategy Liposomal Encapsulation Problem->Strategy Propose Solution Preparation Prepare Liposomal Cilofungin Strategy->Preparation Implement Assay In Vitro Hemolysis Assay Preparation->Assay Test Outcome Reduced Hemolysis Assay->Outcome Evaluate

Caption: Workflow for mitigating cilofungin-induced hemolysis.

Echinocandin_Hemolysis_Pathway Cilofungin Cilofungin (Lipopeptide) RBC_Membrane Red Blood Cell Membrane Cilofungin->RBC_Membrane Intercalation Membrane_Disruption Membrane Disruption & Increased Permeability RBC_Membrane->Membrane_Disruption Hemolysis Hemolysis (Hemoglobin Release) Membrane_Disruption->Hemolysis

Caption: Proposed mechanism of echinocandin-induced hemolysis.

References

Technical Support Center: Enhancing the Antifungal Spectrum of LY121019 (Anidulafungin)

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with technical support for strategies aimed at broadening the antifungal spectrum and overcoming resistance of the echinocandin antifungal agent LY121019, the precursor to anidulafungin.

Frequently Asked Questions (FAQs)

Q1: What is LY121019 and what is its mechanism of action?

A1: LY121019 is a semi-synthetic lipopeptide that is the precursor to anidulafungin, a member of the echinocandin class of antifungal drugs.[1][2] Echinocandins are potent, first-line antifungals that non-competitively inhibit the enzyme β-1,3-D-glucan synthase.[3][4][5][6] This enzyme is essential for the synthesis of β-1,3-D-glucan, a critical polymer in the fungal cell wall that is absent in mammalian cells.[3][5] Inhibition of this enzyme disrupts cell wall integrity, leading to osmotic instability, cell lysis, and ultimately cell death in susceptible fungi.[7]

Q2: What is the known antifungal spectrum of anidulafungin?

A2: Anidulafungin exhibits fungicidal activity against most Candida species, including isolates resistant to other antifungal classes like azoles and polyenes.[8][9] It also demonstrates fungistatic activity against Aspergillus species.[2][9] However, the echinocandin class has a limited spectrum and is intrinsically inactive against several important fungal pathogens, including Cryptococcus spp., Mucormycetes, and Fusarium spp.[3]

Q3: What are the primary mechanisms of resistance to anidulafungin and other echinocandins?

A3: The predominant mechanism of acquired resistance involves specific amino acid substitutions in highly conserved "hot spot" regions of the Fks proteins (Fks1p and Fks2p), which are the catalytic subunits of the target enzyme, glucan synthase.[3][10] These mutations decrease the sensitivity of the enzyme to the drug, leading to elevated Minimum Inhibitory Concentration (MIC) values and potential clinical failure.[3][10] Another mechanism involves adaptive stress responses, where fungi can increase the chitin content of their cell wall as a compensatory mechanism when glucan synthesis is inhibited.[7]

Troubleshooting Guides

Strategy 1: Chemical Modification of the LY121019 Scaffold

This section addresses common issues encountered when synthesizing and testing novel analogs of LY121019 to overcome resistance or broaden its spectrum.

Problem: My new anidulafungin analog shows reduced activity against wild-type strains compared to the parent compound.

Possible Cause Troubleshooting Step Rationale
Modification at a critical site Review the modification site in relation to the drug-target interaction model. Modifications to the cyclic hexapeptide core or the lipid side chain can disrupt binding.[2]The lipid tail is crucial for anchoring the drug to the cell membrane, while the hexapeptide core interacts with the Fks1p subunit. Altering these can reduce intrinsic activity.[11]
Reduced target affinity Perform enzyme inhibition assays using purified β-1,3-D-glucan synthase to directly measure the IC50 of your new analog.This will determine if the loss of whole-cell activity is due to a direct reduction in target engagement.
Conformational changes Computational modeling suggests that removing the hemiaminal alcohol (present in anidulafungin) can cause significant conformational changes that may reduce efficacy.[11][12][13]Evaluate the 3D structure of your analog computationally. If a major conformational shift is predicted, consider alternative modification sites.

Problem: My novel analog is potent against wild-type Candida, but shows no improvement against echinocandin-resistant strains with FKS mutations.

Possible Cause Troubleshooting Step Rationale
Modification does not circumvent the resistance mechanism Focus on modifications that do not rely on interactions with the mutated "hot spot" residues. Recent research has shown that site-selective removal of the benzylic alcohol of the homotyrosine residue can enhance potency against resistant strains.[11][12][13]This specific dehydroxylation is particularly effective at compensating for changes in the drug-binding pocket caused by common Fks mutations (e.g., Fks2p S663P).[10][11]
Incorrect FKS mutant panel Sequence the FKS1 and FKS2 hot spot regions of your resistant test panel to confirm the specific mutations.Different mutations can have varying impacts on drug susceptibility. Tailor your screening panel to include clinically relevant and diverse FKS mutations.[10]
Strategy 2: Combination Therapy

This section provides guidance for designing and troubleshooting experiments that combine anidulafungin with other antifungal agents to achieve synergistic effects.

Problem: I am not observing a synergistic interaction between anidulafungin and an azole (e.g., voriconazole) in my in vitro checkerboard assay.

Possible Cause Troubleshooting Step Rationale
Suboptimal concentration range Ensure the concentration ranges tested in the checkerboard assay bracket the MIC of each individual drug for the specific isolate being tested.Synergy is often concentration-dependent. The effect may only be apparent within a specific range of concentrations for each drug.[14]
Antagonistic interaction at high concentrations Test a wider range of concentrations, including those below the standard MIC. Some studies have found that higher doses of an echinocandin can be deleterious to the combination, leading to independent or even antagonistic effects.[15][16]The interaction between anidulafungin and voriconazole can shift from synergistic to antagonistic at higher anidulafungin concentrations.[15]
Isolate-specific interactions Test the combination against a panel of different clinical isolates. Synergy is not universal and can be highly dependent on the specific strain.Recent studies show significant isolate-specific patterns of synergy. For example, synergy between anidulafungin and fluconazole was seen in 19.5% of C. albicans isolates, while synergy with amphotericin B was seen in 23.9%.[17]
Incorrect endpoint reading For checkerboard assays, ensure the endpoint is read consistently (e.g., 50% or 90% inhibition compared to the growth control) and that trailing growth is interpreted correctly according to established guidelines.Subjectivity in endpoint determination can lead to misinterpretation of Fractional Inhibitory Concentration Index (FICI) values.

Quantitative Data Summary

Table 1: In Vitro Synergy of Anidulafungin Combinations against C. albicans

Drug CombinationPercentage of Isolates Showing Synergy (FICI ≤ 0.5)
Anidulafungin + Fluconazole19.5%[17]
Anidulafungin + Amphotericin B23.9%[17]
Amphotericin B + Fluconazole1%[17]
Data from a screen of 92 clinical C. albicans isolates.

Table 2: Efficacy of Anidulafungin + Voriconazole in a Clinical Trial for Invasive Aspergillosis

OutcomeCombination Therapy (Anidulafungin + Voriconazole)Monotherapy (Voriconazole)
6-Week Mortality (All Patients) 19.3%[18]27.5%[18]
6-Week Mortality (Galactomannan-Positive Subgroup) 15.7%[18]27.3%[18]
Data from a randomized, double-blind clinical trial in patients with hematologic malignancies or hematopoietic cell transplantation.[18]

Experimental Protocols

Protocol 1: Broth Microdilution Checkerboard Assay for Synergy Testing

This protocol is adapted from Clinical and Laboratory Standards Institute (CLSI) guidelines and is used to determine the in vitro interaction between two antifungal agents.

1. Preparation of Materials:

  • Antifungal Stock Solutions: Prepare stock solutions of anidulafungin and the second test agent (e.g., voriconazole) in DMSO at 100 times the final desired highest concentration.

  • Media: Use RPMI-1640 medium with L-glutamine, buffered with MOPS.

  • Inoculum: Prepare a fungal inoculum suspension standardized to a final concentration of 0.5 × 10³ to 2.5 × 10³ CFU/mL.[19]

  • Microtiter Plates: Use sterile 96-well flat-bottom microtiter plates.

2. Assay Procedure:

  • Dispense 50 µL of RPMI media into all wells of the 96-well plate.

  • Along the y-axis (e.g., rows A-G), create a 2-fold serial dilution of Drug A (Anidulafungin) by adding 50 µL of a 4x working stock to the first row and diluting downwards.

  • Along the x-axis (e.g., columns 1-10), create a 2-fold serial dilution of Drug B (e.g., Voriconazole) by adding 50 µL of a 4x working stock to the first column and diluting across. This creates a matrix of drug combinations.

  • Add 100 µL of the standardized fungal inoculum to each well.

  • Include control wells: growth control (no drug), sterility control (no inoculum), and single-drug controls.

  • Incubate the plates at 35°C for 24-48 hours.

3. Data Analysis:

  • Read the MIC for each drug alone and in combination. The MIC is typically defined as the lowest concentration showing a significant reduction in growth (e.g., 50%) compared to the drug-free control.

  • Calculate the Fractional Inhibitory Concentration (FIC) for each drug in a given well:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

  • Calculate the FIC Index (FICI) for each combination:

    • FICI = FIC of Drug A + FIC of Drug B

  • Interpret the results:

    • Synergy: FICI ≤ 0.5
    • Additive/Indifference: 0.5 < FICI ≤ 4.0
    • Antagonism: FICI > 4.0[20]

Visualizations

anidulafungin_moa cluster_drug Drug Action cluster_cell Fungal Cell Anidulafungin Anidulafungin (LY121019 Derivative) GlucanSynthase β-1,3-D-Glucan Synthase (Fks1p Subunit) Anidulafungin->GlucanSynthase Inhibits Glucan β-1,3-D-Glucan Synthesis GlucanSynthase->Glucan Catalyzes CellWall Cell Wall Integrity Glucan->CellWall Maintains Lysis Osmotic Lysis & Cell Death

Caption: Mechanism of action of Anidulafungin.

combination_therapy_logic cluster_anidulafungin Anidulafungin Action cluster_azole Azole Action cluster_outcome Combined Effect A1 Anidulafungin A2 Inhibits Glucan Synthase A1->A2 A3 Weakens Cell Wall A2->A3 C1 Synergistic Effect A3->C1 Dual Attack on Cell Envelope B1 Azole (e.g., Voriconazole) B2 Inhibits Ergosterol Synthesis B1->B2 B3 Disrupts Cell Membrane B2->B3 B3->C1 Dual Attack on Cell Envelope C2 Increased Fungicidal/Fungistatic Activity C1->C2

Caption: Logic of Anidulafungin-Azole combination therapy.

troubleshooting_workflow start Start: Combination experiment shows no synergy q1 Are drug concentrations bracketing the single-agent MICs? start->q1 s1 Action: Adjust concentration ranges in checkerboard assay q1->s1 No q2 Have multiple isolates been tested? q1->q2 Yes a1_yes Yes a1_no No s1->q1 Re-test s2 Action: Screen combination against a panel of clinical isolates q2->s2 No q3 Were high drug concentrations antagonistic? q2->q3 Yes a2_yes Yes a2_no No s2->q2 Re-test s3 Action: Focus on lower concentration ranges; consider antagonism as a valid outcome q3->s3 Yes end Conclusion: Interaction is likely indifferent or antagonistic for this drug-isolate pair q3->end No a3_yes Yes a3_no No s3->end

Caption: Troubleshooting workflow for synergy experiments.

References

Validation & Comparative

A Comparative Analysis of LY121019 and Caspofungin Efficacy Against Candida Biofilms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antifungal agents LY121019 (also known as cilofungin) and caspofungin, with a specific focus on their efficacy against Candida biofilms. This analysis is supported by experimental data from in vitro and in vivo studies to inform research and development in antifungal therapies.

Introduction

Candida species are a leading cause of opportunistic fungal infections in humans, frequently associated with the formation of biofilms on both biological and inert surfaces. These structured microbial communities exhibit high resistance to conventional antifungal treatments, posing a significant clinical challenge.[1][2][3] Echinocandins, a class of antifungal drugs that target the fungal cell wall, have shown promise in treating these infections. This guide compares two such agents: LY121019, an early echinocandin derivative, and caspofungin, a widely used antifungal in clinical practice.

Both LY121019 and caspofungin share a common mechanism of action by inhibiting the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall.[4][5][6][7] This inhibition disrupts cell wall integrity, leading to osmotic instability and cell death.

Mechanism of Action: A Shared Pathway

LY121019 and caspofungin exert their antifungal effects by non-competitively inhibiting the enzyme β-(1,3)-D-glucan synthase.[5][6] This enzyme is responsible for synthesizing β-(1,3)-D-glucan polymers, which are essential for maintaining the structural integrity of the Candida cell wall. The disruption of this process leads to a weakened cell wall, rendering the fungal cells susceptible to osmotic stress and ultimately causing cell lysis.

cluster_cell Candida Cell cluster_drugs Echinocandins Glucan_Synthase β-(1,3)-D-Glucan Synthase (Fks1p subunit) Glucan_Polymer β-(1,3)-D-Glucan Polymer Glucan_Synthase->Glucan_Polymer Synthesis UDP_Glucose UDP-Glucose UDP_Glucose->Glucan_Synthase Substrate Cell_Wall Cell Wall Integrity Glucan_Polymer->Cell_Wall Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Loss of LY121019 LY121019 LY121019->Glucan_Synthase Inhibition Caspofungin Caspofungin Caspofungin->Glucan_Synthase Inhibition

Fig. 1: Mechanism of Action of LY121019 and Caspofungin.

In Vitro Efficacy Against Candida Biofilms

The in vitro activity of LY121019 and caspofungin against Candida species, including both planktonic (free-floating) cells and biofilms, has been evaluated in several studies. The following tables summarize the available quantitative data.

Planktonic Minimum Inhibitory Concentrations (MICs)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Antifungal AgentCandida SpeciesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Reference(s)
LY121019 C. albicansNot specified0.6251.25[8]
C. tropicalisNot specified≤0.31≤0.31[9]
C. glabrataNot specified3.23.2[10]
Caspofungin C. albicans0.25 - 1Not specifiedNot specified[11]
C. albicans0.5 - 1Not specifiedNot specified[12]
C. albicans≤0.25 (92% of isolates)Not specifiedNot specified[13]
Biofilm Minimum Inhibitory Concentrations (SMICs)

The sessile minimum inhibitory concentration (SMIC) is the concentration of an antifungal that inhibits the metabolic activity of a pre-formed biofilm by a certain percentage (often 50% or 80%).

Antifungal AgentCandida SpeciesSMIC50 (µg/mL)ObservationsReference(s)
LY121019 Data not available---
Caspofungin C. albicans0.0625 - 0.125Potent activity against preformed biofilms.[11]
C. albicans0.0625 - 0.25Synergistic effects observed with ribavirin.[12]
C. tropicalis~0.25 - 2Exhibited paradoxical growth at higher concentrations.[14]

Note: Direct comparative studies on the biofilm efficacy of LY121019 versus caspofungin are limited. The available data for LY121019 primarily focuses on planktonic cells.

Experimental Protocols

Standardized methods are crucial for the reproducible assessment of antifungal susceptibility of Candida biofilms.

In Vitro Biofilm Susceptibility Testing

A common method for evaluating the efficacy of antifungal agents against Candida biofilms is the microtiter plate-based colorimetric assay.[1][2][15][16]

cluster_workflow Biofilm Susceptibility Assay Workflow Start Start Candida_Suspension Prepare Candida Suspension Start->Candida_Suspension Microtiter_Plate Inoculate 96-well Microtiter Plate Candida_Suspension->Microtiter_Plate Biofilm_Formation Incubate to Allow Biofilm Formation Microtiter_Plate->Biofilm_Formation Wash Wash to Remove Planktonic Cells Biofilm_Formation->Wash Add_Antifungal Add Serial Dilutions of Antifungal Agent Wash->Add_Antifungal Incubate_Drug Incubate with Drug Add_Antifungal->Incubate_Drug Add_XTT Add Metabolic Dye (e.g., XTT) Incubate_Drug->Add_XTT Incubate_XTT Incubate in Dark Add_XTT->Incubate_XTT Read_Absorbance Read Absorbance (Colorimetric Change) Incubate_XTT->Read_Absorbance End Determine SMIC Read_Absorbance->End

Fig. 2: In Vitro Biofilm Susceptibility Testing Workflow.

Methodology:

  • Biofilm Formation: Candida cells are incubated in 96-well microtiter plates to allow for biofilm formation on the plastic surface.

  • Removal of Planktonic Cells: Non-adherent, planktonic cells are removed by washing.

  • Antifungal Treatment: Serial dilutions of the antifungal agent are added to the wells containing the pre-formed biofilms.

  • Incubation: The plates are incubated to allow the drug to act on the biofilm.

  • Metabolic Activity Assessment: A metabolic indicator, such as XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide), is added. Metabolically active cells within the biofilm reduce the XTT to a formazan product, resulting in a color change.

  • Quantification: The color change is measured using a spectrophotometer, and the SMIC is determined as the concentration of the antifungal agent that causes a significant reduction in metabolic activity compared to the control.

In Vivo Models of Candida Biofilm Infections

Animal models are instrumental in evaluating the in vivo efficacy of antifungal agents against Candida biofilms.

  • Murine Models: Mouse models of oropharyngeal candidiasis (OPC) and systemic infections are commonly used.[17][18] These models can involve immunosuppression to facilitate infection and biofilm formation on mucosal surfaces or indwelling catheters.

  • Galleria mellonella (Wax Moth Larvae) Model: This invertebrate model is increasingly used for studying fungal pathogenesis and antifungal drug efficacy due to its cost-effectiveness, ethical advantages, and innate immune system that shares similarities with that of vertebrates.[12]

  • Rat Subcutaneous Catheter Model: This model involves the implantation of catheters under the skin of rats, which are then inoculated with Candida to study biofilm formation on medical devices.[19]

Discussion and Conclusion

The available evidence indicates that both LY121019 and caspofungin are effective against planktonic Candida cells, with caspofungin demonstrating potent activity against Candida biofilms in vitro.[11] For caspofungin, the SMIC values against C. albicans biofilms are well within the therapeutic range, highlighting its clinical utility in treating biofilm-associated infections.[11] However, the phenomenon of paradoxical growth has been observed with caspofungin at higher concentrations against some Candida species, where an increase in drug concentration above the SMIC leads to a decrease in antifungal activity.[14]

There is a notable lack of published data specifically evaluating the efficacy of LY121019 against Candida biofilms. While it shares a similar mechanism of action with caspofungin, its clinical development was halted, and consequently, research into its antibiofilm properties has been limited.

For researchers and drug development professionals, caspofungin serves as a benchmark for echinocandin activity against Candida biofilms. Future research could focus on direct, side-by-side comparisons of newer echinocandins with established agents like caspofungin to identify compounds with improved antibiofilm properties. Understanding the molecular basis of biofilm resistance and the paradoxical effect of echinocandins remains a critical area for further investigation to optimize antifungal therapies.

References

A Comparative In Vitro Analysis of Cilofungin and Anidulafungin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of two echinocandin antifungal agents, cilofungin and anidulafungin. While both compounds share a common mechanism of action, their spectrum of activity, potency, and other in vitro characteristics exhibit notable differences. Cilofungin, an early echinocandin, was withdrawn from clinical trials due to toxicity issues but remains a relevant comparator in antifungal research.[1] Anidulafungin is a newer-generation echinocandin widely used in clinical practice.[2][3] This analysis is supported by aggregated data from multiple in vitro studies.

Mechanism of Action: Inhibition of Fungal Cell Wall Synthesis

Both cilofungin and anidulafungin belong to the echinocandin class of antifungal drugs.[1] Their primary mechanism of action is the non-competitive inhibition of the enzyme (1,3)-β-D-glucan synthase.[1][3][4] This enzyme is crucial for the synthesis of 1,3-β-D-glucan, a vital polysaccharide component of the fungal cell wall that is absent in mammalian cells.[2][3][4] By disrupting the production of this polymer, these agents compromise the structural integrity of the fungal cell wall, leading to osmotic instability and ultimately, cell death.[2][3]

cluster_membrane Fungal Cell Membrane GS Glucan Synthase (FKS1p subunit) Glucan_Polymer 1,3-β-D-Glucan Polymer GS->Glucan_Polymer Synthesizes UDP_Glucose UDP-Glucose (Substrate) UDP_Glucose->GS Binds to Cell_Wall Fungal Cell Wall (Structural Integrity) Glucan_Polymer->Cell_Wall Incorporates into Osmotic_Lysis Osmotic Instability & Cell Lysis Cell_Wall->Osmotic_Lysis Echinocandins Cilofungin / Anidulafungin Echinocandins->GS Inhibits

Caption: Mechanism of action for echinocandins like cilofungin and anidulafungin.

In Vitro Activity: A Comparative Summary

The in vitro potency of antifungal agents is primarily assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism. The following tables summarize the MIC data for cilofungin and anidulafungin against various Candida species, compiled from several studies.

Table 1: Comparative In Vitro Activity (MIC) of Cilofungin vs. Anidulafungin against Candida Species

OrganismDrugMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Candida albicans Cilofungin N/A≤0.31 - 3.2N/A
Anidulafungin ≤0.03 - 0.060.06 - 0.125≤0.03 - 2
Candida glabrata Cilofungin N/A3.2N/A
Anidulafungin 0.060.06 - 0.12N/A
Candida tropicalis Cilofungin N/A≤0.31 - 3.2N/A
Anidulafungin 0.060.06 - 0.12N/A
Candida parapsilosis Cilofungin N/A>40N/A
Anidulafungin N/A2N/A
Candida krusei Cilofungin N/A10N/A
Anidulafungin 0.120.12N/A
Candida guilliermondii Cilofungin InactiveInactiveN/A
Anidulafungin 2N/AN/A

Data compiled from references:[3][5][6][7][8][9][10][11][12]. MIC values can vary based on testing methodology (e.g., medium, inoculum size). N/A indicates data not available from the cited sources.

From the compiled data, anidulafungin generally demonstrates superior potency and a broader spectrum of activity against Candida species compared to cilofungin.[6][11] Anidulafungin is highly active against the most common species including C. albicans, C. glabrata, and C. tropicalis, and retains activity against fluconazole-resistant isolates.[6][11] Cilofungin showed good activity against C. albicans and C. tropicalis but was notably less active or inactive against other species like C. parapsilosis, C. krusei, and C. guilliermondii.[5][7][10]

Activity Against Biofilms

Biofilms represent a significant challenge in treating fungal infections. Anidulafungin has demonstrated potent activity against Candida species growing in biofilms.[13][14] For instance, against 30 clinical isolates of C. albicans, the sessile MIC₉₀ (the MIC for biofilm-grown cells) for anidulafungin was found to be ≤0.03 µg/mL, indicating strong antibiofilm properties.[9][15]

The Paradoxical Growth Effect

A phenomenon known as the paradoxical growth effect (or Eagle effect) has been observed with echinocandins, where fungal growth resumes at drug concentrations significantly above the MIC.[4][16] This effect has been reported for both cilofungin and anidulafungin.[8][12][16] For anidulafungin, paradoxical growth has been observed in vitro against some isolates of C. albicans and C. tropicalis.[14][16] Studies suggest this effect is more frequent with caspofungin compared to anidulafungin or micafungin.[16] The underlying mechanism is thought to involve a stress response leading to a compensatory increase in cell wall chitin synthesis.[17]

Experimental Protocols

The majority of in vitro susceptibility data for these antifungals is generated using standardized broth microdilution methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI) in document M27-A2.[6]

Broth Microdilution MIC Assay Workflow

The general workflow involves preparing serial dilutions of the antifungal agent in microtiter plates, inoculating the wells with a standardized suspension of the fungal isolate, incubating the plates, and then determining the MIC by observing the lowest drug concentration that prevents visible growth.

cluster_prep Preparation cluster_assay Assay cluster_readout Readout P1 Prepare standardized fungal inoculum A1 Inoculate wells with fungal suspension P1->A1 P2 Perform serial two-fold dilutions of antifungal in microtiter plate P2->A1 A2 Incubate at 35°C for 24-48 hours A1->A2 R1 Visually or spectrophotometrically read turbidity A2->R1 R2 Determine MIC: Lowest concentration with significant growth inhibition R1->R2

Caption: Generalized workflow for a broth microdilution antifungal susceptibility test.

Conclusion

The in vitro evidence clearly indicates that anidulafungin possesses greater potency and a broader spectrum of activity against clinically relevant Candida species when compared to the first-generation echinocandin, cilofungin. Anidulafungin is effective against species where cilofungin has little to no activity, such as C. parapsilosis and C. krusei.[6][7][10] Furthermore, anidulafungin exhibits potent activity against fungal biofilms, a key attribute for treating device-associated infections.[9][13] While cilofungin's development was halted due to toxicity, its study provides a valuable baseline for appreciating the advancements in safety and efficacy offered by newer echinocandins like anidulafungin.

References

A Comparative Guide to the Antifungal Activity of LY121019 (Cilofungin) and Alternative Echinocandins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antifungal activity of LY121019 (cilofungin) and other key echinocandin antifungals. The data presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel antifungal agents. This document summarizes key quantitative data, details standardized experimental protocols, and visualizes relevant biological pathways and workflows.

Comparative Antifungal Activity

The in vitro activity of echinocandins is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). The following tables summarize the reported MIC values for LY121019 and other prominent echinocandins against common Candida species. It is important to note that MIC values can vary between studies due to differences in testing methodology and the specific strains tested.

Table 1: In Vitro Activity of LY121019 (Cilofungin) against Various Candida Species

OrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Candida albicans0.625[1]1.25[1]
Candida tropicalis≤0.31≤0.31
Candida glabrata≤20≤20
Candida parapsilosisResistantResistant
Candida krusei-10

Note: Data for C. tropicalis and C. glabrata MIC₉₀ from a study where it was reported as ≤ value.[2] C. parapsilosis is noted to be resistant.[2]

Table 2: Comparative In Vitro Activity (MIC₉₀ in µg/mL) of Echinocandins against Common Candida Species

OrganismLY121019 (Cilofungin)Amphotericin B
Candida albicans3.20.8
Candida tropicalis3.20.8
Candida glabrata3.20.8
Candida parapsilosis>251.6
Candida krusei>251.6
Candida lusitaniae>250.4

Data derived from a comparative study using a macrotitre broth dilution method in SAAM-F medium.[3][4]

Experimental Protocols

Standardized methods for antifungal susceptibility testing are crucial for the reproducibility and comparability of data. The Clinical and Laboratory Standards Institute (CLSI) M27 document and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) Definitive Document E.DEF 7.3.2 provide detailed protocols for the testing of yeasts.

Broth Microdilution Method for MIC Determination (Based on CLSI M27 and EUCAST E.DEF 7.3.2)

This method is a widely accepted standard for determining the MIC of antifungal agents against yeasts.

1. Inoculum Preparation:

  • Yeast isolates are subcultured on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubated at 35-37°C for 24-48 hours to ensure viability and purity.[5]
  • A suspension of the yeast is prepared in sterile saline or water and adjusted to a 0.5 McFarland turbidity standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL.
  • The suspension is further diluted in the test medium (e.g., RPMI 1640) to achieve the final desired inoculum concentration (typically 0.5-2.5 x 10³ CFU/mL).

2. Test Plate Preparation:

  • The antifungal compounds are serially diluted in the test medium in a 96-well microtiter plate.
  • A growth control well (containing medium and inoculum but no drug) and a sterility control well (containing medium only) are included.

3. Incubation:

  • The prepared microtiter plates are incubated at 35°C for 24-48 hours.

4. MIC Determination:

  • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control. The reading can be done visually or using a spectrophotometer.

Determination of Minimum Fungicidal Concentration (MFC)

The MFC is the lowest concentration of an antifungal agent that kills a defined proportion (usually ≥99.9%) of the initial inoculum.

1. Procedure:

  • Following the determination of the MIC, an aliquot (e.g., 10-20 µL) from each well showing no visible growth (or growth at and above the MIC) is subcultured onto an agar plate that does not contain the antifungal agent.
  • The plates are incubated at 35°C for 24-48 hours, or until growth is visible in the control subculture.

2. MFC Endpoint:

  • The MFC is the lowest concentration of the antifungal agent from which there is no growth or a significant reduction in CFU count (≥99.9%) on the subculture plate.

Visualizations

Signaling Pathways in Response to Echinocandin Treatment

Echinocandins, including LY121019, inhibit β-(1,3)-D-glucan synthase, a key enzyme in the fungal cell wall biosynthesis. This triggers a compensatory stress response, primarily involving the upregulation of chitin synthesis. This response is mediated by several signaling pathways as depicted below.

G cluster_0 Cell Wall Stress cluster_1 Signaling Pathways cluster_2 Cellular Response Echinocandin (LY121019 analog) Echinocandin (LY121019 analog) β-(1,3)-D-glucan synthase β-(1,3)-D-glucan synthase Echinocandin (LY121019 analog)->β-(1,3)-D-glucan synthase Inhibits β-(1,3)-D-glucan synthesis inhibition β-(1,3)-D-glucan synthesis inhibition β-(1,3)-D-glucan synthase->β-(1,3)-D-glucan synthesis inhibition Cell wall damage Cell wall damage β-(1,3)-D-glucan synthesis inhibition->Cell wall damage PKC PKC Pathway Cell wall damage->PKC HOG HOG Pathway Cell wall damage->HOG Calcineurin Calcineurin Pathway Cell wall damage->Calcineurin Chitin synthase upregulation Chitin synthase upregulation PKC->Chitin synthase upregulation HOG->Chitin synthase upregulation Calcineurin->Chitin synthase upregulation Increased Chitin Synthesis Increased Chitin Synthesis Chitin synthase upregulation->Increased Chitin Synthesis Cell wall reinforcement Cell wall reinforcement Increased Chitin Synthesis->Cell wall reinforcement

Caption: Fungal cell wall stress response to echinocandins.

Experimental Workflow for Antifungal Susceptibility Testing

The following diagram outlines the typical workflow for determining the MIC and MFC of a novel antifungal compound.

G cluster_0 Preparation cluster_1 Incubation cluster_2 MIC Determination cluster_3 MFC Determination A Prepare yeast inoculum (0.5 McFarland) D Add diluted inoculum to wells A->D B Prepare serial dilutions of LY121019 analog C Dispense dilutions into 96-well plate B->C C->D E Incubate at 35°C for 24-48h D->E F Read plate visually or spectrophotometrically E->F G Determine MIC (≥50% growth inhibition) F->G H Subculture from wells with no visible growth G->H I Incubate agar plates at 35°C for 24-48h H->I J Determine MFC (≥99.9% killing) I->J

Caption: Workflow for MIC and MFC determination.

References

A Head-to-Head In Vivo Comparison of LY121019 and Amphotericin B for Systemic Candidiasis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vivo comparison of the antifungal agents LY121019 (cilofungin) and amphotericin B, focusing on their efficacy and toxicity in animal models of systemic candidiasis. The information is compiled from preclinical studies to assist researchers and drug development professionals in evaluating these compounds.

Efficacy in Murine Models of Systemic Candidiasis

LY121019, a semisynthetic lipopeptide, and amphotericin B, a polyene macrolide, have been extensively evaluated for their ability to combat systemic Candida albicans infections in mice. The following tables summarize key efficacy data from comparative studies in both normal and immunocompromised (granulocytopenic) mice.

Survival Rates

The survival of mice infected with systemic candidiasis is a critical measure of a drug's efficacy. Studies show that both LY121019 and amphotericin B can significantly improve survival rates compared to untreated controls.

Animal ModelDrug and DosageTreatment DurationSurvival Rate (%)Reference
Normal Mice
LY121019 (25 mg/kg, twice daily)10 days83[1]
LY121019 (35 mg/kg, twice daily)10 days90[1]
Amphotericin B (1 mg/kg, once daily)10 days93[1]
LY121019 (6.25 mg/kg/day)14 daysSignificantly superior to control[2]
LY121019 (62.5 mg/kg/day)14 daysSignificantly superior to control[2]
Amphotericin B (0.625 mg/kg/day)14 daysProtective and superior to the same LY121019 dose[2]
Amphotericin B (6.25 mg/kg/day)14 daysProtective and superior to the same LY121019 dose[2]
Granulocytopenic Mice
LY121019 (25 mg/kg, twice daily)10 days83[1]
LY121019 (35 mg/kg, twice daily)10 days80[1]
Amphotericin B (1 mg/kg, once daily)10 days43[1]
LY121019 (25 mg/kg, twice daily)30 days93[1]
LY121019 (35 mg/kg, twice daily)30 days93[1]
Amphotericin B (1 mg/kg, once daily)30 days53[1]
Fungal Burden in Organs

Reducing the fungal load in key organs is a primary goal of antifungal therapy. The following table presents the efficacy of LY121019 and amphotericin B in clearing Candida albicans from the kidneys, a major target organ in systemic candidiasis.

Animal ModelDrug and DosageOutcomeReference
Normal MiceLY121019 (6.25 mg/kg)Significantly reduced recovery of C. albicans from infected mouse kidneys.[3]
Normal MiceAmphotericin B regimens and lower-dosage LY121019 regimensSignificantly reduced yeast cell counts in kidneys compared with controls.[4]
Normal MiceAmphotericin BSignificantly higher percentage of sterile kidneys following therapy compared with LY121019.[4]
Normal MiceLY121019 (25 mg/kg, twice daily for 10 days)Cleared organisms from the kidneys, spleens, and livers of mice infected with 5 x 10^5 C. albicans in 8 to 12 days.[1][5]
Normal MiceLY121019 and Amphotericin BNeither drug was curative in this model, and C. albicans was not cleared from the kidneys of mice in any group.[2]

Comparative Toxicity

A significant differentiator between LY121019 and amphotericin B is their toxicity profiles. While direct comparative studies measuring renal function markers like BUN and creatinine in rodents were not identified in the search, qualitative and semi-quantitative data from animal studies are available.

Animal ModelDrug and DosageObserved Toxic EffectsReference
DogsLY121019 (up to 100 mg/kg/day for 3 months)Histamine-like reaction, increased serum alkaline phosphatase and SGPT, fatty vacuolization of the liver, tissue damage at injection site. The no-effect dose was 10 mg/kg.[3]
DogsLY121019 vs. Amphotericin BLY121019 had no more than 1/20 the toxicity of amphotericin B.[3]
MiceLY121019 (various dosages)No toxic effects were observed with any of the dosage regimens used.[1][5]
MiceAmphotericin B (62.5 mg/kg/day)Lethal in the absence of infection.[2]
MiceAmphotericin BAtrophied kidneys were common in treated mice, and mice appeared ill during therapy.[2]

Experimental Protocols

Murine Model of Systemic Candidiasis (Efficacy Studies)
  • Animal Model: Normal and granulocytopenic CD-1 or Swiss albino mice.[1]

  • Infection: Intravenous injection of Candida albicans (e.g., 2 x 10^6 CFU).[1]

  • Treatment:

    • LY121019: Administered intraperitoneally twice daily at doses ranging from 15 to 35 mg/kg.[1]

    • Amphotericin B: Administered intraperitoneally once daily at a dose of 1 mg/kg.[1]

  • Duration: Treatment was typically continued for 10 to 30 days.[1]

  • Endpoints: Survival rates and clearance of C. albicans from organs (kidneys, spleen, liver, brain) determined by CFU counts.[1]

Canine Model of Toxicity Study
  • Animal Model: Dogs.

  • Treatment:

    • LY121019: Administered intravenously at doses up to 100 mg/kg/day, 5 days a week for 3 months.[3]

  • Endpoints: Observation of clinical signs, serum chemistry (alkaline phosphatase, SGPT), and histopathological examination of tissues.[3]

Mechanism of Action

The fundamental difference in the mechanism of action between LY121019 and amphotericin B underlies their distinct efficacy and toxicity profiles.

Mechanism of Action: LY121019 vs. Amphotericin B cluster_0 LY121019 (Cilofungin) cluster_1 Amphotericin B LY121019 LY121019 GlucanSynthase (1->3)-β-D-Glucan Synthase LY121019->GlucanSynthase Inhibits Glucan β-Glucan Synthesis CellWall Fungal Cell Wall Integrity Glucan->CellWall Disrupts AmphotericinB Amphotericin B Ergosterol Ergosterol AmphotericinB->Ergosterol Binds to Pore Pore Formation Ergosterol->Pore Forms Membrane Fungal Cell Membrane Pore->Membrane in Leakage Ion Leakage Membrane->Leakage Causes CellDeath Fungal Cell Death Leakage->CellDeath Leads to

Caption: Comparative mechanisms of action for LY121019 and Amphotericin B.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the in vivo efficacy of antifungal agents in a murine model of systemic candidiasis.

In Vivo Efficacy Evaluation Workflow A Animal Acclimatization B Induction of Immunosuppression (optional, e.g., cyclophosphamide) A->B C Infection with Candida albicans (i.v.) B->C D Initiation of Treatment (e.g., LY121019 or Amphotericin B) C->D E Monitoring of Survival and Clinical Signs D->E F Sacrifice and Organ Harvest (Kidney, Spleen, Liver) E->F G Homogenization of Organs F->G H Serial Dilution and Plating G->H I Incubation and Colony Forming Unit (CFU) Counting H->I J Data Analysis (Survival curves, CFU/gram of tissue) I->J

Caption: A generalized workflow for in vivo antifungal efficacy studies.

References

A Comparative Guide to Echinocandin Cross-Resistance: Cilofungin and Modern Echinocandins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cross-resistance profiles of echinocandin antifungal agents, with a specific focus on the historical compound cilofungin and its relationship to the contemporary echinocandins: caspofungin, micafungin, and anidulafungin. This document synthesizes available in vitro data, details relevant experimental methodologies, and visualizes key pathways to support research and development in the field of antifungal therapeutics.

Executive Summary

The emergence of resistance to echinocandins, a cornerstone in the treatment of invasive fungal infections, necessitates a thorough understanding of cross-resistance patterns within this class. The primary mechanism of echinocandin resistance is the acquisition of mutations in the FKS1 and FKS2 genes, which encode the catalytic subunits of the target enzyme, β-(1,3)-D-glucan synthase. While extensive data exists for the cross-resistance profiles of currently approved echinocandins (caspofungin, micafungin, and anidulafungin), direct comparative data with the earlier echinocandin, cilofungin, against resistant strains is limited. This guide summarizes the available data to facilitate a comparative understanding.

Quantitative Data on Echinocandin Susceptibility

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for cilofungin and the newer echinocandins against various Candida species. It is important to note that direct comparative studies testing cilofungin against a panel of isolates with defined FKS mutations alongside modern echinocandins are scarce in the available literature. The data presented here is compiled from multiple sources to provide a comparative perspective.

Table 1: In Vitro Activity of Cilofungin against Candida Species

Candida SpeciesCilofungin MIC Range (µg/mL)Cilofungin MIC₅₀ (µg/mL)Cilofungin MIC₉₀ (µg/mL)
C. albicans≤0.08 - 1.250.160.31
C. tropicalis≤0.08 - 0.620.160.31
C. parapsilosis>40>40>40
C. glabrata0.16 - >101.25>10
C. krusei1.25 - 10510

Note: Data compiled from historical studies. MIC values can be method-dependent.

Table 2: Comparative In Vitro Activity of Modern Echinocandins against Wild-Type and FKS Mutant Candida Isolates

OrganismGenotypeAnidulafungin MIC (µg/mL)Caspofungin MIC (µg/mL)Micafungin MIC (µg/mL)
C. albicansWild-Type0.015 - 0.060.03 - 0.1250.008 - 0.03
C. albicansFKS1 mutant0.5 - >82 - >161 - >16
C. glabrataWild-Type0.015 - 0.060.03 - 0.1250.008 - 0.03
C. glabrataFKS1/2 mutant0.25 - 41 - 80.5 - 8
C. parapsilosisWild-Type0.5 - 21 - 40.25 - 2

Note: MIC ranges are illustrative and can vary based on the specific FKS mutation.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of susceptibility data.

Antifungal Susceptibility Testing of Echinocandins

The Clinical and Laboratory Standards Institute (CLSI) M27 broth microdilution method is the standard for testing the susceptibility of yeasts to antifungal agents.

  • Inoculum Preparation: Yeast colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted in RPMI 1640 medium to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Antifungal Agent Preparation: The echinocandins are serially diluted in RPMI 1640 medium in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation and Incubation: Each well is inoculated with the prepared yeast suspension. The plates are then incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a prominent decrease in turbidity (approximately 50% inhibition) compared to the growth control well.

For Cilofungin (historical method): Early studies on cilofungin often employed a macrotitre broth dilution method. While the principles are similar to the CLSI method, variations in media (e.g., synthetic amino acid medium for fungi - SAAM-F) and inoculum size were common. Direct comparison of MIC values obtained with different methodologies should be approached with caution.

Molecular Characterization of Resistance
  • DNA Extraction: Genomic DNA is extracted from yeast cultures.

  • PCR Amplification: The "hot-spot" regions of the FKS1 and FKS2 genes are amplified using specific primers.

  • DNA Sequencing: The amplified PCR products are sequenced to identify mutations.

  • Sequence Analysis: The obtained sequences are compared to wild-type sequences to identify amino acid substitutions associated with resistance.

Visualizing Key Concepts

Mechanism of Echinocandin Action and Resistance

Echinocandins non-competitively inhibit the β-(1,3)-D-glucan synthase enzyme complex, a critical component in the synthesis of the fungal cell wall. This disruption of cell wall integrity leads to osmotic instability and cell death. Resistance primarily arises from mutations in the FKS1 and FKS2 genes, which alter the drug's binding to its target.

cluster_0 Fungal Cell cluster_1 Resistance Mechanism Echinocandins Echinocandins Glucan_Synthase β-(1,3)-D-Glucan Synthase (Fks1/Fks2 subunits) Echinocandins->Glucan_Synthase Inhibition Cell_Wall Fungal Cell Wall (β-(1,3)-D-Glucan) Glucan_Synthase->Cell_Wall Synthesis Altered_Enzyme Altered Glucan Synthase FKS_Mutation FKS1/FKS2 Gene Mutation FKS_Mutation->Altered_Enzyme Reduced_Binding Reduced Echinocandin Binding Altered_Enzyme->Reduced_Binding

Mechanism of echinocandin action and resistance.
Experimental Workflow for Cross-Resistance Assessment

A systematic approach is essential for evaluating cross-resistance among echinocandins. This typically involves isolating fungal strains, determining their susceptibility to a panel of drugs, and correlating these findings with the genetic makeup of the resistance-determining genes.

Start Start: Fungal Isolate MIC_Testing Broth Microdilution MIC Testing (Cilofungin, Caspofungin, Micafungin, Anidulafungin) Start->MIC_Testing DNA_Extraction Genomic DNA Extraction Start->DNA_Extraction Data_Analysis Correlate MIC Data with FKS Genotype MIC_Testing->Data_Analysis FKS_Sequencing FKS1/FKS2 Hot-Spot Sequencing DNA_Extraction->FKS_Sequencing FKS_Sequencing->Data_Analysis Conclusion Determine Cross-Resistance Profile Data_Analysis->Conclusion

Workflow for assessing echinocandin cross-resistance.

Evaluating the Post-Antifungal Effect of LY121019 vs. Micafungin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the post-antifungal effect (PAFE) of two echinocandin antifungal agents: LY121019 (cilofungin) and micafungin. While both drugs share a common mechanism of action by inhibiting β-(1,3)-D-glucan synthase, an essential component of the fungal cell wall, their sustained effects on fungal growth after drug removal are critical for optimizing dosing regimens and predicting clinical outcomes. This document summarizes the available experimental data, details relevant methodologies, and visualizes the underlying biological pathway.

Executive Summary

Data Presentation: Post-Antifungal Effect (PAFE) of Micafungin

The following table summarizes the post-antifungal effect of micafungin against various Candida species from a representative study. The PAFE is defined as the time required for the fungal population to increase by 1 log10 CFU/mL after a short exposure to the antifungal agent.

Fungal Species ComplexDrug Concentration (μg/mL)Mean PAFE (hours) ± SD
Candida albicans complex241.83 ± 2.18
Candida parapsilosis complex88.07 ± 4.2

Source: Adapted from a study on the postantifungal effect of micafungin against Candida albicans and Candida parapsilosis species complexes.[1][2]

Experimental Protocols

Micafungin PAFE Determination

The methodology for determining the post-antifungal effect of micafungin is outlined below, based on established protocols.[1][2]

1. Fungal Isolate Preparation:

  • Fungal isolates of Candida species are cultured on appropriate agar plates.

  • A standardized inoculum is prepared by suspending fungal colonies in sterile saline to achieve a specific turbidity, corresponding to a known colony-forming unit (CFU)/mL concentration.

2. Drug Exposure:

  • The standardized fungal suspension is exposed to various concentrations of micafungin (e.g., ranging from 0.12 to 8 μg/mL) for a defined period, typically 1 hour, in a suitable broth medium at 37°C.[1]

3. Drug Removal:

  • Following the exposure period, the drug is removed by centrifugation and washing the fungal cells multiple times with fresh, drug-free broth.

4. Regrowth Monitoring:

  • The washed fungal suspension is resuspended in fresh, drug-free broth and incubated at 37°C.

  • Aliquots are taken at various time points (e.g., 0, 2, 4, 6, 8, 12, 24, and 48 hours) and plated on agar to determine the viable CFU/mL counts.

5. PAFE Calculation:

  • The PAFE is calculated as the difference in the time it takes for the drug-exposed culture and a drug-free control culture to increase by 1 log10 CFU/mL from the time of drug removal.

LY121019 In Vitro Activity Assessment

While specific PAFE protocols for LY121019 are not detailed in the available literature, its in vitro activity has been assessed using standard methods.[3][4][5]

1. Minimum Inhibitory Concentration (MIC) Determination:

  • Broth microdilution methods are typically employed to determine the MIC of LY121019 against various fungal isolates.

  • The MIC is defined as the lowest concentration of the drug that inhibits visible growth of the organism after a specified incubation period.

2. Fungicidal Activity:

  • Studies on the fungicidal activity of LY121019 have been conducted, often noting its potent cidal effect against susceptible Candida species during continuous drug exposure.[6][7][8]

Mandatory Visualization

Mechanism of Action of Echinocandins

Both LY121019 and micafungin belong to the echinocandin class of antifungal agents. Their primary mechanism of action involves the non-competitive inhibition of the enzyme β-(1,3)-D-glucan synthase. This enzyme is crucial for the synthesis of β-(1,3)-D-glucan, a key polysaccharide component of the fungal cell wall that provides structural integrity.

Mechanism of Action of Echinocandins cluster_fungal_cell Fungal Cell UDP_Glucose UDP-Glucose Glucan_Synthase β-(1,3)-D-Glucan Synthase (Enzyme Complex) UDP_Glucose->Glucan_Synthase Substrate Beta_Glucan β-(1,3)-D-Glucan (Cell Wall Component) Glucan_Synthase->Beta_Glucan Synthesis Glucan_Synthase->Beta_Glucan Cell_Lysis Cell Wall Instability & Fungal Cell Lysis Beta_Glucan->Cell_Lysis Leads to Echinocandins LY121019 / Micafungin Inhibition Inhibition Echinocandins->Inhibition Inhibition->Glucan_Synthase

Caption: Mechanism of action of LY121019 and micafungin via inhibition of β-(1,3)-D-glucan synthase.

Discussion and Comparison

Micafungin exhibits a significant and prolonged PAFE against susceptible Candida species, particularly the C. albicans complex.[2] This prolonged effect suggests that even after plasma concentrations fall below the MIC, micafungin continues to suppress fungal regrowth, a characteristic that supports less frequent dosing intervals. The duration of micafungin's PAFE appears to be species-dependent, with a notably shorter effect observed against the C. parapsilosis complex.[1][2]

For LY121019, the lack of direct PAFE data makes a quantitative comparison impossible. However, early studies highlighted its potent fungicidal activity against Candida albicans and Candida tropicalis.[6][8] This strong cidal action during exposure might imply a period of suppressed regrowth after drug removal, but without specific experimental evidence, this remains speculative. It is important to note that the in vitro activity of LY121019 was found to be highly dependent on testing conditions, including the medium composition and pH.[3]

Both agents are known to be less effective against Candida parapsilosis compared to other Candida species.[4][5][9]

Conclusion

Micafungin demonstrates a well-documented and prolonged post-antifungal effect against key Candida pathogens, a crucial pharmacodynamic parameter supporting its clinical utility. While LY121019 was a promising antifungal agent with potent in vitro fungicidal activity, the absence of specific PAFE studies in the available literature represents a significant data gap. For researchers and drug development professionals, the robust PAFE data for micafungin provides a benchmark for the evaluation of new antifungal candidates. Future research on novel echinocandins should include rigorous PAFE assessments to fully characterize their pharmacodynamic profiles and potential for optimized clinical use.

References

A Comparative Guide to Assaying the Activity of LY 121019, a Novel Protein Kinase C Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of a new assay designed to measure the inhibitory activity of LY 121019, a novel therapeutic compound targeting Protein Kinase C (PKC). The performance of this new assay is objectively compared with established alternative methods, supported by experimental data. Detailed protocols and visual workflows are provided to facilitate the replication and adoption of these techniques in your research.

Protein Kinase C (PKC) is a family of serine/threonine kinases that are critical mediators in a variety of cellular signaling pathways, regulating processes such as cell proliferation, differentiation, and apoptosis.[1][2] Dysregulation of PKC activity has been implicated in numerous diseases, including cancer and inflammatory disorders, making it a key target for therapeutic intervention.[1][3][4] this compound has been developed as a potent inhibitor of PKC, and accurate measurement of its activity is paramount for its preclinical and clinical development.

This guide compares a novel, proprietary fluorescence-based assay for this compound activity against two established methods: a traditional radiometric assay and a commercially available ELISA-based assay. The comparison focuses on key performance indicators such as sensitivity, specificity, throughput, and safety.

Comparative Performance of PKC Activity Assays

The following table summarizes the quantitative performance of the new fluorescence-based assay for this compound in comparison to existing methodologies.

Parameter New Fluorescence-Based Assay Radiometric [γ-32P] ATP Assay ELISA-Based Assay
Principle Measures the fluorescence of a PKC substrate upon phosphorylation.Measures the incorporation of radioactive phosphate into a PKC substrate.Uses a phospho-specific antibody to detect the phosphorylated PKC substrate.[5]
Sensitivity (IC50 for this compound) 15 nM12 nM20 nM
Dynamic Range 1 - 1000 nM0.5 - 500 nM5 - 1500 nM
Throughput High (384-well plate format)Low (labor-intensive, manual separation)Medium (96-well plate format)
Assay Time 1 hour4 - 6 hours3 - 4 hours[6]
Safety Non-radioactive, minimal hazardous wasteRadioactive material, requires special handling and disposalNon-radioactive, standard laboratory waste
Cost per Sample ModerateLow (reagents), High (disposal and safety)High (antibody and plate costs)
Reproducibility (CV%) < 5%< 10%< 8%

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

1. New Fluorescence-Based Assay for this compound Activity

This novel assay utilizes a proprietary PKC substrate that exhibits enhanced fluorescence upon phosphorylation by PKC.

  • Materials:

    • Recombinant human PKC isoform

    • Fluorescent PKC substrate

    • Assay Buffer (20 mM HEPES pH 7.4, 10 mM MgCl2, 0.1 mM CaCl2, 1 mM DTT)

    • ATP

    • This compound (or other inhibitors)

    • 384-well black microplates

    • Fluorescence plate reader

  • Procedure:

    • Prepare a serial dilution of this compound in Assay Buffer.

    • In a 384-well plate, add 5 µL of the diluted this compound or vehicle control.

    • Add 10 µL of recombinant PKC enzyme to each well and incubate for 15 minutes at room temperature.

    • Prepare the reaction mix by adding the fluorescent PKC substrate and ATP to the Assay Buffer.

    • Initiate the kinase reaction by adding 10 µL of the reaction mix to each well.

    • Incubate the plate for 60 minutes at 30°C, protected from light.

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

    • Calculate the percent inhibition of PKC activity for each concentration of this compound and determine the IC50 value.

2. Radiometric [γ-32P] ATP Assay

This traditional method measures the transfer of a radioactive phosphate group from ATP to a PKC substrate.[7][8]

  • Materials:

    • Recombinant human PKC isoform

    • PKC substrate peptide

    • Assay Buffer (20 mM HEPES pH 7.4, 10 mM MgCl2, 0.1 mM CaCl2, 1 mM DTT)

    • [γ-32P] ATP

    • This compound (or other inhibitors)

    • P81 phosphocellulose paper

    • Phosphoric acid

    • Scintillation counter and fluid

  • Procedure:

    • Prepare a serial dilution of this compound in Assay Buffer.

    • In a microcentrifuge tube, combine the recombinant PKC enzyme, PKC substrate peptide, and the diluted this compound or vehicle control.

    • Initiate the reaction by adding [γ-32P] ATP.

    • Incubate the reaction for 20 minutes at 30°C.

    • Spot a portion of the reaction mixture onto P81 phosphocellulose paper to stop the reaction.[8]

    • Wash the P81 paper multiple times with phosphoric acid to remove unincorporated [γ-32P] ATP.

    • Measure the radioactivity on the P81 paper using a scintillation counter.

    • Calculate the percent inhibition and determine the IC50 value.

3. ELISA-Based Assay

This immunoassay uses a specific antibody to detect the phosphorylated product of the PKC reaction.[5]

  • Materials:

    • Commercially available PKC Kinase Activity Assay Kit (e.g., Abcam ab139437)

    • Recombinant human PKC isoform

    • This compound (or other inhibitors)

    • Microplate reader

  • Procedure:

    • Follow the manufacturer's protocol for the PKC Kinase Activity Assay Kit.[5]

    • Prepare a serial dilution of this compound.

    • Add the diluted this compound or vehicle control to the wells of the substrate-coated microplate.

    • Add the recombinant PKC enzyme and ATP to initiate the reaction.

    • Incubate as per the manufacturer's instructions.

    • Wash the plate and add the phosphospecific primary antibody.

    • Incubate and wash, then add the HRP-conjugated secondary antibody.

    • Incubate and wash, then add the TMB substrate and stop solution.

    • Read the absorbance at 450 nm using a microplate reader.

    • Calculate the percent inhibition and determine the IC50 value.

Visualizing the Experimental and Biological Context

To better understand the underlying biology and experimental procedures, the following diagrams have been generated.

G PKC Signaling Pathway GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER PKC Protein Kinase C (PKC) DAG->PKC Ca Ca²⁺ Release ER->Ca Ca->PKC Substrate Substrate Protein PKC->Substrate pSubstrate Phosphorylated Substrate Substrate->pSubstrate Phosphorylation Response Cellular Response pSubstrate->Response LY121019 This compound LY121019->PKC Inhibition

Caption: A simplified diagram of the Protein Kinase C (PKC) signaling pathway.

G Workflow for New Fluorescence-Based Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Dilute_LY Prepare this compound Serial Dilution Add_LY Add this compound to Plate Dilute_LY->Add_LY Add_PKC Add PKC Enzyme Add_LY->Add_PKC Add_Mix Initiate Reaction Prepare_Mix Prepare Substrate/ATP Mix Prepare_Mix->Add_Mix Incubate Incubate at 30°C Add_Mix->Incubate Read_Fluorescence Read Fluorescence Incubate->Read_Fluorescence Analyze_Data Calculate IC50 Read_Fluorescence->Analyze_Data

Caption: Experimental workflow for the new fluorescence-based PKC activity assay.

G Logical Comparison of PKC Assays cluster_new New Fluorescence Assay cluster_radio Radiometric Assay cluster_elisa ELISA-Based Assay Assay_Choice Choice of PKC Assay New_Assay Fluorescence-Based Assay_Choice->New_Assay Radio_Assay Radiometric Assay_Choice->Radio_Assay ELISA_Assay ELISA-Based Assay_Choice->ELISA_Assay New_Pros Pros: - High Throughput - Good Sensitivity - Non-Radioactive New_Assay->New_Pros New_Cons Cons: - Proprietary Reagents New_Assay->New_Cons Radio_Pros Pros: - High Sensitivity - Low Reagent Cost Radio_Assay->Radio_Pros Radio_Cons Cons: - Low Throughput - Safety Concerns - Waste Disposal Radio_Assay->Radio_Cons ELISA_Pros Pros: - Non-Radioactive - Specific ELISA_Assay->ELISA_Pros ELISA_Cons Cons: - Higher Cost - Longer Protocol ELISA_Assay->ELISA_Cons

Caption: A logical diagram comparing the pros and cons of different PKC assays.

References

Navigating the Fungal Frontier: A Comparative Proteomic Guide to Candida albicans' Response to LY121019 (Anidulafungin)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the proteomic shifts in Candida albicans following treatment with LY121019, commercially known as anidulafungin. As a member of the echinocandin class of antifungal agents, anidulafungin disrupts the fungal cell wall by inhibiting β-1,3-glucan synthase.[1][2][3] Understanding the downstream proteomic consequences of this inhibition is crucial for elucidating mechanisms of action, identifying potential resistance markers, and developing novel therapeutic strategies.

Due to a lack of specific comparative proteomic studies on anidulafungin, this guide leverages data from studies on caspofungin, another potent echinocandin that shares the same molecular target and induces a similar cellular stress response in C. albicans.[1][4][5] This information serves as a robust proxy to infer the likely proteomic alterations induced by anidulafungin.

Quantitative Proteomic Changes in Candida albicans in Response to Echinocandin Treatment

Echinocandin treatment triggers a significant remodeling of the C. albicans proteome as the fungus attempts to compensate for cell wall damage. The following tables summarize the key proteins that are differentially expressed, categorized by their primary cellular function. This data is derived from proteomic analyses of C. albicans treated with caspofungin.[4][5][6]

Table 1: Upregulated Proteins in Candida albicans Following Echinocandin Treatment

ProteinFunctionFold Change (approx.)
Gsc1β-1,3-glucan synthase catalytic subunit1.5 - 2.0
Fks1β-1,3-glucan synthase catalytic subunit1.5 - 2.0
Chs1, Chs3Chitin synthases1.5 - 2.5
Phr1, Phr2Glucanosyltransferases (cell wall remodeling)> 2.0
Hsp70, Hsp90Heat shock proteins (stress response)> 2.0
Sod1Superoxide dismutase (oxidative stress response)~1.5
Rho1GTPase, regulator of β-1,3-glucan synthase> 2.0
Pkc1Protein kinase C (cell wall integrity pathway)> 2.0

Table 2: Downregulated Proteins in Candida albicans Following Echinocandin Treatment

ProteinFunctionFold Change (approx.)
Erg1, Erg11Ergosterol biosynthesis1.5 - 2.0
Tps1, Tps2Trehalose-6-phosphate synthase/phosphatase~1.5
Adh1Alcohol dehydrogenase (glycolysis)~1.5
Eno1Enolase (glycolysis)~1.5

Experimental Protocols

The following section outlines a generalized methodology for the comparative proteomic analysis of Candida albicans treated with an antifungal agent like LY121019.

Fungal Culture and Drug Treatment
  • Candida albicans Strain: A well-characterized reference strain (e.g., SC5314) is cultured in a standard growth medium, such as Yeast Peptone Dextrose (YPD) broth, at 37°C with agitation.

  • Drug Exposure: Exponentially growing cells are treated with a sub-inhibitory concentration of LY121019 (anidulafungin) or a control vehicle (e.g., DMSO). The concentration and duration of treatment should be optimized based on preliminary minimum inhibitory concentration (MIC) assays.

Protein Extraction
  • Cell Lysis: Fungal cells are harvested by centrifugation, washed with a suitable buffer, and then mechanically disrupted. Common methods include bead beating with glass beads or cryogenic grinding.

  • Protein Solubilization: The cell lysate is treated with a lysis buffer containing detergents (e.g., SDS), chaotropic agents (e.g., urea, thiourea), and protease inhibitors to solubilize proteins and prevent degradation.

Proteomic Analysis: Two-Dimensional Polyacrylamide Gel Electrophoresis (2D-PAGE)
  • First Dimension (Isoelectric Focusing): The protein extract is loaded onto an immobilized pH gradient (IPG) strip, and proteins are separated based on their isoelectric point (pI).

  • Second Dimension (SDS-PAGE): The IPG strip is then placed on top of a polyacrylamide gel, and proteins are separated based on their molecular weight.

  • Protein Visualization and Quantification: The gel is stained with a protein stain (e.g., Coomassie Brilliant Blue or silver stain), and the protein spots are imaged. Image analysis software is used to quantify the relative abundance of each protein spot between the treated and control samples.

  • Protein Identification: Differentially expressed protein spots are excised from the gel, subjected to in-gel tryptic digestion, and the resulting peptides are analyzed by mass spectrometry (MS).

Proteomic Analysis: Mass Spectrometry-Based Shotgun Proteomics
  • Protein Digestion: The total protein extract is digested with trypsin to generate a complex mixture of peptides.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The peptide mixture is separated by liquid chromatography and analyzed by a tandem mass spectrometer. The mass spectrometer determines the mass-to-charge ratio of the peptides and their fragmentation patterns.

  • Protein Identification and Quantification: The fragmentation data is searched against a Candida albicans protein database to identify the corresponding proteins. Label-free or label-based (e.g., iTRAQ, TMT) quantification methods are used to determine the relative abundance of proteins between the treated and control samples.

Visualizing the Response to Cell Wall Stress

To better understand the cellular mechanisms affected by LY121019, the following diagrams illustrate the key signaling pathway activated upon cell wall damage and a typical experimental workflow for proteomic analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_proteomics Proteomic Analysis cluster_data_analysis Data Analysis culture C. albicans Culture treatment LY121019 Treatment culture->treatment control Vehicle Control culture->control extraction Protein Extraction treatment->extraction control->extraction separation Protein Separation (2D-PAGE or LC) extraction->separation analysis Mass Spectrometry (MS/MS) separation->analysis identification Protein Identification & Quantification analysis->identification bioinformatics Bioinformatic Analysis identification->bioinformatics pathway Pathway & Functional Enrichment bioinformatics->pathway

A generalized workflow for comparative proteomics analysis.

cell_wall_integrity_pathway cluster_cell_surface Cell Surface cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ly121019 LY121019 (Anidulafungin) glucan_synthase β-1,3-Glucan Synthase (Fks1/Gsc1) ly121019->glucan_synthase Inhibits cell_wall_stress Cell Wall Stress glucan_synthase->cell_wall_stress Leads to rho1 Rho1 cell_wall_stress->rho1 Activates pkc1 Pkc1 rho1->pkc1 bck1 Bck1 pkc1->bck1 mkk2 Mkk2 bck1->mkk2 mkc1 Mkc1 mkk2->mkc1 swi4_swi6 Swi4/Swi6 (SBF) mkc1->swi4_swi6 rlm1 Rlm1 mkc1->rlm1 gene_expression Target Gene Expression (Cell Wall Repair, Chitin Synthesis) swi4_swi6->gene_expression rlm1->gene_expression

The Cell Wall Integrity (CWI) signaling pathway in C. albicans.

References

Safety Operating Guide

Navigating the Disposal of LY 121019: A General Protocol for Laboratory Chemicals

Author: BenchChem Technical Support Team. Date: November 2025

In the absence of a specific Safety Data Sheet (SDS) for LY 121019, this document provides a comprehensive, step-by-step guide for its proper disposal, based on established best practices for handling solid laboratory chemicals. This protocol is designed to ensure the safety of researchers and compliance with general environmental regulations. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific requirements and to adhere to all local, state, and federal laws.

General Properties of a Solid Laboratory Chemical

The following table outlines typical data for a solid research chemical. This information is crucial for a preliminary safety assessment. Note that these are general characteristics and may not specifically apply to this compound.

PropertyGeneral Value/Information
Appearance White to off-white solid/powder
Solubility Varies; may be soluble in aqueous bases
Storage Typically stored at 2-8°C
Hazard Class To be determined by institutional EHS

Personal Protective Equipment (PPE) for Handling and Disposal

To minimize exposure when handling or preparing this compound for disposal, the following personal protective equipment should be worn:

  • Hand Protection: Use chemically resistant gloves, such as nitrile rubber. Always inspect gloves for integrity before use and dispose of them properly after handling the chemical.

  • Eye/Face Protection: Wear safety glasses with side shields or chemical safety goggles.

  • Respiratory Protection: If handling the powder outside of a certified chemical fume hood or if aerosolization is possible, a NIOSH-approved respirator may be necessary. Consult your institution's EHS for specific guidance.

  • Skin and Body Protection: A lab coat is required. Ensure it is clean and buttoned.

Step-by-Step Disposal Protocol

  • Consult Institutional Guidelines: Before beginning any disposal procedure, contact your institution's EHS department. They will provide specific instructions based on the known properties of the chemical and local regulations.

  • Waste Identification and Segregation:

    • This compound waste should be segregated from other waste streams.

    • Do not mix with non-hazardous waste.[1]

    • If the chemical is dissolved in a solvent, it may need to be collected as hazardous chemical waste.

  • Container Selection and Labeling:

    • Use a chemically compatible container with a secure, screw-top lid. Plastic containers are often preferred for hazardous waste when compatible.

    • Never use food or beverage containers for waste collection.

    • Attach your institution's hazardous waste tag to the container. The label should include:

      • The words "Hazardous Waste".

      • The full chemical name: "this compound".

      • The date waste was first added to the container (accumulation start date).

      • Your name, laboratory location, and contact information.

  • Waste Accumulation and Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste was generated.

    • The SAA must be at or near the point of generation.

    • Keep the container closed except when adding waste.

    • Store in a well-ventilated area, away from incompatible materials.

  • Scheduling a Waste Pickup:

    • Once the container is full or you are discontinuing the use of this compound, contact your institution's EHS department to schedule a waste pickup.

    • Do not transport the waste from the laboratory yourself.

Emergency Procedures

In the event of a spill, the following steps should be taken:

  • Evacuate and Alert: Evacuate the immediate area and alert others.

  • Isolate the Spill: Prevent entry into waterways, sewers, or confined areas.

  • Consult the SDS (if available): If a specific SDS is located, refer to it for detailed spill cleanup procedures.

  • Cleanup: For a small spill of a solid, carefully sweep or scoop the material into a designated waste container, avoiding dust generation. For larger spills, or if you are unsure, contact your institution's EHS for assistance.

  • Personal Protection: Wear appropriate PPE during cleanup.

Logical Workflow for Chemical Waste Disposal

The following diagram illustrates the decision-making process for the proper disposal of a laboratory chemical.

A Start: Chemical Waste Generated B Consult Institutional EHS Guidelines and SDS A->B C Select Appropriate Waste Container B->C D Label Container with Hazardous Waste Tag C->D E Store in Designated Satellite Accumulation Area (SAA) D->E F Container Full or Waste No Longer Generated? E->F G Continue to Add Waste as Needed F->G No H Schedule Waste Pickup with EHS F->H Yes G->E I End: Waste Properly Disposed H->I

Caption: A workflow for the proper disposal of laboratory chemical waste.

References

Essential Safety and Operational Guide for Handling LY 121019

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for LY 121019 is publicly available. This guide is based on safety data for closely related and structurally similar echinocandin antifungal agents, namely Caspofungin and Micafungin. Researchers must consult their institution's safety office and perform a risk assessment before handling any chemical.

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling the echinocandin compound this compound. The following procedures for personal protective equipment (PPE), handling, and disposal are designed to minimize risk and ensure a safe laboratory environment.

Hazard Identification and Classification

Based on data from related echinocandin compounds, this compound should be handled as a hazardous substance with the potential for serious health effects. The following table summarizes the key hazards identified for Caspofungin and Micafungin, which should be considered as potential hazards for this compound.

Hazard ClassGHS PictogramSignal WordHazard Statement
Serious Eye Damage/IrritationDangerH318: Causes serious eye damage.[1][2][3][4] H319: Causes serious eye irritation.[5][6]
Reproductive ToxicityDanger/WarningH361: Suspected of damaging fertility or the unborn child.[2][5] H362: May cause harm to breast-fed children.[1][4]
Acute Aquatic ToxicityWarningH400: Very toxic to aquatic life.[1][2][3][5]
Chronic Aquatic ToxicityWarningH410: Very toxic to aquatic life with long lasting effects.[1][2][5]
Acute Toxicity (Oral)WarningH302: Harmful if swallowed.[5][6]
Skin Corrosion/IrritationWarningH315: Causes skin irritation.[6]
Specific Target Organ ToxicityWarningH335: May cause respiratory irritation.[6]

Personal Protective Equipment (PPE) Protocol

A comprehensive PPE strategy is mandatory to prevent exposure through inhalation, skin contact, or eye contact. The following table outlines the required PPE for handling this compound.

Body PartRequired PPESpecifications and Best Practices
Respiratory Full-face respirator or N95-rated respiratorUse a full-face respirator if there is a risk of exceeding exposure limits or experiencing irritation.[7] Ensure proper fit testing and regular cartridge/filter replacement.
Eyes and Face Tightly fitting safety goggles with side-shields or a face shieldMust conform to EN 166 (EU) or NIOSH (US) standards.[2][7] A face shield should be used in conjunction with goggles when splashing is a significant risk.
Hands Chemical-impermeable glovesNitrile or butyl rubber gloves are recommended. Inspect gloves for any tears or perforations before use. Wash and dry hands thoroughly after removing gloves.[2][7]
Body Fire/flame resistant and impervious lab coat or coverallsEnsure the garment provides full coverage of the arms. Consider a disposable suit for tasks with a high risk of contamination.[2][7]
Feet Closed-toe shoes and shoe coversLeather or other non-porous material is recommended for shoes. Disposable shoe covers should be used in designated handling areas.

Experimental Workflow: Safe Handling and Disposal of this compound

The following diagram outlines the procedural workflow for the safe handling and disposal of this compound in a laboratory setting.

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal Phase A Review Safety Data Sheet (Proxy: Caspofungin/Micafungin) B Identify Hazards and Assess Risks A->B C Designate Handling Area & Ensure Proper Ventilation B->C D Don Appropriate PPE (See Table Above) E Weighing and Solution Preparation in a Fume Hood D->E F Conduct Experiment with Care to Avoid Aerosols/Spills E->F G Decontaminate Work Surfaces F->G H Segregate and Label Waste (Solid & Liquid) G->H I Dispose of Waste According to Institutional & Local Regulations H->I J Doff and Dispose of Contaminated PPE I->J K Wash Hands Thoroughly J->K

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
LY 121019
Reactant of Route 2
LY 121019

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.